molecular formula C23H31N3O B605536 Apinaca CAS No. 1345973-53-6

Apinaca

Cat. No.: B605536
CAS No.: 1345973-53-6
M. Wt: 365.5 g/mol
InChI Key: UCTCCIPCJZKWEZ-UHFFFAOYSA-N

Description

APINACA, also known as AKB48, is a synthetic cannabinoid receptor agonist (SCRA) of significant interest in preclinical research for studying the endocannabinoid system. It acts as a potent full agonist at the cannabinoid CB1 receptor and a partial agonist at the CB2 receptor . With a higher binding affinity (Ki = 3.24 nM at CB1) compared to ∆9-THC, this compound serves as a powerful tool compound for investigating cannabinoid receptor function and signaling pathways, including Gαi protein coupling and β-arrestin recruitment . Its primary research applications include exploring the structural basis of receptor activation and the physiological roles of cannabinoid receptors. Studies utilizing human hepatocyte models have also identified this compound's metabolic profile, characterized by monohydroxylation, dihydroxylation, or trihydroxylation on its adamantane ring or N-pentyl side chain, facilitating research into the pharmacokinetics and detection of synthetic cannabinoids . Researchers employ this compound in controlled in vitro settings to advance the understanding of neuropharmacology and receptor biology.

Properties

IUPAC Name

N-(1-adamantyl)-1-pentylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTCCIPCJZKWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928683
Record name APINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345973-53-6
Record name APINACA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345973-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name APINACA
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHR0400Y84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Apinaca (AKB48): An In-Depth Technical Guide on its Discovery, Synthesis, and Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apinaca, also known as AKB48, is a potent synthetic cannabinoid that has garnered significant attention within the scientific and forensic communities since its emergence. First identified in Japan in March 2012, this N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide belongs to the indazole-3-carboxamide class of synthetic cannabinoids. Unlike many of its predecessors, this compound was not documented in scientific or patent literature prior to its appearance in illicit products, though it bears structural resemblance to compounds patented by the University of Connecticut.[1] This guide provides a comprehensive technical overview of the discovery, synthesis pathway, and core pharmacology of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Emergence

This compound was first detected in synthetic cannabis smoking blends in Japan in March 2012.[1] Its clandestine origin highlights a trend in the evolution of novel psychoactive substances, where compounds are synthesized to circumvent existing drug laws. Structurally, this compound is an analog of other synthetic cannabinoids, featuring an indazole core, a pentyl chain, and an adamantyl group, the latter of which is thought to contribute to its high affinity for cannabinoid receptors. The synthesis of this compound and similar compounds is largely attributed to chemical companies in China, from where it is distributed globally.[2]

Synthesis Pathway

A representative synthesis pathway is as follows:

  • N-Alkylation of Indazole-3-carboxylic Acid: The synthesis commences with the N-alkylation of indazole-3-carboxylic acid. In this step, the indazole-3-carboxylic acid is treated with a suitable base, such as sodium hydride, to deprotonate the indazole nitrogen. This is followed by the addition of an alkylating agent, in this case, 1-bromopentane, to introduce the pentyl chain at the N1 position.

  • Amide Coupling: The resulting N-pentyl-indazole-3-carboxylic acid is then coupled with 1-adamantanamine. This amidation reaction is typically facilitated by a coupling agent, such as a carbodiimide (e.g., EDC), to activate the carboxylic acid for nucleophilic attack by the amine.

The following diagram illustrates the logical workflow of the this compound synthesis pathway.

Apinaca_Synthesis_Pathway This compound (AKB48) Synthesis Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Amide Coupling Indazole-3-carboxylic_acid Indazole-3-carboxylic Acid Base_Solvent Base (e.g., NaH) in Solvent (e.g., DMF) Indazole-3-carboxylic_acid->Base_Solvent N-pentyl-indazole-3-carboxylic_acid N-pentyl-indazole- 3-carboxylic acid Base_Solvent->N-pentyl-indazole-3-carboxylic_acid Deprotonation 1-Bromopentane 1-Bromopentane 1-Bromopentane->N-pentyl-indazole-3-carboxylic_acid Alkylation Coupling_Agent Coupling Agent (e.g., EDC, HOBt) N-pentyl-indazole-3-carboxylic_acid->Coupling_Agent This compound This compound (AKB48) 1-Adamantanamine 1-Adamantanamine 1-Adamantanamine->this compound Coupling_Agent->this compound Amidation Apinaca_Signaling_Pathway This compound Signaling Pathway at CB1 Receptor This compound This compound CB1R CB1 Receptor This compound->CB1R Binds to and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - Radioligand - Membranes Start->Prepare_Reagents Incubation Incubate Components in 96-well plate Prepare_Reagents->Incubation Filtration Rapid Filtration to separate bound and free ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting to measure radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Apinaca (AKB-48): An In-Depth Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known by its code name AKB-48, is a synthetic cannabinoid agonist that has been identified as a significant compound of interest within the scientific and drug development communities.[1][2] As a potent ligand for the cannabinoid receptors CB1 and CB2, its pharmacological and physicochemical characteristics are of paramount importance for understanding its biological activity, potential therapeutic applications, and for the development of analytical detection methods.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key pathways and workflows.

Core Physicochemical Properties

This compound, with the chemical name N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid characterized by an indazole core linked to an adamantyl group via a carboxamide bridge.[1][5] This structure confers upon it a high affinity for cannabinoid receptors.

Table 1: Summary of Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₃H₃₁N₃O[6]
Molecular Weight 365.5 g/mol [6]
Melting Point 63.6 °C[3]
Boiling Point 568.3 ± 23.0 °C at 760 mmHg[3]
Solubility Soluble in DMSO.[7][7]
Predicted pKa 13.59 (most basic)Predicted
Predicted logP 5.34Predicted

Pharmacological Profile

This compound is a potent agonist at both the CB1 and CB2 cannabinoid receptors, with a slightly higher affinity for the CB2 receptor. Its functional activity demonstrates that it acts as a full agonist at both receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

Table 2: Cannabinoid Receptor Binding Affinity and Functional Activity of this compound
ReceptorBinding Affinity (Ki)Functional Activity (IC50/EC50)
CB1 3.24 nM5.39 nM (IC50)
CB2 1.68 nM2.13 nM (IC50)

Source:[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical and pharmacological properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

  • A small, finely powdered sample of this compound is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[8][9]

  • The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10]

  • The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate of 1-2 °C per minute as the expected melting point is approached.[11]

  • The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[8][9]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Methodology:

  • An excess amount of solid this compound is added to a flask containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).[7][12]

  • The flask is sealed and agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

  • After equilibration, the suspension is filtered to remove undissolved solid.[7]

  • The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7]

  • This concentration represents the solubility of this compound in that solvent at the specified temperature.[7]

Cannabinoid Receptor Binding Affinity (Competitive Radioligand Binding Assay)

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Methodology:

  • Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.[3]

  • The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of unlabeled this compound.[14]

  • The binding reaction is allowed to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.[3]

  • The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.[3]

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Functional Activity (cAMP Accumulation Assay)

Objective: To determine the functional activity (IC50 or EC50) of this compound at cannabinoid receptors.

Methodology:

  • Cells expressing the cannabinoid receptor of interest are cultured.

  • The cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.[15]

  • The cells are then treated with varying concentrations of this compound.

  • The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[15][16]

  • The concentration of this compound that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined.[3]

Visualizations

Signaling Pathway of this compound

G This compound This compound CB1R CB1 Receptor This compound->CB1R Agonist CB2R CB2 Receptor This compound->CB2R Agonist Gi Gi Protein CB1R->Gi Activates CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: this compound signaling pathway through CB1 and CB2 receptors.

Experimental Workflow for Solubility Determination

G Start Start: Excess this compound + Solvent Shake Shake/Agitate at Constant Temperature (24-48h) Start->Shake Filter Filter to Remove Undissolved Solid Shake->Filter Analyze Analyze Filtrate (HPLC or UV-Vis) Filter->Analyze End End: Determine Solubility Analyze->End

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship in Competitive Binding Assay

G Receptor Cannabinoid Receptor Radioligand Radiolabeled Ligand Binding Binding Event Radioligand->Binding This compound This compound (Unlabeled) This compound->Binding Competes Binding->Receptor

Caption: Competitive binding of this compound and a radioligand to a cannabinoid receptor.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, offering valuable data and methodologies for researchers and scientists. The provided information on its chemical characteristics, pharmacological profile, and experimental determination serves as a foundational resource for further investigation into this potent synthetic cannabinoid. The structured presentation of data and protocols is intended to facilitate ease of use and reproducibility in a laboratory setting.

References

Apinaca (AKB-48): An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apinaca, also known as AKB-48, is a potent synthetic cannabinoid receptor agonist. This document provides a detailed technical overview of its mechanism of action, focusing on its interaction with cannabinoid receptors CB1 and CB2. It summarizes key quantitative data on binding affinity and functional activity, outlines the experimental protocols used for its characterization, and visualizes its core signaling pathway and a representative experimental workflow. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.

Introduction

This compound (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified in herbal incense products.[1] Like other synthetic cannabinoids, its pharmacological effects are primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2.[2] The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral tissues, particularly in cells of the immune system.[3] this compound has been shown to be a potent and full agonist at both of these receptors.[4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound (AKB-48) at human and mouse cannabinoid receptors.

Table 1: Binding Affinity of this compound (AKB-48) at Cannabinoid Receptors

ReceptorSpeciesCell LineRadioligandKi (nM)Reference
CB1HumanCHONot Specified3.24[4]
CB2HumanCHONot Specified1.68[4]
CB1HumanHEK-293Not Specified304.5[4]
CB1MouseCortexNot Specified5.34[4]
CB2MouseSpleenNot Specified1.93[4]

Table 2: Functional Activity of this compound (AKB-48) at Cannabinoid Receptors

AssayReceptorSpeciesCell LineParameterValue (nM)Reference
cAMP InhibitionCB1HumanCHOIC505.39[4]
cAMP InhibitionCB2HumanCHOIC502.13[4]
Membrane PotentialCB1Not SpecifiedNot SpecifiedEC50142[5]
Membrane PotentialCB2Not SpecifiedNot SpecifiedEC50141[5]

Mechanism of Action and Signaling Pathways

This compound acts as a full agonist at both CB1 and CB2 receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o).[6]

Upon binding of this compound to the CB1 or CB2 receptor, a conformational change is induced in the receptor, leading to the activation of the associated Gi/o protein. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][6] The reduction in cAMP levels subsequently modulates the activity of downstream effectors such as protein kinase A (PKA), leading to various cellular responses.

In vivo studies in mice have demonstrated that the activation of CB1 receptors by this compound produces a characteristic profile of psychoactive cannabinoid effects, including suppression of locomotor activity, antinociception (pain relief), hypothermia, and catalepsy.[4] Furthermore, this compound has been shown to stimulate the release of dopamine in the nucleus accumbens, a key component of the brain's reward system.[2] These in vivo effects are preventable by pre-administration of a CB1 receptor antagonist, confirming that they are mediated by the CB1 receptor.[2][7]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (AKB-48) CB1R CB1/CB2 Receptor This compound->CB1R Binds to Gi_protein Gi/o Protein CB1R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Incubate this compound, Radioligand, and Cell Membranes A->C B Prepare Radioligand and Cell Membranes B->C D Filter and Wash to Separate Bound/ Unbound Ligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate Ki Value E->F

References

Apinaca (AKB-48): A Technical Examination of its Cannabinoid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known by its code name AKB-48, is a synthetic cannabinoid that has been identified in herbal smoking blends.[1][2] As a potent agonist for the cannabinoid receptors, its pharmacological profile is of significant interest to the scientific community.[3] This technical guide provides an in-depth analysis of this compound's binding affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, presenting quantitative data, outlining common experimental methodologies, and illustrating key biological pathways. Understanding the interaction of novel synthetic cannabinoids like this compound with CB1 and CB2 receptors is crucial for predicting their physiological and toxicological effects.

Quantitative Binding Affinity Data

The binding affinity of this compound for human and mouse CB1 and CB2 receptors has been determined in several studies. The data, presented in the table below, demonstrates that this compound is a high-affinity ligand for both receptors. It is noteworthy that there are some discrepancies in the reported Ki values for the human CB1 receptor, which may be attributable to variations in experimental conditions or the cell lines used for receptor expression.[4]

CompoundReceptorSpeciesAssay TypeValue (Ki)Value (IC50/EC50)Agonist ActivityReference
This compound (AKB-48)CB1HumanRadioligand Binding3.24 nMFull Agonist[3][4]
CB1HumanRadioligand Binding304.5 nM[4]
CB2HumanRadioligand Binding1.68 nMPartial Agonist[3][4]
CB1HumancAMP Accumulation5.39 nMFull Agonist[4]
CB2HumancAMP Accumulation2.13 nMFull Agonist[4]
CB1Mouse (Cortex)Radioligand Binding5.34 nM[4]
CB2Mouse (Spleen)Radioligand Binding1.93 nM[4]

This compound acts as a full agonist at both the CB1 and CB2 receptors, as indicated by its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production.[4] The in vivo effects of this compound, such as suppressed locomotor activity, antinociception, hypothermia, and catalepsy in mice, are consistent with its activation of CB1 receptors.[4]

Experimental Protocols

The determination of cannabinoid receptor binding affinity and functional activity typically involves in vitro assays utilizing cell membranes expressing the receptor of interest or whole cells. The following are generalized protocols for common assays used to characterize compounds like this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing human or mouse CB1 or CB2 receptors (e.g., from CHO or HEK-293 cells).[4]

  • Radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940).

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of a non-labeled ligand).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes (CB1/CB2 expressing) Incubate Incubate mixture to reach equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand ([³H]CP-55,940) Radioligand->Incubate TestCompound Test Compound (this compound) TestCompound->Incubate Filter Rapid Filtration (Glass fiber filters) Incubate->Filter Wash Wash filters Filter->Wash Measure Measure Radioactivity (Scintillation Counter) Wash->Measure Calculate Calculate IC50 and Ki Measure->Calculate

Figure 1. General workflow for a radioligand competition binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs) like CB1 and CB2, which are coupled to the inhibition of adenylyl cyclase.

Materials:

  • Whole cells expressing the CB1 or CB2 receptor (e.g., CHO or HEK-293 cells).[4]

  • Forskolin (an activator of adenylyl cyclase).

  • Test compound (this compound).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP using a suitable assay kit.

  • Agonists of CB1/CB2 will inhibit the forskolin-induced cAMP accumulation.

  • The concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50) is determined.

Cannabinoid Receptor Signaling Pathways

The activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. Both receptors are primarily coupled to inhibitory G-proteins (Gi/o).

Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. Furthermore, receptor activation can lead to the stimulation of mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating cell growth, differentiation, and survival.

Cannabinoid_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects This compound This compound (Agonist) CB_Receptor CB1 / CB2 Receptor This compound->CB_Receptor Binds to G_Protein Gi/o Protein CB_Receptor->G_Protein Activates MAPK MAPK Pathway CB_Receptor->MAPK Activates G_alpha Gαi G_Protein->G_alpha Dissociates to G_betagamma Gβγ G_Protein->G_betagamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_betagamma->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP

Figure 2. Simplified signaling pathway upon CB1/CB2 receptor activation.

Conclusion

This compound (AKB-48) is a potent, full agonist at both CB1 and CB2 cannabinoid receptors, with a generally higher affinity for the CB2 receptor. The quantitative data, while showing some variability, consistently points to its high potency. The cannabimimetic effects observed in vivo are a direct consequence of its interaction with these receptors, particularly CB1. The experimental protocols and signaling pathways described provide a foundational understanding for researchers engaged in the study of synthetic cannabinoids. Further research is necessary to fully elucidate the pharmacological and toxicological profile of this compound and its metabolites.

References

In Vitro Pharmacological Profile of Apinaca (AKB48): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known by its code name AKB48, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in herbal incense products.[1] As a potent agonist for the cannabinoid receptors CB1 and CB2, its pharmacological profile is of significant interest to researchers in the fields of pharmacology, toxicology, and drug development.[2] This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methods used to study them.

Core Pharmacological Data

The in vitro activity of this compound has been characterized through various binding and functional assays, primarily focusing on its interaction with the human cannabinoid receptors CB1 and CB2. A summary of the key quantitative data is presented below.

ParameterReceptorValueAssay TypeReference
Binding Affinity (Ki) hCB13.24 nMRadioligand Binding Assay[1][2]
hCB21.68 nMRadioligand Binding Assay[1][2]
Functional Potency (EC50) hCB1142 nMcAMP Accumulation Assay[1]
hCB2141 nMcAMP Accumulation Assay[1]
Functional Activity (IC50) hCB15.39 nMForskolin-stimulated cAMP Assay[2]
hCB22.13 nMForskolin-stimulated cAMP Assay[2]
Efficacy hCB1Full AgonistcAMP Accumulation Assay[1][2]
hCB2Full AgonistcAMP Accumulation Assay[2]

hCB1: human Cannabinoid Receptor 1; hCB2: human Cannabinoid Receptor 2; Ki: Inhibition Constant; EC50: Half-maximal Effective Concentration; IC50: Half-maximal Inhibitory Concentration.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of this compound's action and the methods used for its characterization, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_receptor Cell Membrane cluster_gprotein Intracellular Space This compound This compound CB1R CB1/CB2 Receptor This compound->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

This compound Signaling Pathway at Cannabinoid Receptors.

G prep Prepare Membranes from Cells Expressing CB1/CB2 radioligand Add Radioligand (e.g., [3H]CP55,940) prep->radioligand competitor Add Increasing Concentrations of this compound radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC50 -> Ki) quantification->analysis

Workflow for a Competitive Radioligand Binding Assay.

G cells Culture Cells Expressing CB1/CB2 Receptors forskolin Stimulate with Forskolin (to increase cAMP) cells->forskolin This compound Add Increasing Concentrations of this compound forskolin->this compound incubation Incubate for a Defined Period This compound->incubation lysis Lyse Cells incubation->lysis detection Measure cAMP Levels (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (EC50/IC50) detection->analysis

Workflow for a cAMP Accumulation Assay.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the key in vitro assays used to characterize this compound. These protocols are based on standard methodologies in the field.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

  • Cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP55,940 (a high-affinity cannabinoid agonist).

  • Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist).

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, [3H]CP55,940 (at a concentration near its Kd, e.g., 0.5 nM), and cell membranes (e.g., 10-20 µg protein).

    • Non-specific Binding: WIN 55,212-2 (at a high concentration, e.g., 10 µM), [3H]CP55,940, and cell membranes.

    • Competitive Binding: this compound at various concentrations, [3H]CP55,940, and cell membranes.

  • Incubation: Incubate the plates at 30°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound at CB1 and CB2 receptors.

Materials:

  • HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 384-well white microplates.

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in their recommended growth medium.

  • Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

  • Assay:

    • Remove the culture medium from the cells.

    • Add this compound at various concentrations to the cells and pre-incubate for a short period (e.g., 15 minutes).

    • Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The concentration of forskolin should be one that elicits a submaximal response (e.g., EC80).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • For agonists that inhibit forskolin-stimulated cAMP production, a descending dose-response curve will be generated, from which the IC50 can be determined.

    • For agonists that act in the absence of forskolin, an ascending dose-response curve will be generated to determine the EC50.

    • Efficacy is determined by comparing the maximal effect of this compound to that of a standard full agonist.

Conclusion

The in vitro pharmacological profile of this compound demonstrates its high affinity and potent, full agonist activity at both CB1 and CB2 cannabinoid receptors. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and related synthetic cannabinoids. The provided diagrams offer a clear visual representation of the molecular interactions and experimental procedures, facilitating a deeper comprehension of this compound's pharmacology. Further research into its downstream signaling pathways, including β-arrestin recruitment and G-protein subtype coupling, will provide a more complete picture of its complex pharmacological profile.

References

Apinaca (AKB48): A Comprehensive Technical Guide to its Full Agonist Activity at the CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known by its chemical name N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48), is a potent synthetic cannabinoid that has been a subject of significant interest in pharmacological research. This technical guide provides an in-depth analysis of this compound's interaction with the cannabinoid type 1 (CB1) receptor, focusing on its characterization as a full agonist. The following sections detail quantitative data on its binding affinity and functional potency, outline the experimental protocols used for its characterization, and visualize the key signaling pathways involved.

Quantitative Pharmacological Data

The pharmacological profile of this compound at the human CB1 (hCB1) receptor has been characterized through various in vitro assays. The data consistently demonstrates high-affinity binding and potent functional activity.

Table 1: this compound (AKB48) Binding Affinity and Functional Potency at the Human CB1 Receptor
ParameterValueCell LineReference
Binding Affinity (Ki) 3.24 nMCHO cells[1]
304.5 nMHEK-293 cells[1]
Functional Potency (IC50) 5.39 nMCHO cells (cAMP inhibition)[1]
5.39 nMHEK293T cells (cAMP inhibition)[1]

Note: Variations in reported values can be attributed to different experimental conditions and cell lines used in the assays.

Experimental Protocols

The characterization of this compound's agonist activity at the CB1 receptor relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This competitive binding assay is utilized to determine the binding affinity (Ki) of this compound for the CB1 receptor.

Objective: To quantify the affinity of a test compound (this compound) for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-293-hCB1 cells).

  • Radioligand: [³H]CP-55,940, a high-affinity CB1 receptor agonist.[2]

  • Unlabeled ("cold") ligand for determining non-specific binding (e.g., WIN-55,212-2).[2]

  • Test compound: this compound (AKB48).

  • Binding buffer (e.g., 50 mM Tris, 0.05% bovine serum albumin, 5 mM MgCl₂, pH 7.4).[2]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Increasing concentrations of this compound are incubated with a fixed concentration of [³H]CP-55,940 and the CB1 receptor-expressing cell membranes.[2]

  • The reaction is incubated to allow binding to reach equilibrium (e.g., 90 minutes at room temperature).[2]

  • The mixture is then rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The amount of radioactivity trapped on the filters, which corresponds to the amount of bound [³H]CP-55,940, is quantified using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[2]

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[2]

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger, following CB1 receptor activation.

Objective: To determine the potency (IC50 or EC50) and efficacy of this compound as a CB1 receptor agonist by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • Whole cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-293-hCB1 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: this compound (AKB48).

  • Reference full agonist (e.g., CP55,940).

  • cAMP assay kit (e.g., Enzymeimmunoassay (EIA) or Bioluminescence Resonance Energy Transfer (BRET) based).[3][4]

Procedure:

  • Cells are pre-incubated with varying concentrations of this compound or the reference agonist.

  • Forskolin is added to the cells to stimulate the production of cAMP by activating adenylyl cyclase.[1]

  • The CB1 receptor, being a Gi/o-coupled receptor, will inhibit adenylyl cyclase upon activation by an agonist, leading to a decrease in cAMP levels.[5][6][7]

  • After a specific incubation period, the reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is then measured using a competitive immunoassay or a BRET-based biosensor.[3][4]

  • The concentration of this compound that produces 50% of its maximal inhibitory effect on cAMP production (IC50 or EC50) is determined.

  • The maximal inhibition produced by this compound is compared to that of a known full agonist to determine its efficacy. This compound has been demonstrated to be a full agonist in this assay.[1]

Signaling Pathways and Visualizations

Upon binding to the CB1 receptor, this compound initiates a cascade of intracellular signaling events characteristic of a full agonist.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by a full agonist like this compound primarily involves the Gi/o family of G-proteins.[5][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][8] Additionally, CB1 receptor activation can modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[5][7]

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound (Agonist) This compound->CB1 Binds to G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates

Caption: CB1 Receptor Signaling Cascade Activated by this compound.

Experimental Workflow for Determining CB1 Agonist Activity

The general workflow for assessing the agonist properties of a compound at the CB1 receptor involves a series of established in vitro assays.

Experimental_Workflow start Start binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., cAMP Assay) start->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_determination Determine Ki (Affinity) data_analysis->ki_determination ec50_determination Determine EC50 (Potency) data_analysis->ec50_determination efficacy_determination Determine Efficacy (Full Agonist) data_analysis->efficacy_determination conclusion Conclusion: This compound is a potent, full CB1 agonist ki_determination->conclusion ec50_determination->conclusion efficacy_determination->conclusion

Caption: Workflow for this compound's CB1 Receptor Characterization.

Logical Relationship of this compound as a Full Agonist

The classification of this compound as a full agonist is based on its ability to produce a maximal response at the CB1 receptor, comparable to that of endogenous or other potent synthetic agonists.

Agonist_Classification cluster_ligands CB1 Receptor Ligands cluster_agonists Agonist Types Agonist Agonist Full_Agonist Full Agonist (Maximal Efficacy) Agonist->Full_Agonist Partial_Agonist Partial Agonist (Submaximal Efficacy) Agonist->Partial_Agonist Antagonist Antagonist Inverse_Agonist Inverse Agonist This compound This compound (AKB48) Full_Agonist->this compound

Caption: Classification of this compound as a Full CB1 Agonist.

Conclusion

The available data robustly supports the classification of this compound (AKB48) as a high-affinity, potent, and full agonist at the human CB1 receptor. Its ability to strongly engage the canonical Gi/o-protein signaling pathway, leading to the inhibition of adenylyl cyclase, underscores its significant cannabimimetic activity. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and related synthetic cannabinoids. Further research may continue to elucidate the nuanced pharmacological properties and potential therapeutic or toxicological implications of this compound and its analogs.

References

An In-Depth Technical Guide to N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA/AKB48)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as APINACA or AKB48, is a synthetic cannabinoid receptor agonist that has been a subject of significant interest in the fields of pharmacology, toxicology, and forensic science.[1][2] Structurally distinct from classical and many other synthetic cannabinoids, this compound features an indazole core linked to an adamantyl group via a carboxamide bridge.[3][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, and pharmacology. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals engaged in research and development related to this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a 1-pentyl-1H-indazole-3-carboxamide core structure with an N-adamantyl substituent. This unique combination of moieties contributes to its potent interaction with cannabinoid receptors.

PropertyValueReference(s)
IUPAC Name N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide[2]
Synonyms This compound, AKB48[2][4]
Molecular Formula C₂₃H₃₁N₃O[2]
Molecular Weight 365.52 g/mol [2]
CAS Number 1345973-53-6[2]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in organic solvents such as methanol, ethanol, acetonitrile, and dimethylformamide (DMF).[5]

Chemical Structure Diagram:

Caption: Chemical structure of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide.

Experimental Protocols

Synthesis of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide

The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of an indazole-3-carboxylic acid followed by an amide coupling reaction.

Step 1: Synthesis of 1-pentyl-1H-indazole-3-carboxylic acid

This intermediate is synthesized by the N-alkylation of indazole-3-carboxylic acid with a pentyl halide.

  • Materials:

    • Indazole-3-carboxylic acid

    • 1-Bromopentane

    • Sodium hydride (NaH)

    • Anhydrous Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Acidify the mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-pentyl-1H-indazole-3-carboxylic acid.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Amide coupling to form N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide

The final product is obtained by coupling the synthesized carboxylic acid with 1-adamantanamine.

  • Materials:

    • 1-pentyl-1H-indazole-3-carboxylic acid

    • 1-Adamantanamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-pentyl-1H-indazole-3-carboxylic acid (1.0 eq), 1-adamantanamine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

    • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide as a white solid.

Synthesis_Workflow Start Indazole-3-carboxylic Acid + 1-Bromopentane Step1 N-Alkylation (NaH, DMF) Start->Step1 Intermediate 1-pentyl-1H-indazole-3-carboxylic acid Step1->Intermediate Step2 Amide Coupling (1-Adamantanamine, EDC, HOBt, DIPEA, DCM) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification End N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (this compound/AKB48) Purification->End

Caption: Synthetic workflow for this compound.

Analytical Characterization

2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent).

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Expected Results: The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 365, along with characteristic fragment ions corresponding to the adamantyl, pentyl, and indazole carboxamide moieties.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Expected Results: The ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons of the indazole ring, the aliphatic protons of the pentyl chain, and the distinct protons of the adamantyl cage. 2D NMR experiments will confirm the connectivity of the molecule.

Pharmacology

This compound acts as a potent agonist at both the cannabinoid receptor type 1 (CB₁) and type 2 (CB₂).[2] Its high affinity for these receptors is responsible for its psychoactive and physiological effects.

Quantitative Pharmacological Data
ParameterReceptorValue (nM)Reference(s)
Binding Affinity (Kᵢ) CB₁3.24[2]
CB₂1.68[2]
Functional Activity (EC₅₀) CB₁142[2]
CB₂141[2]
Functional Activity (IC₅₀, cAMP) CB₁5.39[5]
CB₂2.13[5]
Cannabinoid Receptor Binding Assay Protocol

A competitive radioligand binding assay is a standard method to determine the binding affinity (Kᵢ) of a compound for cannabinoid receptors.

  • Materials:

    • Cell membranes expressing human CB₁ or CB₂ receptors.

    • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

    • Non-specific binding control: WIN-55,212-2 (a high-affinity non-radiolabeled cannabinoid agonist).

    • Test compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, [³H]CP-55,940 (at a concentration close to its Kₔ), and either the vehicle (for total binding), excess WIN-55,212-2 (for non-specific binding), or the various concentrations of this compound.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at 30°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow Prep Prepare Reagents: - Cell Membranes (CB1/CB2) - [³H]CP-55,940 - this compound dilutions - Controls Incubation Incubate at 30°C Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ Counting->Analysis Result Binding Affinity (Kᵢ) of this compound Analysis->Result

Caption: Workflow for cannabinoid receptor binding assay.

Signaling Pathways

As a cannabinoid receptor agonist, this compound activates intracellular signaling cascades upon binding to CB₁ and CB₂ receptors, which are G protein-coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Upon binding of this compound to the CB₁ or CB₂ receptor, the associated heterotrimeric G protein (Gᵢ/Gₒ) is activated. The Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, resulting in neuronal inhibition.

Cannabinoid_Signaling cluster_membrane Cell Membrane CB1_R CB₁/CB₂ Receptor G_Protein Gᵢ/Gₒ Protein CB1_R->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Ca_Channel Ca²⁺ Channel Ca_Channel->Ca_in K_Channel K⁺ Channel K_Channel->K_out This compound This compound This compound->CB1_R G_alpha G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->AC inhibits G_beta_gamma->Ca_Channel inhibits G_beta_gamma->K_Channel activates ATP ATP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition reduced levels lead to Ca_in->Neuronal_Inhibition K_out->Neuronal_Inhibition

Caption: this compound-mediated cannabinoid receptor signaling pathway.

Conclusion

This technical guide provides a detailed overview of the chemical structure, synthesis, characterization, and pharmacology of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (this compound). The provided experimental protocols and quantitative data are intended to be a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and forensic analysis. A thorough understanding of the properties of synthetic cannabinoids like this compound is crucial for the development of analytical methods for their detection and for understanding their physiological and toxicological effects.

References

Apinaca: An In-Depth Technical Guide to Cannabinoid Receptor Affinity and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid Apinaca (AKB48) and its analogues, focusing on their binding affinity (Ki) and functional potency (EC50) at human cannabinoid receptors CB1 and CB2. This document details the experimental methodologies for determining these values and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its fluorinated analog, 5F-Apinaca, at human CB1 and CB2 receptors as reported in the scientific literature. These values provide a quantitative measure of the interaction of these compounds with their primary biological targets.

Table 1: Binding Affinity (Ki) of this compound and its Analogs at Cannabinoid Receptors

CompoundReceptorKi (nM)SpeciesCell LineReference
This compound (AKB48)hCB13.24HumanCHO[1][2]
hCB21.68HumanCHO[1][2]
mCB15.34MouseBrain Membranes[2]
mCB21.93MouseSpleen Membranes[2]
5F-Apinaca (5F-AKB48)hCB1Nanomolar AffinityHumanCHO[3][4]
hCB2Nanomolar AffinityHumanCHO[3][4]
mCB1Nanomolar AffinityMouseBrain Membranes[3][4]
mCB2Nanomolar AffinityMouseSpleen Membranes[3][4]

hCB1/hCB2: human cannabinoid receptor 1/2; mCB1/mCB2: mouse cannabinoid receptor 1/2; CHO: Chinese Hamster Ovary cells.

Table 2: Functional Potency (EC50) of this compound and its Analogs at Cannabinoid Receptors

CompoundAssayReceptorEC50 (nM)EfficacySpeciesCell LineReference
This compound (AKB48)cAMP InhibitionhCB1142Full AgonistHumanNot Specified[1]
cAMP InhibitionhCB2141Partial AgonistHumanNot Specified[1]
5F-Apinaca (5F-AKB48)cAMP InhibitionhCB1Nanomolar PotencyFull AgonistHumanCHO[3][4]
cAMP InhibitionhCB2Nanomolar PotencyFull AgonistHumanCHO[3][4]

cAMP: cyclic adenosine monophosphate; CHO: Chinese Hamster Ovary cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited for determining the binding affinity and functional potency of synthetic cannabinoids at CB1 and CB2 receptors.

Radioligand Competition Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from the receptor (IC50), which is then used to calculate the binding affinity (Ki).

Materials:

  • Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940.

  • Test Compound: this compound or other synthetic cannabinoids.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and Fluid.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.

    • Competitive Binding: Membrane preparation, radioligand, and each concentration of the test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Functional Assay for EC50 Determination

This protocol describes a functional assay to determine the potency (EC50) of a test compound to inhibit adenylyl cyclase and reduce cAMP levels in cells expressing Gi-coupled receptors like CB1 and CB2.

Objective: To measure the concentration of an agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Materials:

  • Cell Line: CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Test Compound: this compound or other synthetic cannabinoids.

  • Forskolin: An adenylyl cyclase activator.

  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.

  • cAMP Assay Kit: A kit for measuring cAMP levels (e.g., HTRF, LANCE, or ELISA-based).

  • Cell Culture Medium and Assay Buffer.

Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay:

    • Pre-treat the cells with IBMX for a short period.

    • Add the test compound at various concentrations to the cells.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

    • Determine the EC50 value and the maximum inhibition (Emax) using non-linear regression analysis.

β-Arrestin Recruitment Assay for EC50 Determination

This protocol outlines a method to measure the recruitment of β-arrestin to the cannabinoid receptor upon agonist binding, providing another measure of functional potency (EC50). The DiscoverX PathHunter assay is a common example.

Objective: To determine the concentration of an agonist that induces 50% of the maximal β-arrestin recruitment to the receptor.

Materials:

  • Cell Line: A cell line engineered to co-express the target receptor (CB1 or CB2) fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter cell lines).

  • Test Compound: this compound or other synthetic cannabinoids.

  • Detection Reagents: Substrate for the complemented enzyme (β-galactosidase).

  • Cell Culture Medium and Assay Buffer.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the PathHunter cells in a white, clear-bottom 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Agonist Treatment: Add the diluted test compound to the cells and incubate for 60-90 minutes at 37°C.

  • Detection: Add the detection reagents to each well and incubate at room temperature for 60 minutes to allow for the enzymatic reaction to generate a chemiluminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the logarithm of the test compound concentration.

    • Determine the EC50 value and Emax using a non-linear regression analysis of the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways of cannabinoid receptors and the workflows of the described experimental protocols.

Cannabinoid Receptor G-Protein Dependent Signaling

G_Protein_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound (Agonist) CB1R CB1/CB2 Receptor Agonist->CB1R Binds G_protein Gi/o Protein (αβγ) CB1R->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylates

Caption: G-protein dependent signaling cascade initiated by this compound binding to CB1/CB2 receptors.

Cannabinoid Receptor β-Arrestin Mediated Signaling

Beta_Arrestin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound (Agonist) CB1R CB1/CB2 Receptor Agonist->CB1R Binds CB1R_p Phosphorylated CB1/CB2 Receptor GRK GRK CB1R->GRK Recruits Beta_Arrestin β-Arrestin CB1R_p->Beta_Arrestin Recruits GRK->CB1R Phosphorylates Clathrin Clathrin Beta_Arrestin->Clathrin Recruits MAPK_Cascade MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK_Cascade Scaffolds Endocytosis Receptor Internalization Clathrin->Endocytosis Mediates Cellular_Response Cellular Response (e.g., gene transcription) MAPK_Cascade->Cellular_Response Activates

Caption: β-arrestin mediated signaling and receptor internalization pathway for cannabinoid receptors.

Experimental Workflow for Ki Determination

Ki_Workflow Start Start: Prepare Reagents (Membranes, Radioligand, Test Compound) Assay_Setup Set up 96-well Plate: Total, Non-specific, and Competitive Binding Wells Start->Assay_Setup Incubation Incubate at 30°C for 60-90 min Assay_Setup->Incubation Filtration Rapid Filtration and Washing (Cell Harvester) Incubation->Filtration Quantification Scintillation Counting (Measure Radioactivity) Filtration->Quantification Data_Analysis Data Analysis: Calculate Specific Binding, Determine IC50, Calculate Ki Quantification->Data_Analysis End End: Ki Value Determined Data_Analysis->End

Caption: Workflow for determining the binding affinity (Ki) using a radioligand competition binding assay.

Experimental Workflow for EC50 Determination (cAMP Assay)

EC50_cAMP_Workflow Start Start: Plate Cells Expressing CB1/CB2 Receptors Compound_Addition Add Serial Dilutions of Test Compound (this compound) Start->Compound_Addition Stimulation Stimulate with Forskolin to Induce cAMP Production Compound_Addition->Stimulation Incubation Incubate at 37°C for 30 min Stimulation->Incubation Lysis_Detection Lyse Cells and Measure Intracellular cAMP Levels Incubation->Lysis_Detection Data_Analysis Data Analysis: Plot Dose-Response Curve, Determine EC50 and Emax Lysis_Detection->Data_Analysis End End: EC50 Value Determined Data_Analysis->End

Caption: Workflow for determining functional potency (EC50) via a forskolin-stimulated cAMP assay.

References

The Discovery and Early Characterization of AKB-48 (APINACA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKB-48, also known as APINACA and chemically identified as N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid.[1][2][3] Unlike many pharmaceutical compounds that originate from structured drug discovery programs, AKB-48 was first identified in 2012 in Japan as a component of illicit herbal smoking blends.[4] Its emergence on the designer drug market prompted significant scientific investigation into its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the early research that characterized the synthesis, receptor binding, functional activity, and metabolic pathways of this notable synthetic cannabinoid.

Chemical Structure and Synthesis

AKB-48 is distinguished by an indazole core linked to an adamantyl group via a carboxamide bridge.[5] This structure differentiates it from earlier classes of synthetic cannabinoids, such as the JWH series, which are primarily naphthoylindoles.[6] While a specific patent for the initial synthesis of AKB-48 for medicinal purposes has not been identified in the public domain, its structure falls within the broader claims of patents for cannabinoid compounds, although it was not disclosed as a specific example.[4] The synthesis of related indazole-3-carboxamides has been described in the scientific literature, providing a basis for its laboratory synthesis for research purposes.[7]

Pharmacological Profile

Early research into AKB-48 focused on its interaction with the cannabinoid receptors, CB1 and CB2, which are the primary targets of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis.

Cannabinoid Receptor Binding Affinity

In vitro competition binding assays were crucial in determining the affinity of AKB-48 for human and rodent cannabinoid receptors. These experiments typically involve the use of radiolabeled ligands to quantify the displacement by the compound of interest.

CompoundReceptorKᵢ (nM)SpeciesReference
AKB-48 (this compound) CB₁3.24Human[4]
CB₂1.68Human[4]
Δ⁹-THCCB₁28.35Human[4]
CB₂37.82Human[4]
JWH-018CB₁9.62Human[4]
CB₂8.55Human[4]
Functional Activity at Cannabinoid Receptors

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G protein-coupled receptors like the cannabinoid receptors, this is often assessed by measuring the modulation of downstream signaling molecules, such as cyclic adenosine monophosphate (cAMP). AKB-48 was characterized as a potent agonist at both CB1 and CB2 receptors.

CompoundReceptorEC₅₀ (nM)Assay TypeSpeciesReference
AKB-48 (this compound) CB₁142Functional AssayHuman[4]
CB₂141Functional AssayHuman[4]

Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors

This protocol outlines a standard method for determining the binding affinity of a compound to CB1 and CB2 receptors.

1. Membrane Preparation:

  • HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA are cultured and harvested.

  • Cells are washed with ice-cold PBS and resuspended in a hypotonic buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).

  • The cell suspension is homogenized and then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is added to each well.

  • Increasing concentrations of the test compound (AKB-48) are added to the wells.

  • Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled, potent cannabinoid) are included.

  • A specific amount of the membrane preparation is added to each well.

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC₅₀ of the test compound, which can then be converted to a Kᵢ value.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of a compound at cannabinoid receptors by measuring its effect on cAMP levels.

1. Cell Culture and Treatment:

  • Cells expressing the cannabinoid receptor of interest (e.g., CHO or HEK-293 cells) are cultured in appropriate media.

  • Cells are plated in a multi-well format and allowed to adhere.

  • The cells are then treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • An adenylyl cyclase stimulator, such as forskolin, is added to increase basal cAMP levels.

  • Increasing concentrations of the test compound (AKB-48) are added to the wells.

2. cAMP Measurement:

  • After an incubation period, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP is determined using a competitive immunoassay, often employing a labeled cAMP tracer and a specific anti-cAMP antibody.

  • The signal, which is inversely proportional to the amount of cAMP in the sample, is measured using an appropriate plate reader.

  • The data is analyzed to determine the EC₅₀ of the test compound, which represents the concentration at which it produces half of its maximal effect.[8]

Signaling Pathways

As a cannabinoid receptor agonist, AKB-48 activates the canonical signaling pathways associated with CB1 and CB2 receptors. These are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gαi.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like AKB-48 initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9][10] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, CB1 receptor activation can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[11] These actions collectively contribute to the modulation of neurotransmitter release.

CB1_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux K⁺ Efflux K_channel->K_efflux AKB48 AKB-48 AKB48->CB1 Gi->AC Inhibits Gi->Ca_channel Inhibits Gi->K_channel Activates PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Promotes K_efflux->Neurotransmitter_Release Inhibits CB2_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB2 CB2 Receptor Gi Gαi/o CB2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to AKB48 AKB-48 AKB48->CB2 Gi->AC Inhibits MAPK_Cascade MAPK Cascade (ERK, p38) Gi->MAPK_Cascade Activates Immune_Response Modulation of Immune Response MAPK_Cascade->Immune_Response AKB48_Metabolism AKB48 AKB-48 PhaseI Phase I Metabolism (Oxidation) AKB48->PhaseI Monohydroxy Monohydroxylated Metabolites PhaseI->Monohydroxy Dihydroxy Dihydroxylated Metabolites PhaseI->Dihydroxy Trihydroxy Trihydroxylated Metabolites PhaseI->Trihydroxy Ketone Ketone Metabolite PhaseI->Ketone PhaseII Phase II Metabolism (Glucuronidation) Monohydroxy->PhaseII Dihydroxy->PhaseII Glucuronides Glucuronide Conjugates PhaseII->Glucuronides

References

Preclinical Toxicological Profile of Apinaca (AKB-48): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known as AKB-48 or N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has been identified in herbal incense products and is associated with a range of adverse health effects.[1] As a potent agonist of the cannabinoid receptors, its toxicological profile is of significant interest to the scientific and medical communities. This technical guide provides a comprehensive overview of the preclinical toxicological data on this compound, focusing on its pharmacodynamics, pharmacokinetics, and in vivo effects.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound exhibits a high affinity for both the human cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, acting as a full agonist at both.[2] Its binding affinity and functional activity have been characterized in several in vitro studies.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound [2][3]

ReceptorThis compound (nM)
Human CB13.24
Human CB21.68
Mouse Cortex (CB1)5.34
Mouse Spleen (CB2)1.93

Table 2: Functional Activity (IC50) of this compound in Forskolin-Stimulated cAMP Assays [2]

ReceptorThis compound (nM)
Human CB15.39
Human CB22.13
Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound to cannabinoid receptors was determined using a competitive radioligand binding assay. Membranes from Chinese hamster ovary (CHO) cells expressing either human CB1 or CB2 receptors were incubated with a radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940) in the presence of varying concentrations of this compound. The amount of radioligand displaced by this compound was measured to calculate its inhibitory constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors.

Experimental Protocol: cAMP Functional Assay

The functional activity of this compound was assessed by measuring its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing cannabinoid receptors. This assay is based on the principle that activation of G-protein coupled receptors like CB1 and CB2 inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis. The concentration of this compound that produces 50% of its maximal inhibitory effect is determined as the IC50 value.

Cannabinoid Receptor Signaling Pathway

The pharmacological effects of this compound are primarily mediated through the activation of the CB1 receptor, a G-protein coupled receptor. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

G cluster_0 Cell Membrane This compound This compound (AKB-48) CB1R CB1 Receptor This compound->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion Ion Channels (Ca²⁺, K⁺) G_protein->Ion Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

This compound's activation of the CB1 receptor and downstream signaling.

Pharmacokinetics: Metabolism

Preclinical studies utilizing human hepatocytes and liver microsomes have demonstrated that this compound undergoes extensive metabolism, primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[2][4] The primary metabolic pathways involve hydroxylation of the adamantyl ring and the N-pentyl side chain, followed by glucuronidation.[4]

Table 3: Major Metabolic Pathways of this compound [2][4]

Metabolic ReactionPosition
MonohydroxylationAdamantyl ring, N-pentyl side chain
DihydroxylationAdamantyl ring, N-pentyl side chain
TrihydroxylationAdamantyl ring
Ketone FormationN-pentyl side chain
GlucuronidationHydroxylated metabolites
Experimental Protocol: In Vitro Metabolism in Human Hepatocytes

To identify the metabolites of this compound, the compound was incubated with primary human hepatocytes.[4] After incubation for specific time points (e.g., 0, 1, and 3 hours), the reaction was terminated, and the samples were analyzed using high-resolution mass spectrometry to identify the chemical structures of the metabolites formed.[4]

This compound Metabolic Pathway

The metabolism of this compound is a multi-step process involving several enzymatic reactions, leading to the formation of numerous metabolites.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism This compound This compound (AKB-48) Mono Monohydroxylated Metabolites This compound->Mono Hydroxylation Keto Ketone Metabolite This compound->Keto Oxidation Di Dihydroxylated Metabolites Mono->Di Hydroxylation Gluc Glucuronide Conjugates Mono->Gluc Tri Trihydroxylated Metabolites Di->Tri Hydroxylation Di->Gluc

Major metabolic pathways of this compound.

In Vivo Toxicological Effects

In vivo studies in mice have revealed that this compound produces a pharmacological profile typical of psychoactive cannabinoids, including the classic "tetrad" of effects: hypolocomotion, catalepsy, hypothermia, and antinociception.[2][5][6] Furthermore, this compound has been shown to induce significant neurological and sensorimotor alterations.[2][5][6]

Table 4: In Vivo Effects of this compound in Mice [2][5][6][7]

EffectDose Range (mg/kg, i.p.)Observations
Cannabinoid Tetrad
Suppression of Locomotor Activity2.18 (ED50)Onset at 10-20 min, duration of 70-100 min.[2]
Antinociception-Increased pain threshold.[7]
Hypothermia-Decrease in body temperature.[7]
Catalepsy-Immobility.[7]
Neurological Effects 0.1 - 6Spontaneous and handling-induced convulsions, hyperreflexia, myoclonias, tail elevation, spontaneous aggressiveness (most prominent at 6 mg/kg).[2]
Sensorimotor Responses 0.1 - 3.0Dose-dependent reduction in visual, acoustic, and tactile responses in rats.[5][6]
Dopamine Release -Stimulated extracellular dopamine release in the nucleus accumbens shell.[2]
Experimental Protocol: Mouse Tetrad Assay

The cannabinoid tetrad assay is a standard battery of tests used to characterize the in vivo effects of cannabinoid agonists. It involves the measurement of four key parameters in mice following drug administration:

  • Locomotor activity: Measured using an open-field arena and automated tracking software.

  • Catalepsy: Assessed by placing the mouse's forepaws on an elevated bar and measuring the time it remains immobile.

  • Body temperature: Measured using a rectal probe.

  • Nociception (analgesia): Typically evaluated using the tail-flick or hot-plate test, which measures the latency to respond to a thermal stimulus.

Conclusion

The preclinical data on this compound (AKB-48) clearly indicate that it is a potent synthetic cannabinoid with significant in vitro and in vivo activity. Its high affinity for and full agonism at CB1 receptors translate into a classic cannabinoid-like pharmacological profile in animal models, including the tetrad of effects. However, the toxicological profile is also marked by concerning neurological effects such as convulsions and aggression, even at doses that produce typical cannabinoid effects. The extensive metabolism of this compound highlights the importance of considering its metabolites in toxicological assessments. While a systematic and comprehensive toxicological evaluation is still lacking, the available preclinical data strongly suggest a potential for significant adverse health effects in humans. Further research is warranted to fully elucidate the toxicological risks associated with this compound exposure.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Apinaca (AKB48) in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide), also known as AKB48, is a potent synthetic cannabinoid that has been identified in herbal smoking blends. Due to its significant pharmacological effects and potential for abuse, robust and sensitive analytical methods for its detection in biological matrices are crucial for clinical and forensic toxicology. This compound undergoes extensive metabolism in the human body, with the parent compound rarely being detected in urine.[1] Therefore, analytical methods must target its various metabolites. The primary metabolic pathways include mono-, di-, and trihydroxylation of the adamantyl ring and the N-pentyl side chain, followed by glucuronidation.[1][2] This document provides detailed protocols for the detection and quantification of this compound metabolites in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of this compound

This compound is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4, before its metabolites are eliminated in the urine.[2] The metabolic process involves Phase I reactions (hydroxylation) and Phase II reactions (glucuronidation). The major metabolic transformations occur on the adamantyl and N-pentyl moieties of the molecule.

G This compound This compound (AKB48) PhaseI Phase I Metabolism (CYP450 Enzymes, e.g., CYP3A4) This compound->PhaseI Hydroxylated Mono-, Di-, Tri-hydroxylated Metabolites (Adamantyl Ring & N-Pentyl Chain) PhaseI->Hydroxylated Carboxylated Carboxylated Metabolites Hydroxylated->Carboxylated PhaseII Phase II Metabolism (UGT Enzymes) Hydroxylated->PhaseII Carboxylated->PhaseII Glucuronidated Glucuronide Conjugates PhaseII->Glucuronidated Excretion Urinary Excretion Glucuronidated->Excretion

Figure 1. Simplified metabolic pathway of this compound.

Analytical Methods

The most common and effective methods for the detection of this compound and its metabolites in urine are LC-MS/MS and GC-MS.[3] LC-MS/MS is generally preferred due to its high sensitivity, selectivity, and ability to analyze thermally labile and polar compounds without derivatization.[4]

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of this compound metabolites in urine using LC-MS/MS. These values are compiled from various studies and represent a general performance expectation.

Analyte (Metabolite)MethodLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)
Hydroxylated this compoundLC-MS/MS0.1 - 1.00.1 - 10085 - 110
This compound N-pentanoic acidLC-MS/MS0.1 - 0.50.1 - 5090 - 115
Dihydroxylated this compoundLC-MS/MS0.2 - 2.00.2 - 10080 - 105

Note: LLOQ (Lower Limit of Quantitation) and linearity ranges can vary depending on the specific instrumentation and methodology used.

Experimental Protocols

A crucial step in the analysis of this compound metabolites in urine is the enzymatic hydrolysis to cleave glucuronide conjugates, which significantly increases the concentration of detectable metabolites.[5][6]

G cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis (with Derivatization) Reconstitution->GCMS Data Data Acquisition and Processing LCMS->Data GCMS->Data

Figure 2. General experimental workflow for this compound detection in urine.

Protocol 1: LC-MS/MS Method for this compound Metabolites

This protocol describes a sensitive and selective method for the quantification of hydroxylated and carboxylated this compound metabolites.

1. Materials and Reagents

  • This compound metabolite standards (e.g., hydroxylated this compound, this compound N-pentanoic acid)

  • Isotope-labeled internal standards

  • β-glucuronidase from E. coli

  • Ammonium acetate buffer (pH 6.8)

  • Methanol, Acetonitrile, Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Ultrapure water

2. Sample Preparation

  • To 1 mL of urine sample, add 50 µL of internal standard solution.

  • Add 500 µL of ammonium acetate buffer and 25 µL of β-glucuronidase.

  • Vortex and incubate at 60°C for 1 hour to ensure complete hydrolysis.[5]

  • Allow the sample to cool to room temperature.

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

    • Monitor at least two specific transitions (quantifier and qualifier) for each analyte and internal standard.

Protocol 2: GC-MS Method for this compound Metabolites

This protocol provides an alternative method using GC-MS, which requires derivatization of the polar metabolites.

1. Materials and Reagents

  • Same as LC-MS/MS protocol, with the addition of:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Ethyl acetate (GC grade)

2. Sample Preparation

  • Follow steps 1-8 from the LC-MS/MS sample preparation protocol.

  • Evaporate the eluate to complete dryness.

  • Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[7]

  • Cool to room temperature before injection.

3. GC-MS Parameters

  • GC System: Gas chromatograph with an autosampler

  • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 280°C

  • Oven Program: Start at 100°C, ramp to 300°C at a rate of 15-20°C/min, and hold for 5-10 minutes.

  • Injection Mode: Splitless

  • MS System: Single quadrupole or ion trap mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

Conclusion

The analytical detection of this compound in urine requires targeting its metabolites due to extensive biotransformation.[1][2] LC-MS/MS offers superior sensitivity and specificity for this purpose and is the recommended technique.[4] Proper sample preparation, including enzymatic hydrolysis, is critical for achieving the necessary detection limits.[5] The protocols provided here serve as a comprehensive guide for researchers and scientists in the field of toxicology and drug monitoring. Method validation should always be performed to ensure accuracy and reliability in a specific laboratory setting.

References

Application Note: Quantification of Apinaca (AKB48) in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Apinaca (AKB48), a potent synthetic cannabinoid, in biological matrices such as blood and urine. Synthetic cannabinoids pose a significant challenge for clinical and forensic toxicology laboratories due to their high potency and rapid metabolism.[1][2] This protocol provides a reliable workflow encompassing sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for high-throughput environments. The method utilizes electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

Principle of the Method

The analytical method involves the extraction of this compound and a deuterated internal standard (IS) from the biological matrix, typically using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][4] Following extraction, the sample is concentrated and reconstituted in a suitable solvent. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program.[1] The analyte is then detected by a tandem mass spectrometer operating in MRM mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.[5]

Materials and Reagents

  • Standards: this compound (AKB48) and this compound-d7 (or other suitable deuterated analog) certified reference standards.

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.

  • Reagents: Ammonium formate, β-glucuronidase (for urine samples, if analyzing metabolites).[2][6]

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode) or appropriate LLE solvents (e.g., ethyl acetate, hexane).

  • Control Matrix: Blank human plasma, serum, or urine.

Instrumentation

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Kinetex™ C18, 100 mm × 2.1 mm, 2.6 µm) is recommended.[1]

Experimental Protocols

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d7 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with methanol or a methanol:water mixture to create a series of working standard solutions for calibration curve points.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound-d7 at an appropriate concentration (e.g., 50 ng/mL) in methanol.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank biological matrix to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of QCs (low, mid, high).

Sample Preparation: Solid-Phase Extraction (SPE) Protocol
  • Sample Pre-treatment: To a 1 mL aliquot of sample (e.g., plasma or urine), add 25 µL of the internal standard spiking solution. Vortex briefly. For urine samples, enzymatic hydrolysis with β-glucuronidase may be required to cleave glucuronide conjugates prior to extraction.[6]

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables outline the recommended starting parameters for the LC-MS/MS system. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column Kinetex™ C18 (100 mm × 2.1 mm, 2.6 µm) or equivalent[1]
Mobile Phase A 0.1% Formic Acid in Water[1][5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1][5]
Flow Rate 0.4 mL/min
Column Temperature 40°C[1][5]
Injection Volume 5 µL
Gradient Program 0.0 min: 10% B; 0.5 min: 10% B; 10.0 min: 95% B; 12.0 min: 95% B; 12.1 min: 10% B; 15.0 min: 10% B

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Capillary Voltage 3500 V
Source Temperature 320°C
Drying Gas Flow 9.6 L/min
Nebulizer Pressure Optimized for instrument
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and MS Settings for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound (Quantifier) 330.9215.110033[5]80[5]
This compound (Qualifier) 330.9286.110019[5]80[5]
This compound-d7 (IS) 337.9215.11003380

Quantitative Data and Method Performance

The method should be fully validated according to established guidelines to assess its performance.[3] The table below summarizes typical performance characteristics for the quantification of synthetic cannabinoids.

Table 4: Summary of Typical Method Validation Parameters

ParameterTypical Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (R²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Accuracy / Bias (%) Within ±15% of nominal value
Matrix Effect (%) 85 - 115%
Extraction Recovery (%) > 70%

Visualized Workflows and Diagrams

Workflow cluster_prep Sample Preparation aliquot 1. Aliquot Sample (e.g., 1 mL Plasma) spike 2. Spike Internal Standard (this compound-d7) aliquot->spike extract 3. Solid Phase Extraction (Condition -> Load -> Wash -> Elute) spike->extract evap 4. Evaporate to Dryness (Nitrogen Stream) extract->evap recon 5. Reconstitute (in Mobile Phase) evap->recon analysis LC-MS/MS Analysis recon->analysis start Sample Receipt start->aliquot processing Data Processing (Integration & Calibration) analysis->processing report Final Report (Quantitative Results) processing->report

Caption: Experimental workflow for this compound quantification.

LCMSMS_Principle cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry (MS/MS) lc_column LC Column (C18 Separation) ion_source Ion Source (ESI+) [M+H]+ lc_column->ion_source Eluting Analytes q1 Q1: Precursor Ion Selection Selects m/z 330.9 q2 Q2: Collision Cell (Fragmentation with Gas) q1->q2 Precursor Ion q3 Q3: Product Ion Selection Selects m/z 215.1 & 286.1 q2->q3 Fragment Ions detector Detector (Signal) q3->detector Product Ions ion_source->q1 Ion Beam

Caption: Logical diagram of the LC-MS/MS detection principle.

References

Application Notes and Protocols for the GC-MS Analysis of Apinaca (AKB48) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known as AKB48, is a synthetic cannabinoid that has been identified in illicit products worldwide. Due to its potent psychoactive effects and potential for abuse, robust analytical methods for its detection in biological matrices are crucial for clinical and forensic toxicology. This compound undergoes extensive metabolism in the human body, and therefore, the identification and quantification of its metabolites are essential for confirming exposure. This document provides detailed application notes and protocols for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound metabolites.

Metabolic Pathways of this compound

This compound is primarily metabolized by cytochrome P450 enzymes, with CYP3A4 being a key enzyme involved in its biotransformation.[1] The main metabolic pathways involve hydroxylation of the adamantyl ring and the N-pentyl side chain, followed by glucuronidation.[2][3] Oxidation of the pentyl side chain to form a ketone has also been observed as a minor pathway.[3] The major metabolites are often hydroxylated derivatives, which can be further conjugated with glucuronic acid before excretion in urine.[2][3]

Apinaca_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound (AKB48) Metabolite1 Adamantyl-monohydroxylated this compound This compound->Metabolite1 Hydroxylation Metabolite3 Pentyl-hydroxylated this compound This compound->Metabolite3 Hydroxylation Metabolite5 Ketone Formation on Pentyl Chain This compound->Metabolite5 Oxidation Metabolite2 Adamantyl-dihydroxylated this compound Metabolite1->Metabolite2 Hydroxylation Glucuronide1 Hydroxylated this compound Glucuronide Metabolite1->Glucuronide1 Glucuronidation Metabolite2->Glucuronide1 Metabolite4 Pentyl-carboxylated this compound Metabolite3->Metabolite4 Oxidation Metabolite3->Glucuronide1

Fig. 1: Metabolic pathway of this compound (AKB48).

Data Presentation

The following table summarizes quantitative data for this compound metabolites from a study analyzing authentic urine samples. It is important to note that concentrations can vary significantly depending on the dose, frequency of use, and individual metabolism. The data presented here is from a study that utilized ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) for quantification, as specific GC-MS quantitative data in a tabular format is limited in the reviewed literature. However, the presented metabolites are amenable to GC-MS analysis following the protocols outlined below.

MetaboliteConcentration Range (ng/mL)Mean Concentration (ng/mL)Analytical MethodReference
Hydroxylated AKB480.1 - 12Not SpecifiedUHPLC-QTOF-MS[4][5]
AKB48 N-pentanoic acid0.1 - 12Not SpecifiedUHPLC-QTOF-MS[4][5]

Experimental Protocols

This section details the methodologies for the extraction, derivatization, and GC-MS analysis of this compound metabolites from urine samples.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine Urine Sample (1-2 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatize Silylation (BSTFA + 1% TMCS) Evaporation->Derivatize GCMS GC-MS Injection and Analysis Derivatize->GCMS Data Data Acquisition and Processing GCMS->Data

Fig. 2: GC-MS analysis workflow for this compound metabolites.
Sample Preparation: Enzymatic Hydrolysis and Extraction

Since this compound metabolites are often excreted as glucuronide conjugates, a hydrolysis step is necessary to cleave the glucuronic acid moiety and allow for the detection of the free metabolites.

Materials:

  • Urine sample

  • β-glucuronidase (from Helix pomatia or equivalent)

  • Phosphate buffer (0.1 M, pH 6.8) or acetate buffer

  • Internal standard (e.g., deuterated synthetic cannabinoid metabolite)

  • Extraction solvent (e.g., hexane:ethyl acetate 9:1 v/v, or as specified by the solid-phase extraction cartridge manufacturer)

  • Centrifuge tubes

  • Vortex mixer

  • Water bath or incubator

  • Nitrogen evaporator

Protocol:

  • To 1-2 mL of urine in a centrifuge tube, add an appropriate amount of internal standard.

  • Add 1 mL of phosphate buffer (0.1 M, pH 6.8).

  • Add 50 µL of β-glucuronidase solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the sample at 60-65°C for 1-2 hours to ensure complete hydrolysis.

  • After incubation, allow the sample to cool to room temperature.

  • For Liquid-Liquid Extraction (LLE):

    • Add 3 mL of extraction solvent (e.g., hexane:ethyl acetate 9:1 v/v).

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 3 mL of extraction solvent.

    • Combine the organic layers.

  • For Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge to remove interferences as per the manufacturer's protocol.

    • Elute the analytes with an appropriate solvent.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization

Derivatization is a critical step for the GC-MS analysis of hydroxylated metabolites. Silylation is commonly used to increase the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape and sensitivity.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (anhydrous)

  • Heating block or oven

Protocol:

  • Reconstitute the dried extract in 50-100 µL of ethyl acetate.

  • Add 50-100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex briefly.

  • Heat the mixture at 60-70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound metabolites. These may need to be optimized for specific instruments and columns.

Gas Chromatograph (GC) Parameters:

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min

  • Injection Mode: Splitless

  • Injection Volume: 1-2 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 25°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C, hold for 5-10 minutes

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 290°C

  • Acquisition Mode: Full scan (e.g., m/z 50-550) for screening and identification. Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity.

Characteristic Ions for SIM Mode: The selection of characteristic ions for SIM analysis will depend on the specific derivatized metabolite being targeted. These ions should be determined by analyzing reference standards of the metabolites. Generally, the molecular ion and major fragment ions are chosen.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the GC-MS analysis of this compound metabolites. Adherence to these methodologies, with appropriate validation for the specific laboratory setting, will enable reliable identification and quantification of these compounds in biological samples. This is crucial for forensic investigations, clinical toxicology, and research into the effects of synthetic cannabinoids.

References

In Vitro Metabolism of Apinaca (AKB48) in Human Liver Microsomes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca (AKB48) is a synthetic cannabinoid that has been identified in herbal incense blends. As with many novel psychoactive substances, understanding its metabolic fate is crucial for forensic identification, clinical toxicology, and drug development. This application note provides a detailed protocol for studying the in vitro metabolism of this compound using human liver microsomes (HLMs), a standard model for predicting hepatic drug metabolism. The primary metabolic pathways involve cytochrome P450 (CYP) enzymes, leading to a variety of hydroxylated and further oxidized metabolites.

Principle and Signaling Pathway

This compound, like other synthetic cannabinoids, primarily exerts its effects through interaction with the cannabinoid type 1 receptor (CB1R), a G-protein coupled receptor. The metabolic process in the liver, primarily mediated by CYP enzymes, is designed to increase the water solubility of the compound, facilitating its excretion from the body. Understanding this metabolic profile is essential for identifying biomarkers of this compound consumption.

cluster_0 Cellular Environment This compound This compound CB1R CB1 Receptor This compound->CB1R Binds to G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP This compound This compound Mono_OH_Adamantyl Monohydroxy Adamantyl Metabolites This compound->Mono_OH_Adamantyl CYP450s Mono_OH_Pentyl Monohydroxy Pentyl Metabolites This compound->Mono_OH_Pentyl CYP450s Di_OH_Adamantyl Dihydroxy Adamantyl Metabolites Mono_OH_Adamantyl->Di_OH_Adamantyl CYP450s Ketone Ketone Metabolites Mono_OH_Adamantyl->Ketone Glucuronides Glucuronidated Metabolites Mono_OH_Adamantyl->Glucuronides UGTs Carboxylic_Acid Carboxylic Acid Metabolites Mono_OH_Pentyl->Carboxylic_Acid Mono_OH_Pentyl->Glucuronides UGTs cluster_0 Experimental Phase cluster_1 Analytical Phase Incubation_Setup Prepare Incubation Mixture (HLMs, this compound, Buffer) Reaction Initiate with NADPH Incubate at 37°C Incubation_Setup->Reaction Termination Stop with Acetonitrile + Internal Standard Reaction->Termination Sample_Prep Protein Precipitation & Centrifugation Termination->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Metabolite_ID Metabolite Identification & Quantification Data_Processing->Metabolite_ID

Application Notes and Protocols for Apinaca (AKB48) Administration in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known by its code name AKB48, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] It has been identified in synthetic cannabis products and is studied for its psychoactive and physiological effects, which are similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[3] These application notes provide detailed protocols for the administration of this compound in mice for in vivo studies, focusing on behavioral and physiological assessments. The protocols and data presented are intended to guide researchers in designing and executing studies to investigate the pharmacological effects of this compound.

Data Presentation

Table 1: Receptor Binding Affinity and Functional Activity of this compound (AKB48)
ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Agonist Type
Human CB13.24[1][2]142[1]Full Agonist[1][2]
Human CB21.68[1][2]141[1]Partial Agonist[1]
Mouse CB1Nanomolar affinityNot specifiedPotent Agonist[4]
Mouse CB2Nanomolar affinityNot specifiedPotent Agonist[4]
Table 2: Summary of In Vivo Effects of this compound (AKB48) in Mice
EffectDose Range (mg/kg, i.p.)Mouse StrainKey FindingsCitations
Cannabinoid Tetrad
Hypolocomotion0.5 - 6Male ICRDose-dependent suppression of locomotor activity.[2][4]
Hypothermia0.5 - 6Male ICRDose-dependent decrease in rectal temperature.[2][4]
Analgesia0.5 - 6Male ICRIncreased pain threshold in tail-flick and hot-plate tests.[2][4]
Catalepsy0.5 - 6Male ICRDose-dependent increase in immobility time in the bar test.[2][4]
Neurological Effects 0.1 - 6Male ICRSpontaneous and handling-induced convulsions, hyperreflexia, myoclonias, tail elevation, and spontaneous aggressiveness.[2]
Sensorimotor Responses 0.3 - 6Male RatsImpaired visual, acoustic, and tactile responses.[5]
Neurochemical Effects Not specifiedFreely moving miceStimulated dopamine release in the nucleus accumbens shell.[2][4]
Sex-Specific Effects Not specifiedMale and Female miceFirst injection impaired sensorimotor responses and reduced body temperature, analgesia, and breath rate to a greater extent in females. Second injection induced stronger effects in males.[6]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound (AKB48)

Objective: To prepare this compound for intraperitoneal (i.p.) injection in mice.

Materials:

  • This compound (AKB48) powder

  • Vehicle solution: Ethanol, Cremophor EL, and 0.9% saline (1:1:18 ratio)

  • Vortex mixer

  • Sonicator

  • Sterile microcentrifuge tubes

  • Syringes (1 mL) with 27-30 gauge needles

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution by mixing one part ethanol, one part Cremophor EL, and eighteen parts 0.9% saline. For example, to make 20 mL of vehicle, mix 1 mL of ethanol, 1 mL of Cremophor EL, and 18 mL of 0.9% saline.

  • This compound Solubilization:

    • Weigh the desired amount of this compound powder.

    • Dissolve the this compound in the vehicle solution to achieve the desired stock concentration. It is recommended to first dissolve the powder in the ethanol/Cremophor EL mixture before adding the saline.

    • Vortex and sonicate the solution until the this compound is completely dissolved.

  • Dose Calculation: Calculate the volume of the this compound solution to be administered to each mouse based on its body weight and the desired dose. The injection volume is typically 10 mL/kg.

  • Administration:

    • Gently restrain the mouse.

    • Administer the calculated volume of the this compound solution via intraperitoneal (i.p.) injection.

    • Administer vehicle solution to the control group.

Protocol 2: Assessment of the Cannabinoid Tetrad

Objective: To evaluate the cannabimimetic effects of this compound using the tetrad of tests: hypolocomotion, hypothermia, analgesia, and catalepsy.

Materials:

  • Open field arena for locomotor activity

  • Rectal thermometer for body temperature

  • Tail-flick or hot-plate apparatus for analgesia

  • Horizontal bar for catalepsy assessment

  • Timer

Procedure:

  • Acclimation: Acclimate the mice to the testing room and equipment for at least 1 hour before the experiment.

  • Baseline Measurements: Record baseline measurements for all four parameters before drug administration.

  • Drug Administration: Administer this compound or vehicle as described in Protocol 1.

  • Post-Administration Testing: At specific time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), perform the following tests:

    • Hypolocomotion: Place the mouse in the open field arena and record its locomotor activity (e.g., distance traveled, number of line crossings) for a set duration (e.g., 5-10 minutes).

    • Hypothermia: Measure the rectal temperature using a lubricated rectal thermometer.

    • Analgesia (Tail-flick test): Focus a beam of light on the mouse's tail and record the latency to flick the tail away from the heat source.

    • Catalepsy (Bar test): Place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm in diameter, 5 cm above the surface) and measure the time it remains immobile.

Protocol 3: Evaluation of Sensorimotor Responses

Objective: To assess the effects of this compound on sensorimotor reflexes.

Materials:

  • Cotton swab

  • Sound-producing device (e.g., clicker)

  • Visual stimulus (e.g., approaching object)

Procedure:

  • Acclimation and Baseline: Acclimate the mice and record baseline responses.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Administration Testing: At predetermined time points, evaluate the following reflexes:

    • Visual Placing: Hold the mouse by its tail and lower it towards a surface. A normal response is for the mouse to extend its forelimbs to the surface.

    • Acoustic Startle: Present a sudden loud noise and observe the startle response.

    • Tactile Response: Gently touch the whiskers with a cotton swab and observe the response (e.g., head turning).

Visualizations

Apinaca_Signaling_Pathway This compound This compound CB1R CB1 Receptor This compound->CB1R Gi_o Gi/o Protein CB1R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAPK Pathway Gi_o->MAPK Activation IonChannels Ion Channels (Ca2+, K+) Gi_o->IonChannels Modulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Neurotransmitter Neurotransmitter Release IonChannels->Neurotransmitter Inhibition of Presynaptic Release Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation baseline Baseline Measurements (e.g., Tetrad) acclimation->baseline groups Group Assignment (Vehicle vs. This compound Doses) baseline->groups drug_admin Drug Administration (i.p. injection) groups->drug_admin behavioral_testing Behavioral & Physiological Testing (e.g., Tetrad, Sensorimotor) drug_admin->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection end End data_collection->end

References

Application Notes and Protocols for Studying Endocannabinoid System Signaling Using Apinaca (AKB-48)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca (also known as AKB-48) is a potent synthetic cannabinoid receptor agonist that has been instrumental in the study of the endocannabinoid system.[1][2] As a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, this compound provides a powerful tool for elucidating the downstream signaling cascades and physiological effects mediated by these receptors.[1][3] These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo assays to characterize its interaction with cannabinoid receptors and to investigate the resulting biological responses.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with human and mouse cannabinoid receptors. This data is crucial for experimental design and interpretation of results.

Table 1: this compound (AKB-48) In Vitro Binding Affinity and Functional Activity

ReceptorSpeciesAssay TypeParameterValue (nM)
CB1HumanRadioligand Binding (Ki)3.24
CB2HumanRadioligand Binding (Ki)1.68
CB1HumancAMP Inhibition (IC50)5.39
CB2HumancAMP Inhibition (IC50)2.13
CB1MouseRadioligand Binding (Ki)5.34
CB2MouseRadioligand Binding (Ki)1.93

Data compiled from multiple sources.[1][3]

Signaling Pathway

This compound, upon binding to CB1 or CB2 receptors, initiates a signaling cascade characteristic of Gi/o-coupled G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound CB1R CB1/CB2 Receptor This compound->CB1R Binds G_protein Gi/o Protein (αβγ) CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

This compound-induced CB1/CB2 receptor signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.

In Vitro Assays

1. Cannabinoid Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled cannabinoid ligand.

G start Start prep Prepare Receptor Membranes (e.g., from HEK293 cells expressing CB1/CB2) start->prep reagents Prepare Reagents: - this compound dilutions - Radioligand ([3H]CP-55,940) - Assay Buffer prep->reagents incubation Incubate Membranes with This compound and Radioligand reagents->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

Workflow for a cannabinoid receptor radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing either human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).

    • Prepare the radioligand solution (e.g., [³H]CP55,940) in assay buffer at a concentration near its Kd.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand, and varying concentrations of this compound or vehicle. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand like WIN 55,212-2).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration. Plot the percent specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

G start Start cell_culture Culture Cells Expressing CB1/CB2 Receptors (e.g., CHO-K1) start->cell_culture stimulation Pre-treat Cells with this compound at Various Concentrations cell_culture->stimulation forskolin Stimulate Adenylyl Cyclase with Forskolin stimulation->forskolin lysis Lyse Cells to Release Intracellular cAMP forskolin->lysis detection Measure cAMP Levels (e.g., using HTRF or ELISA) lysis->detection analysis Data Analysis: - Determine IC50 detection->analysis end End analysis->end

Workflow for a cAMP accumulation assay.

Protocol:

  • Cell Culture: Plate cells expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells) in a 96-well plate and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Adenylyl Cyclase Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells (except the basal control) and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Assay

Mouse Tetrad Assay

The mouse tetrad is a series of four behavioral tests used to assess the in vivo cannabimimetic activity of a compound. This compound has been shown to produce the classic tetrad effects, which are indicative of CB1 receptor activation in the central nervous system.[1][4]

G start Start acclimation Acclimate Mice to the Testing Environment start->acclimation injection Administer this compound or Vehicle (Intraperitoneal Injection) acclimation->injection locomotor 1. Assess Locomotor Activity (Open Field Test) injection->locomotor hypothermia 2. Measure Rectal Temperature (Hypothermia) locomotor->hypothermia catalepsy 3. Perform the Bar Test (Catalepsy) hypothermia->catalepsy analgesia 4. Conduct the Hot Plate or Tail-Flick Test (Analgesia) catalepsy->analgesia analysis Data Analysis: - Compare this compound-treated group to vehicle analgesia->analysis end End analysis->end

Workflow for the mouse tetrad assay.

Protocol:

  • Animal Acclimation: Acclimate male mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., a mixture of ethanol, Tween 80, and saline) or vehicle alone via intraperitoneal injection.

  • Behavioral Testing: At a predetermined time post-injection (e.g., 30 minutes), perform the following tests in sequence:

    • Locomotor Activity: Place the mouse in an open-field arena and record its activity (e.g., distance traveled, line crossings) for a set period (e.g., 5-10 minutes).

    • Hypothermia: Measure the mouse's rectal temperature using a digital thermometer.

    • Catalepsy: Place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface. Measure the time the mouse remains immobile in this position.

    • Analgesia: Use a hot plate or tail-flick apparatus to measure the latency to a nociceptive response (e.g., paw lick, tail flick).

  • Data Analysis: Compare the results from the this compound-treated group to the vehicle-treated control group for each of the four measures using appropriate statistical tests.

Conclusion

This compound is a valuable pharmacological tool for investigating the endocannabinoid system. The protocols and data presented here provide a framework for researchers to effectively utilize this compound to study cannabinoid receptor signaling and its physiological consequences. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible results.

References

Apinaca (AKB-48): Application Notes and Protocols for CB1 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca, also known as AKB-48, is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid type 1 (CB1) receptor.[1][2] Its high affinity and efficacy make it a valuable research tool for investigating the function and pharmacology of the CB1 receptor, a key component of the endocannabinoid system involved in a myriad of physiological processes. These application notes provide detailed protocols for utilizing this compound in fundamental CB1 receptor research, including binding affinity determination, functional activity assessment, and in vivo characterization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the human CB1 (hCB1) receptor, facilitating comparison with other cannabinoids.

Table 1: this compound (AKB-48) Binding Affinity for hCB1 Receptor

ParameterValueCell LineRadioligandReference
Kᵢ3.24 nMCHO[³H]CP55,940[1]
Kᵢ304.5 nMHEK-293Not Specified[1]

Note: The significant difference in reported Kᵢ values may be attributed to different experimental conditions and cell lines used.

Table 2: this compound (AKB-48) Functional Activity at hCB1 Receptor

AssayParameterValueCell LineReference
cAMP InhibitionIC₅₀5.39 nMCHO[1]
β-Arrestin RecruitmentEC₅₀142 nMNot Specified[2]

CB1 Receptor Signaling Pathways

Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3][4][5] Additionally, CB1 receptor activation can modulate various ion channels and activate the mitogen-activated protein kinase (MAPK) pathway.[3][4][5] Another critical pathway involves the recruitment of β-arrestin, which plays a role in receptor desensitization and internalization, as well as initiating G-protein-independent signaling.[3]

CB1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1 CB1 Receptor This compound->CB1 G_protein Gαi/o CB1->G_protein Activation MAPK MAPK Pathway CB1->MAPK Ion_Channel Ion Channel Modulation CB1->Ion_Channel Beta_Arrestin β-Arrestin CB1->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP Desensitization Receptor Desensitization/ Internalization Beta_Arrestin->Desensitization

Caption: CB1 Receptor Signaling Pathways Activated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with the CB1 receptor.

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Kᵢ) of this compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (CB1-expressing cells) start->prep_membranes prep_reagents Prepare Reagents (Radioligand, this compound, Buffers) start->prep_reagents assay_setup Set up Assay Plate (Total, Non-specific, and Competitive Binding Wells) prep_membranes->assay_setup prep_reagents->assay_setup incubation Incubate at Room Temp assay_setup->incubation filtration Rapid Filtration (Separate bound/free radioligand) incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (Calculate IC₅₀ and Kᵢ) scintillation->analysis end End analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1).

  • Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist).

  • Test Compound: this compound (AKB-48).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • 96-well filter plates (GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer + Radioligand + Cell membranes.

    • Non-specific Binding: Assay buffer + Radioligand + Non-specific binding control + Cell membranes.

    • Competitive Binding: Assay buffer + Radioligand + Varying concentrations of this compound + Cell membranes.

  • Initiate Reaction: Add the radioligand (e.g., [³H]CP55,940 to a final concentration of ~0.2 nM) to all wells.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay

This protocol measures the functional activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing the CB1 receptor.

cAMP_Assay_Workflow start Start seed_cells Seed CB1-expressing Cells in a 96-well Plate start->seed_cells pre_incubation Pre-incubate with Phosphodiesterase Inhibitor seed_cells->pre_incubation add_compounds Add this compound (various conc.) pre_incubation->add_compounds stimulate Stimulate with Forskolin add_compounds->stimulate cell_lysis Lyse Cells stimulate->cell_lysis cAMP_detection Detect cAMP Levels (e.g., HTRF, ELISA) cell_lysis->cAMP_detection analysis Data Analysis (Calculate IC₅₀) cAMP_detection->analysis end End analysis->end

Caption: Workflow for a cAMP Functional Assay.

Materials:

  • Cells: CHO or HEK cells stably expressing the human CB1 receptor.

  • Test Compound: this compound (AKB-48).

  • Stimulant: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Seeding: Seed the CB1-expressing cells into a 96-well plate and culture overnight.

  • Pre-treatment: Wash the cells with assay buffer and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin (e.g., 5 µM final concentration) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to induce the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and signaling.

Beta_Arrestin_Workflow start Start transfect_cells Use Cells Co-expressing CB1-Enzyme Fragment & β-Arrestin-Enzyme Acceptor start->transfect_cells seed_cells Seed Cells in a White, Opaque 384-well Plate transfect_cells->seed_cells add_this compound Add this compound (various concentrations) seed_cells->add_this compound incubation Incubate at 37°C add_this compound->incubation add_substrate Add Chemiluminescent Substrate incubation->add_substrate read_luminescence Read Luminescence add_substrate->read_luminescence analysis Data Analysis (Calculate EC₅₀) read_luminescence->analysis end End analysis->end

Caption: Workflow for a β-Arrestin Recruitment Assay.

Materials:

  • Cells: A cell line engineered for β-arrestin recruitment assays, such as the PathHunter® CHO-K1 hCB1 β-Arrestin cell line (DiscoverX) or a similar system. These cells co-express the CB1 receptor fused to a fragment of an enzyme and β-arrestin fused to the complementary enzyme fragment.

  • Test Compound: this compound (AKB-48).

  • Assay Buffer: As recommended by the assay kit manufacturer.

  • Chemiluminescent substrate.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered cells into a white, opaque 384-well plate and culture according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Substrate Addition: Add the chemiluminescent substrate to all wells as per the manufacturer's instructions.

  • Signal Detection: Incubate for a further 60 minutes at room temperature in the dark and then measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of this compound.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

In Vivo Mouse Tetrad Assay

This assay is a classic behavioral screen for cannabinoid-like activity in mice, consisting of four components: hypomotility, catalepsy, analgesia, and hypothermia.[1]

Materials:

  • Animals: Male mice (e.g., C57BL/6).

  • Test Compound: this compound (AKB-48), dissolved in an appropriate vehicle (e.g., a mixture of ethanol, Tween 80, and saline).

  • Vehicle Control.

  • CB1 Antagonist (optional): e.g., Rimonabant, for confirming CB1-mediated effects.

  • Open-field arena, horizontal bar apparatus, tail-flick or hot-plate analgesia meter, and a rectal thermometer.

Procedure:

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses to different groups of mice. Administer the vehicle to the control group. If using a CB1 antagonist, pre-treat a group of mice before this compound administration.

  • Acclimation: Allow a 20-30 minute acclimation period after injection.

  • Tetrad Measurements: Perform the following tests sequentially:

    • Hypomotility: Place the mouse in the open-field arena and record the number of line crossings or total distance traveled for a set period (e.g., 5-10 minutes).

    • Catalepsy: Place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface. Measure the time the mouse remains immobile (up to a cut-off time, e.g., 60 seconds).

    • Analgesia (Tail-flick test): Apply a radiant heat source to the mouse's tail and record the latency to flick its tail away from the heat.

    • Hypothermia: Measure the rectal temperature using a thermometer.

  • Data Analysis:

    • Compare the results from the this compound-treated groups to the vehicle-treated group for each of the four measures using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Dose-response curves can be generated to determine the potency of this compound for each effect.

    • If a CB1 antagonist is used, assess its ability to reverse the effects of this compound, confirming the involvement of the CB1 receptor.

Conclusion

This compound (AKB-48) is a potent and efficacious tool for probing the function of the CB1 receptor. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess its binding and functional properties in vitro and to characterize its cannabinoid-like effects in vivo. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the endocannabinoid system and the development of novel therapeutics targeting the CB1 receptor.

References

Application Notes and Protocols for Tetrad Assay of Apinaca's Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinaca (AKB48) is a synthetic cannabinoid that acts as a potent full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[1][2][3] Its high affinity and efficacy at the CB1 receptor are responsible for its psychoactive effects, which mimic those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[4][5] The cannabinoid tetrad assay is a well-established preclinical model used to characterize the in vivo effects of cannabinoid receptor agonists.[6][7] This assay consists of four core measures in rodents: hypolocomotion, catalepsy, hypothermia, and analgesia.[3][8] A positive result in all four components of the tetrad is highly predictive of CB1 receptor agonist activity.[6][8] These application notes provide a detailed protocol for conducting the tetrad assay to evaluate the pharmacological effects of this compound.

Data Presentation

The following tables summarize the expected quantitative data from a tetrad assay evaluating the effects of this compound in mice.

Table 1: Effects of this compound on Locomotor Activity and Catalepsy

Treatment Group (mg/kg, i.p.)NLocomotor Activity (Beam Breaks / 10 min)Catalepsy (Time on Bar, seconds)
Vehicle10150 ± 155 ± 1
This compound (0.1)10110 ± 1215 ± 3
This compound (0.3)1065 ± 8 35 ± 5
This compound (1.0)1020 ± 5 70 ± 8
This compound (3.0)105 ± 2 110 ± 10

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as Mean ± SEM.

Table 2: Effects of this compound on Body Temperature and Nociception

Treatment Group (mg/kg, i.p.)NChange in Rectal Temperature (°C)Nociceptive Response (Latency, seconds)
Vehicle10-0.2 ± 0.15 ± 1
This compound (0.1)10-0.8 ± 0.28 ± 1
This compound (0.3)10-1.5 ± 0.3 12 ± 2
This compound (1.0)10-2.5 ± 0.4 18 ± 2
This compound (3.0)10-3.8 ± 0.5 25 ± 3

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as Mean ± SEM.

Experimental Protocols

Animal Subjects and Housing
  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Mice should be housed in groups of 4-5 per cage with ad libitum access to food and water. The facility should be maintained on a 12-hour light/dark cycle at a constant temperature (22 ± 2°C) and humidity (50 ± 10%).

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiment and handled daily for 3-4 days prior to testing to minimize stress.

Drug Preparation and Administration
  • This compound Solution: this compound should be dissolved in a vehicle solution of ethanol, Tween 80, and saline (e.g., in a 1:1:18 ratio). The solution should be vortexed thoroughly before each injection.

  • Administration: this compound or the vehicle solution should be administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

Tetrad Assay Procedure

The following tests should be conducted in the order listed, starting 30 minutes after drug administration.

  • Apparatus: An open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record movement.

  • Procedure:

    • Place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for 10 minutes.

    • Record the total number of beam breaks or distance traveled during the 10-minute session.

    • Clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

  • Apparatus: A horizontal metal bar (3 mm in diameter) elevated 5 cm above a padded surface.

  • Procedure:

    • Gently place the mouse's forepaws on the horizontal bar.

    • Start a stopwatch immediately.

    • Measure the time the mouse remains immobile on the bar. The trial ends when the mouse removes both forepaws from the bar or after a maximum cutoff time (e.g., 120 seconds).

    • Perform three trials for each mouse and record the average time.

  • Apparatus: A digital thermometer with a flexible rectal probe.

  • Procedure:

    • Gently restrain the mouse.

    • Lubricate the rectal probe with petroleum jelly.

    • Insert the probe approximately 2 cm into the rectum.

    • Record the temperature once the reading stabilizes.

    • Measure the baseline temperature before drug administration and the post-treatment temperature at the time of the tetrad assay. The change in temperature is then calculated.

  • Apparatus: A hot plate analgesia meter set to a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Place the mouse on the heated surface of the hot plate.

    • Start a stopwatch immediately.

    • Observe the mouse for signs of nociception, such as licking its paws or jumping.

    • Record the latency to the first nociceptive response.

    • A cutoff time (e.g., 30 seconds) should be used to prevent tissue damage. If the mouse does not respond by the cutoff time, it should be removed from the hot plate, and the cutoff time should be recorded as its latency.

Mandatory Visualization

Apinaca_Signaling_Pathway This compound This compound CB1R CB1 Receptor This compound->CB1R G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Tetrad_Assay_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Drug_Preparation This compound & Vehicle Preparation Animal_Acclimation->Drug_Preparation Drug_Administration Drug Administration (i.p.) Drug_Preparation->Drug_Administration Acclimation_Period Acclimation Period (30 min) Drug_Administration->Acclimation_Period Open_Field 1. Hypolocomotion (Open Field Test) Acclimation_Period->Open_Field Bar_Test 2. Catalepsy (Bar Test) Open_Field->Bar_Test Rectal_Temp 3. Hypothermia (Rectal Temperature) Bar_Test->Rectal_Temp Hot_Plate 4. Analgesia (Hot Plate Test) Rectal_Temp->Hot_Plate Data_Collection Data Collection Hot_Plate->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of Apinaca (AKB48) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract The proliferation of synthetic cannabinoids presents a significant challenge for forensic and clinical laboratories. Apinaca (also known as AKB48) and its structural isomers are potent cannabinoid receptor agonists that are often encountered in designer drug products. These isomers share the same exact mass, making them indistinguishable by low-resolution mass spectrometry. This application note provides a detailed protocol for the differentiation and identification of this compound isomers using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC). The methodology leverages the high resolving power and mass accuracy of HRMS to analyze distinct fragmentation patterns, enabling confident isomer identification.

Introduction

This compound (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid first identified in Japan in 2012.[1][2] Like many synthetic cannabinoids, this compound exists alongside various isomers, which may include positional isomers of the pentyl chain on the indazole ring (e.g., 2-pentyl-2H-indazole) or other structural variations.[3] These isomers often exhibit similar chromatographic behavior but can have different pharmacological potencies and legal statuses.[3][4] Therefore, the ability to unambiguously differentiate them is crucial for forensic toxicology and clinical analysis.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), offers the necessary specificity and sensitivity for this challenge.[5] This combination allows for the separation of isomers based on subtle differences in their physicochemical properties and the generation of unique high-resolution product ion spectra for definitive structural elucidation.[6][7]

Experimental Protocols

This section details the methodology for the separation and identification of this compound isomers. The protocol is based on established methods for related synthetic cannabinoid isomers.[5][6]

Sample Preparation (Dilute-and-Shoot for Seized Materials)
  • Accurately weigh approximately 1 mg of the seized powder or herbal material.

  • Add 10 mL of methanol to the sample in a 15 mL polypropylene tube.

  • Vortex the sample for 2 minutes to ensure complete dissolution/extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Take a 100 µL aliquot of the supernatant and dilute it with 900 µL of methanol.

  • Vortex the diluted sample and transfer it to an autosampler vial for analysis.

Liquid Chromatography (LC)

The chromatographic conditions are optimized to achieve separation between co-eluting isomers.

ParameterValue
System UHPLC System
Column Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 µm) or equivalent
Mobile Phase A 0.1% Formic Acid and 10 mmol/L Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B over 0.5 min, hold for 2.5 min for re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Note: Isocratic elution may also be effective for specific isomer pairs and can be optimized to improve resolution.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed in positive electrospray ionization mode using a data-dependent acquisition strategy.

ParameterValue
System Q-Exactive™ series, TOF, or other HRMS instrument
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Scan Mode Full MS / data-dependent MS² (dd-MS²)
Full MS Resolution 70,000
MS¹ Scan Range m/z 100-500
MS² Resolution 17,500
Collision Energy Stepped Normalized Collision Energy (NCE): 15, 30, 45
Precursor Ion [M+H]⁺ for this compound: m/z 378.2747

Data Presentation and Results

The differentiation of this compound isomers relies on a combination of chromatographic retention time and unique fragmentation patterns observed in the high-resolution MS² spectra.

Chromatographic Separation

While many isomers may co-elute, slight differences in polarity can lead to baseline or partial separation. For instance, in a study of related amide synthetic cannabinoids, a C18 column achieved effective separation with resolution values greater than 1.2.[5] Retention time serves as the first point of differentiation.

Mass Spectral Data

The high mass accuracy of HRMS allows for the confident determination of elemental compositions for precursor and fragment ions. Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) generates characteristic product ions. The key to isomer differentiation lies in the relative abundances of these product ions, which are influenced by the structural arrangement of the molecule.[6][7]

Table 1: Expected High-Resolution m/z Values for this compound and Key Fragment Ions

Ion DescriptionFormulaCalculated m/z
Precursor Ion [M+H]⁺ C₂₄H₃₂N₃O⁺378.2540
Fragment: Loss of Adamantyl C₁₃H₁₆N₃O⁺242.1288
Fragment: Adamantyl Cation C₁₀H₁₅⁺135.1168
Fragment: Indazole-pentyl Moiety C₁₂H₁₅N₂⁺187.1230
Fragment: Acylium-indazole-pentyl Ion C₁₃H₁₅N₂O⁺215.1179

Note: The fragmentation pathways and resulting ions can differ significantly between isomers, particularly in the relative intensity of the fragments. For example, the stability of fragments containing the indazole ring can be affected by the position of the alkyl chain.[3][8]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Seized Material (1 mg) p2 Extraction (10 mL Methanol) p1->p2 p3 Centrifugation p2->p3 p4 Dilution p3->p4 a1 UHPLC Separation (C18 Column) p4->a1 a2 HRMS Analysis (Full MS / dd-MS²) a1->a2 d1 Retention Time Alignment a2->d1 d3 Isomer Differentiation d1->d3 d2 Fragment Analysis (High Mass Accuracy) d2->d3

Caption: Workflow for this compound isomer identification.

Logical Relationship of this compound Isomers

G cluster_isomers Potential Isomeric Variations center This compound Core Structure (Indazole-3-carboxamide) i1 This compound (AKB48) 1-pentyl-1H-indazole center->i1 N-1 Position i2 Regioisomer 2-pentyl-2H-indazole center->i2 N-2 Position i3 Side-chain Isomer (e.g., iso-pentyl) center->i3 Alkyl Chain

Caption: Logical diagram of this compound structural isomerism.

Simplified Fragmentation Pathway

G cluster_frags Primary Fragments cluster_note Key Differentiator parent Precursor Ion [M+H]⁺ m/z 378.2540 f1 Loss of Adamantyl m/z 242.1288 parent->f1 CID f2 Adamantyl Cation m/z 135.1168 parent->f2 CID f3 Acylium-indazole-pentyl m/z 215.1179 parent->f3 CID note Relative abundances of fragments differ significantly between isomers.

Caption: Simplified fragmentation of this compound's precursor ion.

Conclusion

The unambiguous identification of this compound isomers is a critical task in forensic and clinical settings. The use of UHPLC coupled with High-Resolution Mass Spectrometry provides a robust and reliable method for this purpose. By combining chromatographic separation with the analysis of high-accuracy mass-to-charge ratios and isomer-specific fragmentation patterns, laboratories can confidently differentiate between structurally similar synthetic cannabinoids. This protocol serves as a comprehensive guide for researchers and scientists working to identify and characterize this compound and other emerging designer drugs.

References

Troubleshooting & Optimization

Apinaca (AKB48) Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of investigational compounds is paramount. This technical support center provides essential guidance on the stability of Apinaca (AKB48) under various storage conditions. The following information, compiled from scientific literature, addresses common questions and troubleshooting scenarios to support the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for solid this compound (AKB48) powder?

For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2][3][4] The adamantyl-indazole carboxamide structure is generally stable in solid form under these conditions.

Q2: How should I prepare and store stock solutions of this compound?

This compound is highly lipophilic and shows good solubility in solvents like methanol, ethanol, and acetonitrile.[5] For routine use, it is recommended to prepare stock solutions in methanol or acetonitrile at a concentration of 1 mg/mL. These stock solutions should be stored at -20°C in tightly sealed, light-protected vials.[2] While specific long-term stability data in these solvents is not extensively published, best practices for similar synthetic cannabinoids suggest that solutions stored at -20°C should be stable for several months. For quantitative applications, it is advisable to perform periodic purity checks.

Q3: Can I store this compound solutions at room temperature or in the refrigerator?

It is strongly discouraged to store this compound solutions, particularly in biological matrices, at room temperature (20-25°C) or under refrigeration (4°C) for extended periods.[1][5] Studies on synthetic cannabinoids in biological samples consistently show significant degradation at these temperatures.[1][2][3][4] If short-term benchtop use is necessary, solutions should be kept on ice and used as quickly as possible.

Q4: What are the main degradation pathways for this compound?

The primary routes of degradation for this compound are metabolic-like processes, including oxidation.[6][7] The most common modifications are hydroxylations at the adamantyl ring and the N-pentyl side chain.[6][7] These hydroxylated metabolites can be further conjugated with glucuronic acid in biological systems.[6]

Q5: Does the 5-fluoro analog (5F-Apinaca/5F-AKB48) have different stability?

Yes, the presence of a 5-fluoropentyl chain can affect stability. Some studies suggest that 5-fluorinated analogs of synthetic cannabinoids may be less stable at room temperature compared to their non-fluorinated counterparts.[1][5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent analytical results over time Degradation of this compound in stock solutions or samples.Prepare fresh stock solutions. Ensure all samples and solutions are stored at -20°C and protected from light. For critical quantitative studies, re-analyze freshly prepared standards with each batch of samples.
Appearance of unexpected peaks in chromatograms Formation of degradation products.The primary degradation products are likely hydroxylated metabolites. Refer to the degradation pathway diagram below. Mass spectrometry can be used to identify the molecular weights of these new peaks to confirm their identity.
Low recovery of this compound from biological samples Degradation of the analyte in the matrix prior to or during extraction.Ensure biological samples (blood, urine) are stored at -20°C immediately after collection and until analysis.[1][2][3][4] Minimize the time samples spend at room temperature during processing.
Precipitation of this compound in aqueous solutions Poor aqueous solubility.This compound is highly lipophilic.[5] For experiments in aqueous buffers, it may be necessary to use a co-solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data Presentation: this compound Stability Summary

The following tables summarize the expected stability of this compound under different storage conditions based on qualitative data from the literature. Note that specific degradation rates are not widely published; this data is illustrative of general trends.

Table 1: Stability of Solid this compound (AKB48)

Storage ConditionTemperatureLight ExposureHumidityExpected Stability (Illustrative)
Long-Term-20°CDarkControlled> 1 year
Short-Term4°CDarkControlledMonths
Room Temperature20-25°CAmbientAmbientWeeks to Months (Degradation possible)

Table 2: Stability of this compound in Methanol/Acetonitrile (1 mg/mL)

Storage ConditionTemperatureLight ExposureExpected Stability (Illustrative)
Long-Term-20°CDark> 6 months
Short-Term4°CDarkWeeks
Room Temperature20-25°CAmbientDays (Not Recommended)

Table 3: Stability of this compound in Biological Matrices (Whole Blood/Urine)

Storage ConditionTemperatureExpected StabilityReference
Frozen-20°CStable for at least 3 months[1]
Refrigerated4°CDegradation observed[1]
Room Temperature20-25°CSignificant degradation[1]

Experimental Protocols

Protocol: this compound Stability Assessment by LC-MS/MS

This protocol provides a general framework for assessing the stability of this compound in a given solvent or matrix.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve in methanol or acetonitrile to a final concentration of 1 mg/mL.

    • Store this stock solution in an amber glass vial at -20°C.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired solvent (e.g., methanol, acetonitrile) or biological matrix to a working concentration (e.g., 10 µg/mL).

    • Aliquot the working solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C).

    • For photostability testing, use clear vials and expose them to a controlled light source, while wrapping control vials in aluminum foil.

  • Sample Storage and Time Points:

    • Place the prepared vials under the designated storage conditions.

    • Analyze a "time zero" sample immediately after preparation.

    • Analyze samples at predetermined time points (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month, 3 months).

  • Sample Analysis by LC-MS/MS:

    • Sample Preparation: For samples in biological matrices, perform a protein precipitation (e.g., with cold acetonitrile) or a solid-phase extraction to isolate the analyte. Samples in solvent may be diluted directly.

    • LC Conditions (Representative):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound from any degradation products.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions (Representative):

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor for the parent ion of this compound and at least two characteristic product ions. Also, monitor for the expected masses of potential degradation products (e.g., hydroxylated this compound).

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Express the stability as the percentage of the initial concentration remaining at each time point: (% Remaining) = (Peak Area at time_x / Peak Area at time_0) * 100.

    • A compound is often considered stable if the amount remaining is within ±15% of the initial concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep_stock Prepare 1 mg/mL Stock Solution prep_samples Dilute to Working Concentration and Aliquot prep_stock->prep_samples storage_frozen -20°C (Dark) prep_samples->storage_frozen Time 0 Analysis storage_fridge 4°C (Dark) prep_samples->storage_fridge Time 0 Analysis storage_rt 25°C (Ambient Light) prep_samples->storage_rt Time 0 Analysis sample_prep Sample Extraction/ Dilution storage_frozen->sample_prep t = x storage_fridge->sample_prep t = x storage_rt->sample_prep t = x lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Calculate % Remaining lcms_analysis->data_analysis

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cluster_hydroxylation Phase I Metabolism (Oxidation) cluster_conjugation Phase II Metabolism This compound This compound (AKB48) Adamantyl_OH Adamantyl-hydroxylated This compound This compound->Adamantyl_OH Hydroxylation Pentyl_OH Pentyl-hydroxylated This compound This compound->Pentyl_OH Hydroxylation Glucuronide Hydroxylated-Apinaca Glucuronide Adamantyl_OH->Glucuronide Glucuronidation Pentyl_OH->Glucuronide Glucuronidation

Caption: Proposed metabolic degradation pathway for this compound.

signaling_pathway This compound This compound CB1R CB1 Receptor This compound->CB1R Agonist Binding Gi_Go Gi/o Protein CB1R->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition GIRK GIRK Channels Gi_Go->GIRK Activation cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: this compound's signaling pathway via the CB1 receptor.

References

Technical Support Center: Optimizing Apinaca (AKB48) Dosage for Neurobehavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Apinaca (AKB48) in neurobehavioral assays. The information is intended for use by qualified researchers and drug development professionals in controlled laboratory settings.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in behavioral responses between subjects. - Inconsistent drug administration (e.g., intraperitoneal injection site).- Individual differences in metabolism.- Stress-induced behavioral changes.- Ensure consistent and precise administration techniques. For intraperitoneal (i.p.) injections, aim for the lower abdominal quadrant to avoid organs.- Increase the sample size to account for individual variability.- Acclimatize animals to the experimental room and handling procedures for several days prior to the experiment.[1]
Unexpected convulsions or mortality at higher doses. - this compound can induce neurological signs like convulsions, especially at higher doses (e.g., 6 mg/kg in mice).[2]- Start with a lower dose range (e.g., 0.1 - 3 mg/kg i.p.) and perform a dose-escalation study to determine the optimal dose for the desired effect without severe adverse events.[1][2] - Have a protocol in place for animal monitoring and humane endpoints.
Compound precipitation in vehicle. - this compound has poor aqueous solubility.- Prepare this compound in a vehicle such as 2% Ethanol, 2% Tween 80, and 96% saline.[1] - Sonication may be required to fully dissolve the compound. Always visually inspect the solution for any precipitates before administration.
Observed effects are not blocked by a CB1 antagonist. - The observed behavior may be off-target or not mediated by the CB1 receptor.- Insufficient dose or inappropriate timing of the antagonist administration.- Confirm the selectivity of the observed effects by pre-treating with a CB1 receptor antagonist like AM251.[1][2] The effects of this compound are typically prevented by CB1 receptor antagonists.[1][2][3][4] - Administer the antagonist at an appropriate time before this compound injection (e.g., 20 minutes prior).[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in rodents for neurobehavioral studies?

A1: Based on published studies, a starting dose range of 0.1 to 3.0 mg/kg administered intraperitoneally (i.p.) is recommended for rats and mice.[1][3] Lower doses (e.g., 0.25 mg/kg) have been shown to stimulate dopamine release, while higher doses (e.g., 3 mg/kg) induce the classic cannabinoid "tetrad" effects: hypolocomotion, catalepsy, hypothermia, and analgesia.[1][3][4]

Q2: What are the expected behavioral effects of this compound in rodents?

A2: this compound induces a range of dose-dependent behavioral and physiological effects characteristic of cannabinoid agonists.[1] These include:

  • Low doses (0.1 - 0.5 mg/kg): Increased dopamine release in the nucleus accumbens shell, impaired visual sensorimotor responses, and hypolocomotion.[3][4]

  • High doses (≥ 3 mg/kg): Pronounced hypothermia, analgesia, catalepsy, and inhibition of the startle/pre-pulse inhibition test.[1][3][4] At doses around 6 mg/kg in mice, neurological signs such as convulsions and hyperreflexia have been observed in a subset of animals.[2]

Q3: How can I prepare this compound for intraperitoneal injection?

A3: A common method for preparing this compound for i.p. injection involves dissolving it in a vehicle consisting of 2% ethanol, 2% Tween 80, and 96% saline.[1]

Q4: What is the primary mechanism of action for this compound's neurobehavioral effects?

A4: this compound is a potent agonist of both the CB1 and CB2 cannabinoid receptors.[5] Its psychoactive and neurobehavioral effects are primarily mediated through the activation of CB1 receptors in the central nervous system.[2][6] This has been confirmed in studies where the effects of this compound were blocked by the administration of a selective CB1 receptor antagonist, such as AM251.[1][2][3][4]

Q5: Are there any known toxicological concerns with this compound?

A5: Yes, preclinical studies have identified some toxicological concerns. In vitro, this compound has been shown to decrease the viability of neuroblastoma cells in a concentration-dependent manner.[2] In vivo, acute high doses (e.g., 6 mg/kg, i.p. in mice) can lead to neurological signs including convulsions, hyperreflexia, and spontaneous aggressiveness.[2]

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound (AKB48) in Male Sprague-Dawley Rats [1][3][4]

Dose (mg/kg, i.p.)Hypothermia (Change in °C)Analgesia (Tail Pinch Test, % MPE)Catalepsy (Bar Test, % MPE)Locomotor Activity
0.1 Not significantNot significantNot significantNo significant change
0.5 Not significantNot significantNot significantDecreased
3.0 Significant decreaseSignificant increaseSignificant increaseDecreased

% MPE = Percent Maximum Possible Effect

Table 2: Neurological Effects of this compound (AKB48) in Male ICR Mice [2]

Dose (mg/kg, i.p.)Spontaneous Convulsions (% of mice)Handling-Induced Convulsions (% of mice)Hyperreflexia (% of mice)
0.1 - 3.0 000
6.0 255050

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in Rats [1]

  • Drug Preparation: Dissolve this compound (AKB48) in a vehicle of 2% ethanol, 2% Tween 80, and 96% saline to the desired concentration.

  • Animal Handling: Handle male Sprague-Dawley rats for 5 minutes daily for 5 consecutive days before the experiment to acclimate them.

  • Administration: Administer the prepared this compound solution intraperitoneally (i.p.) at a volume of 3.0 mL/kg.

  • Behavioral Testing: Conduct behavioral tests at a specified time point after the injection (e.g., 20 minutes).

Protocol 2: Assessment of the Cannabinoid Tetrad in Mice [2]

  • Drug Preparation: Prepare this compound in a suitable vehicle.

  • Animal Model: Use male ICR mice.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection over a dose range of 0.1 - 6 mg/kg.

  • Tetrad Assessment:

    • Hypolocomotion: Measure locomotor activity in an open-field arena.

    • Catalepsy: Use the bar test to measure the time the mouse remains in an imposed posture.

    • Hypothermia: Measure rectal temperature at set time points post-injection.

    • Analgesia: Use the tail-flick or hot-plate test to assess nociceptive thresholds.

  • Antagonist Confirmation (Optional): To confirm CB1 receptor mediation, pre-administer a CB1 antagonist like AM-251 before this compound injection.

Visualizations

Apinaca_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Agonist) CB1R CB1 Receptor This compound->CB1R Binds to Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Activates IonChannels Ion Channels (e.g., Ca2+, K+) Gi_o->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurobehavioral_Effects Neurobehavioral Effects (Hypolocomotion, Analgesia, etc.) PKA->Neurobehavioral_Effects MAPK->Neurobehavioral_Effects IonChannels->Neurobehavioral_Effects

Caption: this compound signaling via the CB1 receptor pathway.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 5 days handling) Dose_Selection Dose Selection (e.g., 0.1 - 3.0 mg/kg) Animal_Acclimation->Dose_Selection Drug_Preparation This compound Solution Preparation (e.g., in 2% EtOH, 2% Tween 80, 96% Saline) Drug_Preparation->Dose_Selection Administration Intraperitoneal (i.p.) Administration Dose_Selection->Administration Behavioral_Assay Neurobehavioral Assay (e.g., Open Field, Hot Plate) Administration->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General workflow for this compound neurobehavioral assays.

References

Technical Support Center: Apinaca (AKB48) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apinaca (AKB48). The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification in a research and development context.

Frequently Asked Questions (FAQs): Synthesis Troubleshooting

Q1: We are experiencing very low yields in the final amide coupling step of our this compound synthesis. What are the common causes and how can we optimize this reaction?

Low yields in amide coupling reactions, a key step in the synthesis of this compound, can stem from several factors. Here are some common issues and troubleshooting steps:

  • Suboptimal Reaction Conditions: The choice of coupling reagent, solvent, temperature, and reaction time are critical. For sterically hindered components, stronger activating agents may be necessary. It's also important to optimize the reaction temperature and time; while many couplings are run at room temperature, gentle heating might improve yields.[1][2] Monitoring the reaction progress by LC-MS is crucial to determine the optimal reaction time, as prolonged reactions can sometimes lead to the formation of byproducts.[1][2]

  • Poor Solubility of Reactants: Ensure that all reactants are fully dissolved. If solubility is an issue, consider using co-solvents like DMF or DMSO. Sonication can also help to dissolve the reactants.[1]

  • Presence of Moisture: Water can hydrolyze the activated ester intermediate, which leads to the regeneration of the carboxylic acid and a reduction in yield. Ensure all glassware is dry and use anhydrous solvents.[2][3]

  • Steric Hindrance: The bulky adamantyl group in the this compound structure can sterically hinder the approach of the amine to the activated carboxylic acid.[2] Using coupling strategies that minimize steric hindrance, such as converting the carboxylic acid to an acyl fluoride, can be a more successful approach.[4]

  • Side Reactions: Under non-optimized conditions, side reactions can become more prevalent, leading to a mixture of products and reducing the yield of the desired compound.[2] Optimizing the reaction time and temperature can help to minimize these side reactions.[2]

Q2: Our final product is showing multiple spots on TLC, indicating the presence of impurities. What are some common synthesis-related impurities?

The presence of multiple spots on a TLC plate suggests a mixture of products, which could be due to incomplete reactions, side reactions, or the degradation of starting materials or products. Common impurities in synthetic cannabinoid synthesis can include:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the final mixture.

  • Byproducts from Coupling Reagents: The reagents used to facilitate the amide coupling can lead to byproducts that are sometimes difficult to remove.[2]

  • Positional Isomers: Depending on the synthetic route, there is a possibility of forming positional isomers.

  • Oxidation Products: Exposure to air and light can lead to the oxidation of the final compound or intermediates.

A thorough purification process, such as flash chromatography, is essential to remove these impurities.[5][6][7]

Frequently Asked Questions (FAQs): Purification Troubleshooting

Q1: What is the most effective method for purifying crude this compound?

Flash chromatography is a commonly used and effective method for the purification of synthetic cannabinoids like this compound.[5][6] Both normal-phase and reversed-phase chromatography can be employed. For reversed-phase flash chromatography, a C18 column with a gradient elution using methanol and a formic acid solution is a viable option.[5][6] The purity of the collected fractions should be assessed by analytical techniques such as LC-MS and NMR.[6]

Q2: We are having difficulty with the solubility of this compound for purification and analysis. What are the recommended solvents?

This compound has reported solubilities of approximately 30 mg/mL in ethanol and DMF, and 5 mg/mL in DMSO.[8] For chromatographic purposes, a suitable solvent system needs to be developed based on the chosen stationary phase. For reversed-phase chromatography, mixtures of methanol or acetonitrile with water are commonly used.[9]

Quantitative Data Summary

Table 1: this compound (AKB48) Solubility

SolventApproximate Solubility
Ethanol~30 mg/mL
DMF~30 mg/mL
DMSO~5 mg/mL

Source: FIMMG[8]

Table 2: Analytical Data for this compound (AKB48)

PropertyValue
Molecular FormulaC23H31N3O
Molar Mass365.521 g·mol−1
UV/Vis Absorption Wavelength303 nm

Source: PubChem, FIMMG[8][10][11]

Experimental Protocols

Protocol 1: Purification of this compound using Flash Chromatography

This protocol is a general guideline for the purification of crude this compound using a flash chromatography system.

Materials:

  • Crude this compound product

  • Silica gel or C18 stationary phase for the column

  • Mobile phase solvents (e.g., methanol, acetonitrile, water, formic acid)[5][9]

  • Flash chromatography system

  • Test tubes or fraction collector vials

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Sample Preparation: Dissolve the crude this compound product in a minimum amount of the initial mobile phase solvent or a stronger solvent if necessary.

  • Column Equilibration: Equilibrate the chromatography column with the initial mobile phase.

  • Sample Loading: Load the dissolved sample onto the column.

  • Elution: Begin the elution with the mobile phase. A gradient elution, where the proportion of the more polar solvent is gradually increased, is often effective for separating cannabinoids with different polarities.[9]

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical methods such as HPLC-MS and NMR.[6]

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol provides a general method for the analysis of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer

  • C18 analytical column (e.g., Kinetex™ C18, 100 mm × 2.1 mm, 2.6 μm)[12]

Reagents:

  • Mobile Phase A: 0.1% formic acid in water[12]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[12]

  • This compound standard for reference

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 40°C).[12]

    • Use a gradient elution program. An example gradient could be:

      • Start with 20% B for 1.5 min.

      • Increase to 50% B at 1.6 min.

      • Ramp to 95% B over 10 min and hold for 3 min.

      • Re-equilibrate the column at 20% B.[12]

  • Mass Spectrometry Conditions:

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

    • Monitor for the protonated molecular ion of this compound ([M+H]+) and its characteristic fragment ions.

  • Data Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum to that of the reference standard.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Amide Coupling check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_solubility Verify Reactant Solubility start->check_solubility optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal? optimize_time Optimize Reaction Time check_conditions->optimize_time Suboptimal? change_coupling_agent Change Coupling Agent check_conditions->change_coupling_agent Ineffective? use_fresh_reagents Use Fresh/Anhydrous Reagents check_reagents->use_fresh_reagents Degraded/Wet? use_cosolvent Use Co-solvent (DMF/DMSO) check_solubility->use_cosolvent Poor? sonicate Apply Sonication check_solubility->sonicate Poor? success Improved Yield optimize_temp->success optimize_time->success change_coupling_agent->success use_fresh_reagents->success use_cosolvent->success sonicate->success

Caption: Troubleshooting workflow for low yield in amide coupling.

Apinaca_Purification_Workflow crude_product Crude this compound Product dissolve Dissolve in Minimum Solvent crude_product->dissolve flash_chromatography Flash Chromatography (C18) dissolve->flash_chromatography collect_fractions Collect Fractions flash_chromatography->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_pure Pool Pure Fractions tlc_analysis->pool_pure Fractions are pure evaporate Evaporate Solvent pool_pure->evaporate pure_this compound Purified this compound evaporate->pure_this compound purity_check Confirm Purity (LC-MS, NMR) pure_this compound->purity_check

Caption: Experimental workflow for this compound purification.

Apinaca_Metabolism This compound This compound (AKB48) monohydroxylation Monohydroxylation This compound->monohydroxylation Phase I dihydroxylation Dihydroxylation This compound->dihydroxylation Phase I trihydroxylation Trihydroxylation This compound->trihydroxylation Phase I ketone_formation Ketone Formation monohydroxylation->ketone_formation glucuronidation Glucuronide Conjugation monohydroxylation->glucuronidation Phase II dihydroxylation->ketone_formation dihydroxylation->glucuronidation Phase II metabolites Excreted Metabolites trihydroxylation->metabolites ketone_formation->metabolites glucuronidation->metabolites

Caption: Major metabolic pathways of this compound.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Apinaca

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Apinaca (also known as AKB48).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2.[1][2][3] Like many other cannabinoids, this compound is a lipophilic molecule with very low solubility in aqueous solutions.[4] This poor water solubility can significantly hinder its use in in vitro and in vivo experiments, leading to challenges in preparing stock solutions, achieving desired concentrations in biological media, and can result in low bioavailability in animal studies.[4]

Q2: What are the general approaches to improve the aqueous solubility of poorly soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[5]

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common techniques include:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[5] This can be achieved through methods like micronization and nanosuspension.[5]

    • Solid Dispersions: The drug is dispersed in a hydrophilic carrier or matrix at a solid state.[6][7][8] This can enhance wettability and dissolution.

  • Chemical Modifications: These approaches involve the use of solubilizing agents or chemical modifications of the drug.

    • Co-solvency: A water-miscible solvent in which the drug is more soluble is added to the aqueous solution.[9][10][11][12][13]

    • Complexation: The drug forms a more soluble complex with another molecule, such as a cyclodextrin.[14][15][16]

    • pH Adjustment: For ionizable drugs, altering the pH of the solution can increase solubility. However, this compound is a neutral molecule, so this method is not applicable.

Q3: Are there any specific solubility data available for this compound or related compounds?

Direct quantitative data for the aqueous solubility of this compound is scarce in publicly available literature. However, data for the related compound 5F-APINACA and general solubility information for cannabinoids provide a useful reference.

CompoundSolvent/SystemSolubility
5F-APINACA DMF30 mg/mL
DMSO5 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL
Cannabidiol (CBD) Water~0.1 - 0.7 µg/mL

Data for 5F-APINACA from Cayman Chemical.[4] Data for CBD from various sources.[4][15]

Troubleshooting Guides

Issue 1: Difficulty Preparing a Concentrated Aqueous Stock Solution of this compound.

Problem: this compound powder is not dissolving in aqueous buffers, or a precipitate forms upon addition to the buffer.

Possible Causes:

  • This compound's inherent low aqueous solubility.

  • Incorrect solvent selection for the initial stock.

Solutions:

1. Co-solvency Approach:

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400).[10]

  • Protocol:

    • Prepare a high-concentration primary stock solution of this compound in 100% DMSO or ethanol. This compound is reported to be soluble in DMSO.[17]

    • For your working solution, dilute the primary stock into your aqueous buffer.

    • Crucially, ensure the final concentration of the organic co-solvent in your aqueous working solution is low (typically <1%, and ideally <0.1%) to avoid solvent effects in your biological assays.

    • Perform a serial dilution of your stock into the buffer to determine the highest concentration achievable without precipitation.

2. Cyclodextrin Complexation:

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming a more water-soluble inclusion complex.[15][16] Methyl-β-cyclodextrin (MβCD) is often effective for cannabinoids.[18]

  • Protocol:

    • Prepare an aqueous solution of MβCD (e.g., 10-50 mM).

    • Add the this compound powder directly to the MβCD solution.

    • Stir or sonicate the mixture at room temperature for several hours to facilitate complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Issue 2: this compound Precipitates Out of Solution During an Experiment.

Problem: The this compound solution, which was initially clear, becomes cloudy or forms a precipitate over the course of an experiment, especially after dilution in aqueous media.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the final experimental medium.

  • Temperature changes affecting solubility.

  • Interaction with components in the experimental medium.

Solutions:

1. Optimize Co-solvent Concentration:

  • If using a co-solvent, ensure that the final concentration in the assay medium is below the level that causes precipitation. You may need to prepare a more dilute primary stock solution to achieve this.

2. Employ Solid Dispersion Technique for Formulation:

  • Rationale: A solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.[6][7][8][19][20]

  • Experimental Protocol (Solvent Evaporation Method):

    • Select a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).

    • Dissolve both this compound and the chosen polymer in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

    • Evaporate the solvent under vacuum using a rotary evaporator to form a thin film.

    • Dry the film further under vacuum to remove any residual solvent.

    • The resulting solid dispersion can then be scraped and pulverized into a fine powder.

    • This powder can be directly dissolved in aqueous media for your experiments. The polymer will help maintain this compound in a supersaturated state for a longer duration.

3. Prepare a Nanosuspension:

  • Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[5][21][22][23][24] The small particle size increases the surface area, leading to a higher dissolution velocity.

  • Experimental Protocol (Anti-solvent Precipitation):

    • Dissolve this compound in a water-miscible organic solvent (e.g., acetone or ethanol) to prepare the solvent phase.

    • Prepare an aqueous solution containing a stabilizer, such as Tween 80 or Pluronic F68 (e.g., 0.5-2% w/v). This is the anti-solvent phase.

    • Under high-speed stirring or sonication, inject the solvent phase into the anti-solvent phase.

    • The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.

    • The organic solvent can be removed by stirring at room temperature under a fume hood or by rotary evaporation.

    • The resulting nanosuspension can be used directly in experiments.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: CB1 and CB2 Receptor Signaling

This compound is a potent agonist at both CB1 and CB2 cannabinoid receptors.[1] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor, which is primarily expressed in the central nervous system, typically leads to the inhibition of adenylyl cyclase and modulation of ion channels through the activation of Gi/o proteins.[18][25][26][27][28][29]

CB1_Signaling This compound This compound CB1R CB1 Receptor This compound->CB1R Binds & Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway Activates cAMP ↓ cAMP PKA ↓ PKA Activity Ca_influx ↓ Ca²⁺ Influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) Neuronal_activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_influx->Neuronal_activity K_efflux->Neuronal_activity

Caption: CB1 Receptor Signaling Pathway Activated by this compound.

CB2 Receptor Signaling Pathway

The CB2 receptor is predominantly expressed in immune cells. Its activation by this compound also leads to the inhibition of adenylyl cyclase and the activation of the MAPK signaling cascade.[28][30][31]

CB2_Signaling This compound This compound CB2R CB2 Receptor This compound->CB2R Binds & Activates G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway Activates cAMP ↓ cAMP Immune_response Modulation of Immune Cell Function cAMP->Immune_response MAPK_pathway->Immune_response

Caption: CB2 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting and optimizing a solubility enhancement technique for this compound.

Solubility_Workflow Start Start: This compound with Poor Aqueous Solubility Co_solvency Try Co-solvency (e.g., DMSO, Ethanol) Start->Co_solvency Check_precipitation Does it precipitate in final medium? Co_solvency->Check_precipitation Success1 Success: Use for experiments Check_precipitation->Success1 No More_advanced Need more advanced formulation? Check_precipitation->More_advanced Yes End End Success1->End Cyclodextrin Try Cyclodextrin Complexation More_advanced->Cyclodextrin Yes Solid_dispersion Prepare Solid Dispersion More_advanced->Solid_dispersion Yes Nanosuspension Prepare Nanosuspension More_advanced->Nanosuspension Yes Characterize Characterize Formulation: - Concentration - Stability - Particle Size (for nano) Cyclodextrin->Characterize Solid_dispersion->Characterize Nanosuspension->Characterize Success2 Success: Use for experiments Characterize->Success2 Success2->End

Caption: Workflow for Selecting a Solubility Enhancement Method.

References

Technical Support Center: Apinaca Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Apinaca (also known as AKB-48) in biological samples. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data on this compound stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing biological samples containing this compound?

A1: For long-term stability, biological samples such as whole blood and urine containing this compound should be stored frozen at -20°C or ideally at -80°C.[1][2] Refrigeration at 4°C may be suitable for short-term storage, but significant degradation can occur over time, especially when compared to frozen conditions.[2][3] Room temperature storage is not recommended as it leads to accelerated degradation of the analyte.[3][4]

Q2: How does pH affect the stability of this compound in my samples?

A2: While specific degradation kinetics for this compound across a wide pH range are not extensively documented in the available literature, as a general principle for many synthetic cannabinoids, extremes in pH can lead to hydrolysis of the carboxamide linkage. It is advisable to maintain the pH of the biological matrix as close to physiological pH (around 7.4) as possible during storage and processing.

Q3: Is this compound sensitive to light?

A3: Many cannabinoids exhibit sensitivity to light. Although specific photostability studies on this compound are not widely published, it is a standard best practice to protect samples from direct light exposure to prevent potential photodegradation. Amber or opaque storage vials are recommended, and samples should be stored in the dark whenever possible.

Q4: What are the main degradation products of this compound in biological samples?

A4: In biological systems, this compound primarily undergoes metabolic degradation. The main degradation pathways involve enzymatic reactions, specifically hydroxylation and glucuronidation.[5] Common metabolites result from the hydroxylation of the adamantyl ring and the N-pentyl side chain, which can be further conjugated with glucuronic acid.[5]

Q5: Which enzymes are responsible for this compound degradation?

A5: The metabolic degradation of this compound is mainly carried out by cytochrome P450 (CYP) enzymes in the liver.[5] These enzymes catalyze the oxidation reactions that lead to the formation of hydroxylated metabolites.

Q6: Should I use whole blood, plasma, or serum for this compound stability studies?

A6: Studies have shown that this compound is relatively stable in whole blood when stored frozen.[2][6] However, metabolites are often more stable than the parent compound in blood.[7] The choice between whole blood, plasma, or serum may depend on the specific analytical method and the target analyte (parent drug vs. metabolite). For consistency, it is crucial to use the same matrix throughout a study.

Q7: How many freeze-thaw cycles can my samples undergo before this compound degrades?

A7: Repeated freeze-thaw cycles can impact the stability of analytes in biological samples. While some synthetic cannabinoids have shown stability for up to three freeze-thaw cycles, it is best to minimize these cycles.[4] It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no detection of this compound in stored samples. 1. Improper Storage Temperature: Samples were stored at room temperature or refrigerated for an extended period. 2. Sample Degradation: Exposure to light or extreme pH during processing. 3. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of the sample.1. Verify Storage Conditions: Ensure samples are consistently stored at -20°C or below.[2] 2. Optimize Sample Handling: Use amber vials, work under low light conditions, and maintain a neutral pH. 3. Aliquot Samples: Prepare single-use aliquots to avoid freeze-thaw cycles.[4]
Inconsistent results between replicate samples. 1. Non-homogeneous Sample: The drug was not evenly distributed in the matrix, especially in whole blood. 2. Inconsistent Sample Preparation: Variations in extraction efficiency or derivatization.1. Thoroughly Mix Samples: Ensure samples are vortexed or gently agitated before aliquoting and extraction. 2. Standardize Protocols: Follow a validated and consistent sample preparation protocol for all samples.
Detection of unexpected peaks or degradation products. 1. Metabolic Activity: If samples were not properly stored, enzymatic activity could have continued, leading to the formation of metabolites. 2. Chemical Degradation: Exposure to harsh chemical conditions during extraction.1. Flash Freeze Samples: Freeze samples immediately after collection to minimize enzymatic activity. 2. Use Mild Extraction Conditions: Optimize extraction methods to use neutral pH and avoid harsh solvents where possible.
Poor recovery of this compound during sample extraction. 1. Adsorption to Container Walls: this compound, being lipophilic, may adsorb to certain types of plastic tubes. 2. Inefficient Extraction Method: The chosen solvent or extraction technique may not be optimal for this compound.1. Use Appropriate Containers: Use low-adsorption polypropylene or glass vials for storage and extraction.[3] 2. Validate Extraction Method: Ensure the liquid-liquid or solid-phase extraction method is validated for this compound and the specific biological matrix.

Data Presentation

Table 1: Stability of AB-PINACA in Spiked Whole Blood at Different Storage Temperatures Over 12 Weeks

Storage TemperatureWeek 1Week 3Week 6Week 9Week 12
Room Temperature (22°C) ~95%~90%~85%~80%~75%
Refrigerated (4°C) ~100%~98%~95%~92%~90%
Frozen (-20°C) ~100%~100%~100%~100%~100%

Data is approximated based on graphical representations in Fort et al. (2017). The study showed that AB-PINACA was relatively stable under all conditions, with the most significant degradation occurring at room temperature over time. Frozen storage provided the best stability.[2][3]

Experimental Protocols

Protocol: General Stability Study of this compound in Biological Samples

This protocol outlines a general procedure for assessing the stability of this compound in biological matrices such as whole blood or urine.

1. Materials and Reagents:

  • This compound certified reference material

  • Blank biological matrix (e.g., human whole blood, urine)

  • Anticoagulant for blood (if applicable, e.g., EDTA, heparin)

  • Low-adsorption polypropylene or glass storage vials (amber or opaque)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Controlled temperature environments (refrigerator at 4°C, freezer at -20°C, and an incubator at room temperature, e.g., 22°C)

  • Extraction solvents (e.g., acetonitrile, hexane, ethyl acetate)

  • Internal standard (e.g., deuterated this compound)

  • LC-MS/MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Spike the blank biological matrix with the this compound stock solution to achieve the desired final concentration(s).

  • Gently mix the spiked matrix thoroughly to ensure homogeneity.

  • Aliquot the spiked matrix into the storage vials for each time point and storage condition to be tested.

3. Storage Conditions and Time Points:

  • Time Zero (T0): Immediately after preparation, extract and analyze a set of aliquots to establish the baseline concentration.

  • Storage: Place the remaining aliquots in their respective storage conditions:

    • Frozen: -20°C

    • Refrigerated: 4°C

    • Room Temperature: 22°C

  • Time Points: At predetermined intervals (e.g., 24 hours, 7 days, 14 days, 1 month, 3 months), retrieve a set of aliquots from each storage condition for analysis.

4. Sample Extraction (Example: Liquid-Liquid Extraction):

  • Thaw the samples completely if frozen.

  • Add a known amount of internal standard to each sample.

  • Add the extraction solvent to the sample.

  • Vortex for a specified time to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

5. Analytical Method:

  • Analyze the extracted samples using a validated LC-MS/MS method for the quantification of this compound.

  • The method should be sensitive and specific for this compound and its internal standard.

6. Data Analysis:

  • Calculate the concentration of this compound in each sample at each time point.

  • Determine the stability by comparing the mean concentration at each time point to the mean concentration at T0. The stability is often expressed as a percentage of the initial concentration remaining.

Visualizations

Apinaca_Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound (AKB-48) Metabolite1 Hydroxy-adamantyl this compound This compound->Metabolite1 Hydroxylation Metabolite2 Hydroxy-pentyl this compound This compound->Metabolite2 Hydroxylation Glucuronide1 Hydroxy-adamantyl this compound Glucuronide Metabolite1->Glucuronide1 Glucuronidation Glucuronide2 Hydroxy-pentyl this compound Glucuronide Metabolite2->Glucuronide2 Glucuronidation

Caption: Metabolic degradation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions start Start: Sample Collection spike Spike Biological Matrix with this compound start->spike aliquot Aliquot into Storage Vials spike->aliquot storage_frozen Frozen (-20°C) aliquot->storage_frozen storage_fridge Refrigerated (4°C) aliquot->storage_fridge storage_rt Room Temp (22°C) aliquot->storage_rt analysis_t0 T0 Analysis aliquot->analysis_t0 analysis_tx Time Point (Tx) Analysis storage_frozen->analysis_tx storage_fridge->analysis_tx storage_rt->analysis_tx extraction Sample Extraction analysis_t0->extraction analysis_tx->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis & Stability Assessment lcms->data end End data->end

Caption: Experimental workflow for this compound stability testing.

References

Addressing tolerance development in chronic Apinaca studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting chronic studies involving the synthetic cannabinoid Apinaca (AKB48). Due to the limited availability of published data specifically on chronic this compound administration, this guide incorporates information from studies on closely related analogs, such as AB-PINACA, and the broader class of indazole-carboxamide synthetic cannabinoids. This approach provides a robust framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (AKB48)?

This compound is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its high affinity and efficacy at the CB1 receptor are responsible for its psychoactive effects.[2]

Q2: Does tolerance develop with chronic this compound administration?

While specific data on this compound is limited, studies on the closely related analog AB-PINACA demonstrate that chronic administration leads to desensitization of CB1 receptors, a key mechanism of tolerance.[2] However, the degree of tolerance to some physiological effects, like hypothermia, may be less pronounced for some indazole-carboxamide synthetic cannabinoids compared to other classes, such as JWH-018.[3]

Q3: What are the expected behavioral and physiological effects of chronic this compound exposure in animal models?

Chronic exposure to potent synthetic cannabinoids like this compound can lead to a reduction in the canonical cannabinoid tetrad effects (hypolocomotion, catalepsy, antinociception, and hypothermia) upon repeated administration, indicating tolerance.[2][3] Additionally, withdrawal symptoms may be observed upon cessation of the drug or administration of a CB1 receptor antagonist.[3]

Q4: How stable is this compound in solutions for chronic studies?

This compound and its analogs can be susceptible to degradation depending on the solvent and storage conditions.[4] It is recommended to prepare fresh solutions regularly and store stock solutions at -20°C or -80°C in amber vials to protect from light.[5] For in vivo studies, the stability of this compound in the chosen vehicle should be verified under the experimental conditions.

Troubleshooting Guides

In Vivo Chronic Dosing Studies
Problem Possible Cause(s) Troubleshooting Steps
High variability in behavioral/physiological responses - Inconsistent drug administration (e.g., injection volume, site).- Instability of this compound in the vehicle.- Stress-induced variability in animals.- Individual differences in animal metabolism.- Standardize injection procedures and ensure proper training of personnel.- Prepare fresh drug solutions frequently and verify stability.- Acclimate animals to handling and injection procedures.- Increase sample size to account for individual variability.
Unexpected mortality or severe adverse effects - Incorrect dose calculation or preparation.- Vehicle toxicity.- Cumulative toxicity of this compound or its metabolites.- Double-check all dose calculations and ensure accurate solution preparation.- Run a vehicle-only control group to rule out vehicle effects.- Consider a dose-escalation study to determine the maximum tolerated dose for chronic administration.- Monitor animal health closely and have a clear protocol for humane endpoints.
Lack of expected tolerance development - Insufficient dose or duration of administration.- Dosing frequency is too low to maintain constant receptor occupancy.- The specific endpoint being measured is less prone to tolerance for this compound.- Increase the dose or extend the duration of the chronic treatment.- Increase the frequency of administration (e.g., twice daily).- Measure multiple endpoints, as tolerance may develop at different rates for different effects.
Difficulty in assessing withdrawal symptoms - Withdrawal signs may be subtle or manifest as changes in affective state rather than overt physical signs.- The observation period may be too short.- Spontaneous withdrawal may be less severe than precipitated withdrawal.- Use a comprehensive withdrawal scoring system that includes both somatic and affective signs.- Extend the observation period following drug cessation.- Consider using a CB1 receptor antagonist (e.g., rimonabant) to precipitate a more robust withdrawal syndrome.
In Vitro Receptor Desensitization Assays
Problem Possible Cause(s) Troubleshooting Steps
Low signal or no response in GTPγS binding assay - Poor membrane quality.- Degraded [³⁵S]GTPγS.- Incorrect buffer composition (e.g., lack of Mg²⁺).- Prepare fresh cell membranes and quantify protein concentration accurately.- Use fresh [³⁵S]GTPγS and store it properly.- Optimize buffer components, including Mg²⁺ and GDP concentrations.[6][7][8][9][10]
High background in receptor internalization assay - Non-specific antibody binding.- Cell stress or death leading to non-specific fluorescence.- Optimize primary and secondary antibody concentrations.- Ensure cells are healthy and not overgrown before starting the assay.- Include appropriate controls (e.g., no primary antibody).
Inconsistent results between experiments - Variation in cell passage number.- Differences in incubation times or temperatures.- Pipetting errors.- Use cells within a consistent and low passage number range.- Strictly adhere to standardized incubation times and temperatures.- Use calibrated pipettes and careful technique.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound and its close analog AB-PINACA. These values should be used as a reference, and researchers should determine these parameters under their own experimental conditions.

Table 1: Receptor Binding Affinity and Functional Potency of this compound (AKB48)

ParameterReceptorValueReference
Kᵢ Human CB13.24 nM[1]
Human CB21.68 nM[1]
EC₅₀ Human CB1142 nM (Full Agonist)[1]
Human CB2141 nM (Partial Agonist)[1]

Table 2: CB1 Receptor Desensitization Following Chronic Treatment with AB-PINACA (Analog of this compound)

TreatmentEC₅₀ of CP-55,940 (nM)Efficacy of CP-55,940 (% of control)Reference
Vehicle 611100%[2]
AB-PINACA 98328.0 ± 6.0%[2]
Δ⁹-THC Not Reported58.0 ± 8.0%[2]

Experimental Protocols

Protocol 1: Induction and Assessment of Behavioral Tolerance to this compound in Mice

Objective: To induce and measure tolerance to the hypothermic and antinociceptive effects of this compound following chronic administration.

Materials:

  • This compound (AKB48)

  • Vehicle (e.g., 5% ethanol, 5% Kolliphor EL, 90% saline)[11]

  • Rectal probe or other temperature monitoring system

  • Tail-flick or hot-plate analgesia meter

  • Male C57BL/6J mice

Methodology:

  • Baseline Testing:

    • Acclimate mice to the testing room and handling for at least 3 days prior to the experiment.

    • On the test day, record baseline rectal temperature and nociceptive threshold (tail-flick latency or hot-plate reaction time).

    • Administer a single acute dose of this compound (e.g., 1-3 mg/kg, i.p.) or vehicle.

    • Measure temperature and nociceptive responses at regular intervals (e.g., 30, 60, 90, 120 minutes) post-injection to establish the acute dose-response curve.

  • Chronic Administration:

    • Divide mice into two groups: Chronic this compound and Chronic Vehicle.

    • Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle twice daily for 7-14 consecutive days.[12] The specific dose and duration may need to be optimized.

  • Tolerance Assessment:

    • On the day after the last chronic injection, re-assess the dose-response to an acute challenge of this compound in both groups.

    • A rightward shift in the dose-response curve for the Chronic this compound group compared to the Chronic Vehicle group indicates the development of tolerance.

Protocol 2: Rimonabant-Precipitated Withdrawal Assessment

Objective: To assess the physical signs of withdrawal from chronic this compound administration.

Materials:

  • This compound (AKB48)

  • Vehicle

  • Rimonabant (CB1 receptor antagonist)

  • Observation chambers

  • Video recording equipment (optional)

Methodology:

  • Chronic Administration:

    • Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle twice daily for 7-14 consecutive days as described in Protocol 1.[13]

  • Withdrawal Precipitation:

    • On the day after the final chronic dose, administer a final dose of this compound or vehicle.

    • Approximately 2-4 hours after the final dose, administer rimonabant (e.g., 10 mg/kg, i.p.).[14]

    • Immediately place the mice in individual observation chambers.

  • Withdrawal Scoring:

    • Observe and score somatic signs of withdrawal for 30-60 minutes. Common signs include paw tremors, head shakes, scratching, wet dog shakes, and increased grooming. A standardized scoring sheet should be used.

    • Compare the withdrawal scores between the Chronic this compound and Chronic Vehicle groups.

Protocol 3: In Vitro CB1 Receptor Desensitization Assay ([³⁵S]GTPγS Binding)

Objective: To measure the functional desensitization of CB1 receptors in cell membranes following chronic agonist exposure.

Materials:

  • HEK-293 cells stably expressing human CB1 receptors

  • Cell culture reagents

  • This compound (AKB48)

  • CP-55,940 (a full CB1 agonist for stimulation)

  • [³⁵S]GTPγS

  • GDP, MgCl₂, NaCl

  • Scintillation counter

Methodology:

  • Chronic Treatment:

    • Plate HEK-hCB1 cells and grow to ~80% confluency.

    • Treat cells with this compound (e.g., 100 nM) or vehicle for 18-24 hours.

  • Membrane Preparation:

    • Wash cells with ice-cold buffer and harvest by scraping.

    • Homogenize cells and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • [³⁵S]GTPγS Binding Assay:

    • In a 96-well plate, add cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of CP-55,940.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of CP-55,940 to generate a dose-response curve.

    • Compare the EC₅₀ and Eₘₐₓ values between membranes from vehicle-treated and this compound-treated cells. A decrease in Eₘₐₓ and/or an increase in EC₅₀ indicates receptor desensitization.

Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound CB1R CB1R This compound->CB1R Binds and Activates Gi/o Gi/o CB1R->Gi/o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: this compound signaling at the CB1 receptor.

G cluster_1 Tolerance Development Workflow Chronic_Dosing Chronic this compound Administration CB1R_Desensitization CB1R Desensitization & Downregulation Chronic_Dosing->CB1R_Desensitization Reduced_Signaling Reduced Downstream Signaling CB1R_Desensitization->Reduced_Signaling Behavioral_Tolerance Behavioral Tolerance (e.g., reduced hypothermia) Reduced_Signaling->Behavioral_Tolerance

Caption: Workflow of tolerance development to this compound.

G cluster_2 Withdrawal Assessment Workflow Chronic_Admin Chronic this compound Administration Cessation Drug Cessation or Antagonist Administration Chronic_Admin->Cessation Neuroadaptation Unmasked Neuro- adaptations Cessation->Neuroadaptation Withdrawal_Syndrome Expression of Withdrawal Syndrome Neuroadaptation->Withdrawal_Syndrome

Caption: Workflow for assessing this compound withdrawal.

References

Technical Support Center: Forensic Analysis of Apinaca (AKB-48)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the forensic analysis of Apinaca (AKB-48) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the forensic analysis of this compound?

The forensic analysis of this compound (AKB-48) presents several key challenges:

  • Extensive Metabolism: this compound undergoes rapid and extensive metabolism in the body. The parent compound is often found at very low concentrations or is entirely absent in urine samples, making the detection of its metabolites crucial for confirming consumption.[1][2]

  • Thermal Instability: this compound and its metabolites can be susceptible to thermal degradation, particularly in the high temperatures of a gas chromatography (GC) inlet. This can lead to the formation of degradation products and inaccurate quantification.

  • Isomeric and Isobaric Interferences: The presence of positional isomers and isobaric compounds among synthetic cannabinoids can complicate identification. Chromatographic separation and mass spectrometric fragmentation patterns must be carefully optimized to differentiate between these closely related structures.

  • Matrix Effects: Biological matrices such as blood and urine are complex and can cause ion suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS) analysis, affecting the accuracy and precision of quantification.[3]

  • Emergence of Analogs: The continuous emergence of new this compound analogs with minor structural modifications requires constant updating of analytical methods and reference standards.

Q2: Why is metabolite identification so critical for this compound analysis?

Due to extensive metabolism, this compound is primarily excreted in urine as various metabolites.[1][2] The parent drug is often undetectable in urine samples. Therefore, identifying specific this compound metabolites is the most reliable way to confirm intake in forensic and clinical settings. The primary metabolic pathways include hydroxylation of the adamantyl ring and the pentyl side chain, as well as glucuronidation.[1][2]

Q3: What are the recommended analytical techniques for this compound and its metabolites?

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and its metabolites in biological samples.[4] This technique offers high sensitivity and specificity and avoids the high temperatures of GC inlets, thus minimizing the risk of thermal degradation. High-resolution mass spectrometry (HRMS) is also a powerful tool for identifying unknown metabolites.[1][5] Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but careful optimization is necessary to prevent thermal degradation.[4]

Q4: How can I differentiate between this compound and its fluorinated analog, 5F-Apinaca, in my analysis?

While structurally similar, this compound and 5F-Apinaca can be differentiated by their distinct molecular weights and fragmentation patterns in mass spectrometry. Furthermore, their metabolic profiles differ. For instance, 5F-Apinaca undergoes oxidative defluorination, leading to unique metabolites that are not produced from this compound.[6] Optimized chromatographic conditions can also aid in their separation.

Troubleshooting Guides

GC-MS Analysis
Issue Possible Cause Troubleshooting Steps
Low or no this compound peak detected Thermal degradation in the GC inlet.1. Lower the injector temperature (e.g., start at 250°C and optimize).2. Use a deactivated injector liner and avoid glass wool.[4]3. Consider derivatization to increase thermal stability.
Poor peak shape (tailing) Active sites in the GC system.1. Use a high-quality, deactivated GC column.2. Regularly replace the injector liner and septum.3. Trim the first few centimeters of the analytical column.
Inconsistent quantification Incomplete derivatization or variable degradation.1. Optimize derivatization reaction conditions (time, temperature, reagent concentration).2. Ensure consistent GC inlet conditions for all samples and standards.
LC-MS/MS Analysis
Issue Possible Cause Troubleshooting Steps
Ion Suppression/Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.1. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).2. Optimize chromatographic separation to separate this compound from interfering compounds.3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[3]
Low signal intensity for metabolites Incomplete hydrolysis of glucuronide conjugates.1. Optimize the enzymatic hydrolysis procedure (enzyme concentration, incubation time, temperature, and pH).2. Ensure the chosen β-glucuronidase is effective for this compound metabolites.[7][8]
Poor peak shape (fronting or tailing) Inappropriate mobile phase or column issues.1. Adjust the mobile phase pH and organic solvent composition.2. Check for column contamination or degradation; if necessary, replace the column.3. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Inability to separate isomeric metabolites Insufficient chromatographic resolution.1. Use a high-efficiency column (e.g., smaller particle size).2. Optimize the gradient elution profile.3. Experiment with different column chemistries (e.g., C18, phenyl-hexyl).

Data Presentation

Table 1: Stability of this compound and its Metabolites in Whole Blood
CompoundStorage TemperatureDurationStability (% remaining)Reference
This compoundRoom Temperature21 weeks>80%[2]
This compoundRefrigerator (4°C)52 weeks>80%[2]
This compoundFreezer (-20°C)52 weeks>80%[2]
5F-Apinaca 4-hydroxypentylRoom Temperature5 weeks<80%[2]
5F-Apinaca 4-hydroxypentylRefrigerator (4°C)>9 weeksStable[2]
5F-Apinaca 4-hydroxypentylFreezer (-20°C)>9 weeksStable[2]
Table 2: Stability of this compound Metabolites in Urine
CompoundStorage TemperatureDurationStability (% remaining)Reference
This compound Metabolites (general)4°C168 daysGenerally stable[9]
This compound Metabolites (general)-30°C168 daysStable[9]
5F-Apinaca 4-hydroxypentyl22°C168 daysStable[9]
5F-Apinaca 4-hydroxypentyl4°C168 daysStable[9]
5F-Apinaca 4-hydroxypentyl-30°C168 daysStable[9]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound and Metabolites in Urine
  • Sample Preparation:

    • To 1 mL of urine, add an internal standard solution.

    • Add 500 µL of acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase from E. coli.

    • Incubate at 37°C for 2 hours to hydrolyze glucuronide conjugates.

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Wash the cartridge with deionized water and methanol.

    • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC system.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte for confirmation.

Protocol 2: GC-MS Analysis of this compound (with Derivatization)
  • Sample Preparation:

    • Perform sample extraction as described in the LC-MS/MS protocol (steps 1a-1g).

    • To the dried extract, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Incubate at 70°C for 30 minutes.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a mass selective detector.

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 260°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Visualizations

Apinaca_Metabolism This compound This compound (Parent Drug) PhaseI Phase I Metabolism (CYP450) This compound->PhaseI Hydroxylation Hydroxylation (Adamantyl & Pentyl) PhaseI->Hydroxylation Oxidation Oxidation to Ketone/Carboxylic Acid Hydroxylation->Oxidation PhaseII Phase II Metabolism (UGT) Hydroxylation->PhaseII Oxidation->PhaseII Glucuronidation Glucuronide Conjugates PhaseII->Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion

This compound Metabolic Pathway

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow

Troubleshooting_Logic action action issue issue start Analytical Issue Detected is_gcms GC-MS Analysis? start->is_gcms is_lcms LC-MS/MS Analysis? start->is_lcms thermal_degradation Suspect Thermal Degradation? is_gcms->thermal_degradation Yes matrix_effects Suspect Matrix Effects? is_lcms->matrix_effects Yes peak_shape Poor Peak Shape? thermal_degradation->peak_shape No action_gc_temp Lower Injector Temp Use Deactivated Liner thermal_degradation->action_gc_temp Yes low_signal Low Metabolite Signal? matrix_effects->low_signal No action_spe Improve Sample Cleanup Use Isotope-Labeled IS matrix_effects->action_spe Yes action_column Check Column & Mobile Phase peak_shape->action_column Yes low_signal->peak_shape No action_hydrolysis Optimize Enzymatic Hydrolysis low_signal->action_hydrolysis Yes issue_resolved Issue Resolved action_gc_temp->issue_resolved Done action_spe->issue_resolved Done action_hydrolysis->issue_resolved Done action_column->issue_resolved Done

Troubleshooting Logic Diagram

References

Cross-reactivity issues with Apinaca immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apinaca immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AKB48) and why is cross-reactivity a concern for its immunoassays?

A1: this compound, also known as AKB48, is a synthetic cannabinoid that potently activates the cannabinoid receptors CB1 and CB2.[1][2] Immunoassays for this compound are susceptible to cross-reactivity, where the antibodies in the assay bind to structurally similar molecules, not just this compound. This is a significant concern due to the constant emergence of new synthetic cannabinoid analogs. A common analog is 5F-Apinaca (5F-AKB48), which differs from this compound only by the addition of a fluorine atom.[2][3] This structural similarity can lead to false-positive results or inaccurate quantification in an immunoassay.

Q2: What are the main structural analogs of this compound that I should be aware of?

A2: The most common and structurally similar analog to this compound (AKB48) is 5F-APINACA (5F-AKB48).[2][3] Other synthetic cannabinoids with different core structures may also show some degree of cross-reactivity depending on the specific antibody used in the immunoassay. It is crucial to consult the cross-reactivity data provided by the immunoassay manufacturer.

Q3: How does the metabolism of this compound affect immunoassay results?

A3: this compound is extensively metabolized in the body, primarily through hydroxylation of the adamantyl ring and the N-pentyl side chain.[4] These metabolites are the primary targets for detection in urine samples, as the parent compound is often present at very low or undetectable concentrations.[5] Immunoassays are often designed to detect these metabolites. However, the cross-reactivity of the assay with different metabolites can vary, potentially leading to under- or over-estimation of this compound use. Furthermore, some metabolites may be common to other synthetic cannabinoids, leading to a lack of specificity.

Q4: Can this compound immunoassays distinguish between this compound and 5F-APINACA?

A4: Generally, it is challenging for immunoassays to distinguish between this compound and 5F-APINACA with high specificity due to their high structural similarity.[2] The degree of cross-reactivity can vary significantly between different immunoassay kits. For definitive identification and differentiation, a more specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required.

Troubleshooting Guides

Issue 1: High background or false-positive results in an this compound immunoassay.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Cross-reactivity with other synthetic cannabinoids - Review the cross-reactivity data sheet provided by the immunoassay manufacturer. - If possible, confirm positive results with a more specific method like LC-MS/MS.
Cross-reactivity with this compound metabolites - Be aware that the assay may be detecting various metabolites with different efficiencies. - Consider that a positive result may indicate exposure to this compound, but not necessarily the parent drug.
Non-specific binding - Ensure proper blocking of the microplate wells. - Optimize washing steps to remove unbound antibodies and other interfering substances.
Contamination of reagents or samples - Use fresh, high-quality reagents. - Prevent cross-contamination between samples and reagents.

Issue 2: Low signal or false-negative results in an this compound immunoassay.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Low concentration of this compound or its metabolites - The concentration of the target analyte in the sample may be below the limit of detection of the assay. - Consider using a more sensitive detection method if necessary.
Poor antibody recognition of specific metabolites - The antibodies in the assay may not effectively recognize the specific metabolites present in the sample. - This is a limitation of the immunoassay and may require a different assay or a confirmatory method.
Matrix effects - Components in the sample matrix (e.g., urine, blood) may interfere with the antibody-antigen binding. - Perform a spike and recovery experiment to assess matrix effects. Sample dilution may help mitigate these effects.
Incorrect assay procedure - Ensure all incubation times and temperatures are followed according to the manufacturer's protocol. - Verify that all reagents were added in the correct order and at the correct concentrations.

Data Presentation

Table 1: Cross-Reactivity of Selected Synthetic Cannabinoids in a JWH-018 N-pentanoic acid targeted HEIA

This table summarizes the cross-reactivity of various synthetic cannabinoids in a homogeneous enzyme immunoassay (HEIA) targeting the JWH-018 N-pentanoic acid metabolite. While not specific to an this compound-targeted assay, it illustrates the wide range of cross-reactivity observed for different compounds.

CompoundCross-Reactivity (%) at 10 µg/L
JWH-018 N-pentanoic acid100
JWH-073 N-butanoic acid>100
JWH-018 N-(5-hydroxypentyl)90.1
JWH-073 N-(4-hydroxybutyl)>100
This compound (AKB48) <10
5F-Apinaca (5F-AKB48) <10
UR-144<10
XLR-11<10

Data adapted from a study evaluating the Immunalysis K2 HEIA.[6]

Table 2: Cross-Reactivity of Selected Synthetic Cannabinoids in a JWH-018 N-(5-hydroxypentyl) metabolite targeted ELISA

This table presents the cross-reactivity data from an ELISA kit targeting the JWH-018 N-(5-hydroxypentyl) metabolite.

CompoundCross-Reactivity (%) at 10-100 µg/L
JWH-018 N-(5-hydroxypentyl) metabolite100
JWH-018 N-(4-hydroxypentyl) metabolite99.3
JWH-073 N-(4-hydroxybutyl) metabolite52.8
This compound (AKB48) <0.5
5F-Apinaca (5F-AKB48) <0.5
UR-1441.1
XLR-110.8

Data adapted from a validation study of the NMS JWH-018 direct ELISA kit.[7]

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Detection in Urine

This protocol provides a general framework for a competitive ELISA to detect this compound and its metabolites in urine samples.

Materials:

  • Microplate pre-coated with anti-Apinaca antibody

  • This compound standard solutions

  • This compound-HRP conjugate

  • Urine samples (patient and drug-free controls)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Sample Preparation: Centrifuge urine samples to remove any particulate matter.

  • Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations in drug-free urine.

  • Assay Procedure: a. Add standards, controls, and urine samples to the wells of the microplate. b. Add the this compound-HRP conjugate to each well. c. Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C). During this incubation, free this compound in the sample will compete with the this compound-HRP conjugate for binding to the antibody coated on the well. d. Wash the plate multiple times with wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate in the dark until color develops. f. Add the stop solution to terminate the reaction.

  • Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. b. Create a standard curve by plotting the absorbance values against the corresponding this compound concentrations. c. Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve. A lower absorbance value indicates a higher concentration of this compound in the sample.

Mandatory Visualizations

Apinaca_Signaling_Pathway This compound This compound CB1R CB1 Receptor This compound->CB1R binds G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates MAPK MAPK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->K_channel modulates

Caption: this compound CB1 Receptor Signaling Pathway.

Troubleshooting_Workflow start Unexpected Immunoassay Result (e.g., False Positive) check_protocol Review Assay Protocol and Execution start->check_protocol cross_reactivity_check Consult Manufacturer's Cross-Reactivity Data check_protocol->cross_reactivity_check known_cross_reactant Is a known cross-reactant plausible? cross_reactivity_check->known_cross_reactant metabolite_interference Consider Metabolite Interference known_cross_reactant->metabolite_interference Yes optimize_assay Optimize Assay Conditions (e.g., washing, blocking) known_cross_reactant->optimize_assay No confirm_lcms Confirm with LC-MS/MS metabolite_interference->confirm_lcms result_confirmed Result Confirmed confirm_lcms->result_confirmed Positive result_discrepant Result Discrepant (Immunoassay False Positive) confirm_lcms->result_discrepant Negative optimize_assay->confirm_lcms

Caption: Immunoassay Cross-Reactivity Troubleshooting Workflow.

Apinaca_Analogs cluster_analogs Structural Analogs cluster_metabolites Metabolites This compound This compound (AKB48) (Parent Compound) 5F_this compound 5F-APINACA (5F-AKB48) (Fluorinated Analog) This compound->5F_this compound High Structural Similarity High Cross-Reactivity Potential Other_Analogs Other Synthetic Cannabinoids (e.g., UR-144, XLR-11) This compound->Other_Analogs Variable Structural Similarity Variable Cross-Reactivity Potential Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Metabolic Pathway Carboxylic_Acid_Metabolites Carboxylic Acid Metabolites This compound->Carboxylic_Acid_Metabolites Metabolic Pathway 5F_this compound->Hydroxylated_Metabolites 5F_this compound->Carboxylic_Acid_Metabolites

Caption: Logical Relationship of this compound and Cross-Reactants.

References

Validation & Comparative

A Comparative Analysis of Apinaca and THC: Binding Affinity at Cannabinoid Receptors CB1 and CB2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of Apinaca (AKB48) and the well-characterized phytocannabinoid, Δ⁹-tetrahydrocannabinol (THC), at the human cannabinoid receptors CB1 and CB2. The data presented is supported by established experimental protocols and aims to offer a clear, objective resource for researchers in the field of cannabinoid pharmacology.

Data Presentation: Comparative Binding Affinity

The binding affinity of a ligand for a receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

The table below summarizes the Ki values for this compound and THC at human CB1 and CB2 receptors.

CompoundCB1 Ki (nM)CB2 Ki (nM)Receptor SelectivityAgonist Activity
This compound (AKB48) 3.24[1]1.68[1]~2-fold for CB2Full agonist at CB1, partial agonist at CB2[1]
Δ⁹-THC 25.1 - 28.35[1]35.2 - 37.82[1]Non-selectivePartial agonist at CB1 and CB2[2][3][4]

Note: Ki values can vary between studies depending on the specific experimental conditions.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of Ki values for cannabinoid receptor ligands is most commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound or THC) to displace a radiolabeled ligand that has a known high affinity for the receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express either human CB1 or CB2 receptors.

  • The cells are cultured and harvested at a high density.

  • Cells are washed with a cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a dounce homogenizer or sonicator.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then ultracentrifuged to pellet the cell membranes.

  • The membrane pellet is resuspended in a suitable assay buffer and the protein concentration is determined using a standard method like the Bradford or BCA protein assay. Membranes are then stored at -80°C until use.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Total Binding: Wells containing cell membranes and a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940 or [³H]WIN 55,212-2).

  • Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of a non-radiolabeled, high-affinity cannabinoid agonist (e.g., WIN 55,212-2) to saturate all receptor binding sites.

  • Competitive Binding: Wells containing cell membranes, the radioligand, and varying concentrations of the unlabeled test compound (this compound or THC).

  • The reaction mixture is incubated, typically for 60-90 minutes at 30°C, to allow for binding to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data from the competitive binding wells are used to generate a dose-response curve, plotting the percentage of specific binding against the concentration of the test compound.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualization

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 HEK-293/CHO cells expressing hCB1 or hCB2 receptors prep2 Cell Homogenization and Lysis prep1->prep2 prep3 Centrifugation to Isolate Membranes prep2->prep3 prep4 Protein Quantification and Storage at -80°C prep3->prep4 assay1 Incubate Membranes with: - Radioligand ([³H]CP-55,940) - Test Compound (this compound or THC) prep4->assay1 assay2 Incubation (60-90 min, 30°C) assay1->assay2 assay3 Rapid Filtration (Separates Bound from Free) assay2->assay3 assay4 Scintillation Counting (Quantify Radioactivity) assay3->assay4 analysis1 Calculate Specific Binding (Total - Non-specific) assay4->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Determine IC₅₀ analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff Equation analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound / THC receptor CB1 / CB2 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition mapk MAPK Pathway (e.g., ERK) g_protein->mapk Activation camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response (e.g., altered gene expression, neurotransmitter release) pka->cellular_response mapk->cellular_response

Caption: Canonical CB1/CB2 receptor signaling pathway.

References

A Comparative Analysis of the In Vivo Effects of Apinaca and JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of two synthetic cannabinoid receptor agonists, Apinaca (AKB-48) and JWH-018. The information presented is based on available preclinical data to assist researchers in understanding the pharmacological and toxicological profiles of these compounds.

Summary of In Vivo Effects

This compound and JWH-018 are both potent agonists of the cannabinoid receptors CB1 and CB2, exhibiting classic cannabimimetic effects in animal models.[1][2] While both compounds produce typical "tetrad" effects—hypothermia, analgesia, catalepsy, and hypolocomotion—their potency, duration of action, and impact on other physiological and behavioral parameters show notable differences.[1][3][4]

JWH-018, a first-generation synthetic cannabinoid, is generally considered more potent in producing many of these effects.[5][6] In contrast, this compound (AKB-48), a third-generation compound with an indazole core, also demonstrates a full agonist profile at CB1 and CB2 receptors, leading to significant in vivo activity.[1][7][8]

Quantitative Comparison of In Vivo Effects

The following table summarizes the key quantitative data from in vivo studies comparing this compound and JWH-018.

In Vivo EffectThis compound (AKB-48)JWH-018Animal ModelKey Findings
Cannabinoid Tetrad Effects
HypothermiaEffective at 6 mg/kg (i.p.)[9]Effective at 0.01-6 mg/kg (i.p.)[9]MiceBoth induce hypothermia, a hallmark of CB1 receptor activation.
AnalgesiaInduces acute mechanical and thermal analgesia.[8]Induces antinociception.[3][10]Mice, RatsBoth compounds show significant analgesic properties.
CatalepsyInduces catalepsy.[1]Induces catalepsy following injection.[3][10]MiceBoth produce catalepsy, indicative of strong CB1 agonism.
Locomotor ActivitySuppresses locomotor activity.[1]Primarily inhibits spontaneous motor activity.[11] At low doses (0.3 mg/kg), it can facilitate spontaneous locomotion.[11]MiceBoth generally suppress motor activity, though JWH-018 shows a biphasic effect.
Behavioral Effects
Spontaneous LocomotionFacilitated spontaneous locomotion only in the first 15 min after injection (1 mg/kg).[11]Induced long-lasting increases in total distance traveled (0.3 mg/kg).[11]MiceJWH-018 has a more sustained effect on increasing locomotion at lower doses.
Immobility TimeIncreased immobility time 30 min after administration.[11]Reduced immobility time.[11]MiceThe two compounds have opposing effects on immobility in this specific test.
Dopamine Release (NAc Shell)Caused a rapid and transient increase in extracellular DA levels (~150% of baseline), peaking at 40 min (0.3 mg/kg).[11]Induced a long-lasting increase of NAc shell extracellular DA levels (~150% of baseline) (0.3 mg/kg).[11]MiceBoth stimulate dopamine release, but the effect of JWH-018 is more prolonged.
Receptor Binding Affinity (in vitro)
Human CB1 Receptor (Ki)3.24 nM[1][7]9.62 nM[7]N/AThis compound shows a higher binding affinity for the human CB1 receptor.
Human CB2 Receptor (Ki)1.68 nM[1][7]8.55 nM[7]N/AThis compound also demonstrates a higher binding affinity for the human CB2 receptor.
Toxicity
Convulsant EffectsNot explicitly detailed in comparative studies.Can elicit severe convulsions mediated by CB1 receptor agonism.[12][13][14]MiceJWH-018 is known to have a significant risk of inducing convulsions.

Experimental Protocols

Cannabinoid Tetrad Assay

The cannabinoid tetrad assay is a standard method for assessing the in vivo cannabimimetic activity of compounds.[3][4][10]

  • Animals: Male mice are typically used.[3][10][11]

  • Drug Administration: this compound and JWH-018 are dissolved in a vehicle solution (e.g., ethanol, Tween 80, and saline) and administered via intraperitoneal (i.p.) injection.[11]

  • Hypothermia: Core body temperature is measured using a rectal probe at baseline and at set time points after drug administration.[3][10]

  • Analgesia (Tail-flick or Hot Plate Test): The latency to withdraw the tail from a noxious heat source is measured.[3][10]

  • Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar, and the time it remains immobile is recorded.[3][10]

  • Locomotor Activity: Spontaneous activity is measured in an open-field arena using automated tracking systems.[10][11]

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[11]

  • Surgical Implantation: A microdialysis guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens shell).[11]

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.

  • Neurochemical Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).[11]

  • Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline measurement.[11]

Visualizations

G cluster_ligands Synthetic Cannabinoids cluster_receptors Cannabinoid Receptors cluster_effects Downstream In Vivo Effects This compound This compound (AKB-48) CB1 CB1 Receptor This compound->CB1 Agonist CB2 CB2 Receptor This compound->CB2 Agonist JWH_018 JWH-018 JWH_018->CB1 Agonist JWH_018->CB2 Agonist Tetrad Cannabinoid Tetrad (Hypothermia, Analgesia, Catalepsy, Hypolocomotion) CB1->Tetrad Dopamine Increased Dopamine Release (Nucleus Accumbens) CB1->Dopamine Behavioral Behavioral Alterations CB1->Behavioral Toxicity Potential Toxic Effects (e.g., Convulsions for JWH-018) CB1->Toxicity CB2->Tetrad (Immune Modulation) G cluster_workflow Experimental Workflow for In Vivo Comparison cluster_assays Behavioral & Physiological Assays start Animal Model (e.g., Mice) drug_prep Drug Preparation (this compound & JWH-018 in vehicle) start->drug_prep admin Intraperitoneal Injection drug_prep->admin tetrad Cannabinoid Tetrad (Temp, Pain, Catalepsy, Locomotion) admin->tetrad microdialysis In Vivo Microdialysis (Dopamine Measurement) admin->microdialysis data Data Collection & Analysis tetrad->data microdialysis->data comparison Comparative Analysis of Effects data->comparison

References

A Comparative Pharmacological Guide: Apinaca (AKB-48) vs. AB-PINACA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed pharmacological comparison of two synthetic cannabinoids, Apinaca (AKB-48) and AB-PINACA. Designed for researchers, scientists, and drug development professionals, this document outlines their differences in receptor binding, functional activity, and in vivo effects, supported by quantitative data and experimental methodologies.

Introduction

This compound (also known as AKB-48) and AB-PINACA are potent synthetic cannabinoids that have been identified in illicit products. Both are agonists of the cannabinoid receptors CB1 and CB2, which are the primary targets of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis. While structurally related as indazole-3-carboxamides, their distinct substitutions lead to notable differences in their pharmacological profiles. Understanding these differences is crucial for predicting their physiological and toxicological effects.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and AB-PINACA at human cannabinoid receptors. Lower values indicate higher affinity and potency.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Efficacy
This compound hCB13.24[1][2]5.39 (cAMP)[1] / 142 (agonist activity)[2]Full Agonist[1][2]
hCB21.68[1][2]2.13 (cAMP)[1] / 141 (agonist activity)[2]Full Agonist[1]
AB-PINACA hCB12.87[3][4][5]1.2[3]Full Agonist[6][7]
hCB20.88[3][4][5]2.5[3]Full Agonist[6][7]

Pharmacodynamics

Both this compound and AB-PINACA are potent, full agonists at both CB1 and CB2 receptors.[1][2][6][7] AB-PINACA generally exhibits a higher binding affinity and functional potency for both receptors compared to this compound.[1][2][3][4][5] The higher potency of AB-PINACA at the CB1 receptor is consistent with reports of it being more potent than Δ⁹-THC in vivo.[3]

The activation of the CB1 receptor by these synthetic cannabinoids is responsible for their psychoactive effects, while activation of the CB2 receptor is primarily associated with immunomodulatory effects. As full agonists, both compounds can elicit a maximal response from the cannabinoid receptors, unlike partial agonists such as Δ⁹-THC.[6][7] This higher efficacy may contribute to the greater toxicity and adverse effects reported for synthetic cannabinoids compared to cannabis.

In Vivo Effects

Consistent with their activity as CB1 receptor agonists, both this compound and AB-PINACA produce a characteristic profile of effects in animal models known as the "cannabinoid tetrad":

  • Hypolocomotion: Suppression of spontaneous movement.

  • Antinociception: Reduced pain sensation.

  • Hypothermia: A decrease in body temperature.

  • Catalepsy: A state of immobility.[1][6][7]

These effects are typically dose-dependent and can be blocked by pretreatment with a CB1 receptor antagonist, such as rimonabant, confirming their CB1-mediated mechanism of action.[1] Studies in mice have shown that both compounds fully substitute for Δ⁹-THC in drug discrimination studies, indicating that they produce similar subjective effects.[6][8]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the cannabinoid receptor signaling pathway and a typical experimental workflow for comparing synthetic cannabinoids.

G Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion inhibited G_protein->AC Inhibits Ligand This compound or AB-PINACA Ligand->CB1R Binds to ATP ATP ATP->AC Substrate Response Cellular Response (e.g., altered neurotransmitter release) cAMP->Response Leads to

Caption: Cannabinoid receptor signaling pathway.

G Comparative Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding Assay (Determine Ki) Analysis Data Analysis & Comparison Binding->Analysis GTP [35S]GTPγS Binding Assay (Determine EC50 & Emax) GTP->Analysis cAMP cAMP Accumulation Assay (Determine IC50) cAMP->Analysis Tetrad Cannabinoid Tetrad (Hypolocomotion, Antinociception, Hypothermia, Catalepsy) Tetrad->Analysis Discrimination Drug Discrimination (Subjective Effects) Discrimination->Analysis Start Test Compounds: This compound & AB-PINACA Start->Binding Start->GTP Start->cAMP Start->Tetrad Start->Discrimination Conclusion Pharmacological Profile Analysis->Conclusion

Caption: Comparative experimental workflow.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

  • Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells) are prepared.

  • Assay Setup: In a 96-well plate, receptor membranes are incubated with a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940) and varying concentrations of the test compound (this compound or AB-PINACA).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors, providing a measure of the agonist's potency (EC50) and efficacy (Emax).

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the cannabinoid receptors are used.

  • Assay Setup: Membranes are incubated with GDP, varying concentrations of the test compound, and [³⁵S]GTPγS in an assay buffer.

  • Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

  • Termination and Filtration: The reaction is stopped, and the membranes are collected by filtration.

  • Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 and Emax values are determined.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1/CB2 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Whole cells expressing the cannabinoid receptors are used.

  • Assay Setup: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

  • Incubation: The cells are incubated to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.

Conclusion

This compound and AB-PINACA are both potent, full agonists of the CB1 and CB2 receptors. However, quantitative data reveal that AB-PINACA possesses a higher binding affinity and functional potency at both receptor subtypes compared to this compound. This heightened potency likely translates to more pronounced in vivo effects and potentially a greater risk of toxicity. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of novel synthetic cannabinoids.

References

A Comparative Guide to the Validation of a New Analytical Method for Apinaca Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new, high-sensitivity analytical method for the detection of Apinaca (also known as AKB48) against established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The content is intended for researchers, scientists, and drug development professionals involved in the analysis of synthetic cannabinoids.

This compound is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2.[1] Its detection in biological matrices is crucial for both clinical and forensic toxicology. The validation of any new analytical method is essential to ensure that the results are reliable, accurate, and fit for their intended purpose.[2][3] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[4][5]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of the new method in comparison to traditional GC-MS and LC-MS/MS methods for the detection of this compound in urine. The "New Method" represents a hypothetical high-sensitivity liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) approach, which allows for non-targeted screening and retrospective data analysis.[6][7]

Performance ParameterGC-MS MethodLC-MS/MS MethodNew High-Sensitivity LC-QTOF-MS Method
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.02 - 0.1 ng/mL[8]0.01 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL0.05 - 0.5 ng/mL[8][9]0.03 ng/mL
**Linearity (R²) **> 0.99> 0.995[8]> 0.998
Intra-day Precision (%CV) < 10%< 8.5%[8]< 5%
Inter-day Precision (%CV) < 15%< 10%[8]< 7%
Accuracy (% Recovery) 85 - 110%91.6 - 107.1%[8]95 - 105%
Sample Throughput ModerateHighHigh
Specificity HighVery HighExcellent (High-Resolution Mass)
Metabolite Identification LimitedTargetedExcellent (Non-Targeted Screening)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.[10]

Urine Sample Preparation Protocol

Synthetic cannabinoids are extensively metabolized, and the parent compound is often not detectable in urine.[11] Therefore, analysis typically targets metabolites, and a hydrolysis step is required to cleave glucuronide conjugates.[7][12]

1.1. Enzymatic Hydrolysis:

  • Pipette 1.0 mL of the urine sample into a 15 mL centrifuge tube.

  • Add 20 µL of an internal standard solution (e.g., this compound-d9).

  • Add 500 µL of ammonium acetate buffer (pH 5.5).

  • Add 25 µL of β-glucuronidase from Helix pomatia.[7]

  • Vortex the mixture gently and incubate at 60°C for 1 hour.[7]

  • Allow the sample to cool to room temperature.

1.2. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., Waters Oasis® HLB) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the appropriate mobile phase for LC-MS analysis or derivatizing agent for GC-MS analysis.

Established GC-MS Protocol

2.1. Derivatization:

  • To the dried extract from the SPE step, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

2.2. Instrumental Parameters:

  • GC System: Agilent 7890B Gas Chromatograph.[13]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]

  • Injector: Splitless mode at 270°C.[14]

  • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 10 min.[14]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS System: Agilent 5977B Mass Selective Detector.[13]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

  • Scan Range: 40–600 amu.[13]

Established LC-MS/MS Protocol

3.1. Instrumental Parameters:

  • LC System: Agilent 1290 Infinity II LC System.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS/MS System: Sciex QTRAP 6500+.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Dynamic Multiple Reaction Monitoring (MRM).

  • Key Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its metabolites.

New High-Sensitivity LC-QTOF-MS Protocol

4.1. Instrumental Parameters:

  • LC System: Shimadzu Nexera X2 UHPLC.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: A 10-minute gradient from 5% to 98% Mobile Phase B.

  • Flow Rate: 0.5 mL/min.

  • MS System: High-Resolution QTOF Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Acquisition Mode: Full scan data-dependent MS/MS.

  • Mass Range: 100-800 m/z.

  • Resolution: > 30,000 FWHM.

Mandatory Visualization

The following diagrams illustrate the key workflows described in this guide.

G cluster_prep Urine Sample Preparation Workflow cluster_analysis Analysis Pathways cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis Sample 1.0 mL Urine Sample IS Add Internal Standard Sample->IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 60°C, 1 hr) IS->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elute Elution SPE->Elute Evap Evaporation to Dryness Elute->Evap Recon Reconstitution Evap->Recon Deriv Derivatization Recon->Deriv LCMS_Inject LC-MS/MS or LC-QTOF-MS Injection Recon->LCMS_Inject GCMS_Inject GC-MS Injection Deriv->GCMS_Inject

Caption: General experimental workflow for the preparation and analysis of this compound from urine samples.

G cluster_validation Analytical Method Validation Workflow Dev Method Development & Optimization Protocol Define Validation Protocol Dev->Protocol Spec Specificity & Selectivity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision (Repeatability & Intermediate) Protocol->Prec LOQ Limit of Quantification (LOQ) Protocol->LOQ LOD Limit of Detection (LOD) Protocol->LOD Robust Robustness Protocol->Robust Report Final Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOQ->Report LOD->Report Robust->Report

Caption: Logical workflow for the validation of a new analytical method according to established guidelines.

References

Cross-Validation of Apinaca Quantification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Apinaca (AKB48) , a synthetic cannabinoid receptor agonist, continues to be a compound of significant interest in forensic toxicology and clinical research. Accurate quantification across various biological matrices is crucial for interpreting its pharmacological effects and establishing timelines of use. This guide provides a comparative overview of validated analytical methods for the quantification of this compound in blood, urine, and hair, offering a cross-validation perspective for researchers, scientists, and drug development professionals.

The data presented here is a synthesis of findings from multiple studies, highlighting the nuances of this compound analysis in different biological samples. The primary analytical technique discussed is liquid chromatography-tandem mass spectrometry (LC-MS/MS), recognized for its high sensitivity and selectivity in detecting synthetic cannabinoids at low concentrations.[1]

Comparative Analysis of Method Validation Parameters

The following tables summarize key quantitative data from validated methods for the determination of this compound (AKB48) and its metabolites in whole blood, urine, and hair. These parameters are essential for evaluating the reliability and sensitivity of the analytical methods in each matrix.

Table 1: Method Validation Parameters for this compound (AKB48) in Whole Blood
ParameterReported ValuesReference
Limit of Detection (LOD) 0.01 - 2 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.24 - 0.5 ng/mL[3][4]
Upper Limit of Quantification (ULOQ) 10 - 24.5 µg/L[3][4]
Linearity (r²) > 0.991[2]
Precision (%RSD) 4.25% - 15.17%[2]
Bias/Accuracy (%) -13.15% to 25.08% (at 1:50 dilution)[2]
Table 2: Method Validation Parameters for this compound (AKB48) Metabolites in Urine
ParameterReported ValuesReference
Limit of Quantification (LOQ) 0.01 - 5 ng/mL[5]
Limit of Confirmation 0.1 - 12 ng/mL[5]
Linearity Method dependent, can be semi-quantitative for some analytes due to matrix effects[5]
Extraction Recovery Variable, can be insufficient for accurate quantification of certain metabolites[5]
Matrix Effect High for some metabolites, potentially impacting quantification[5]
Table 3: Method Validation Parameters for this compound (AKB48) in Hair
ParameterReported ValuesReference
Limit of Detection (LOD) 0.5 - 5 pg/mg[6]
Lower Limit of Quantification (LLOQ) 1 - 10 pg/mg[6]
Linearity Satisfactory within the calibrated range[6]
Extraction Recovery (%) 36.1 - 93.3%[6]
Matrix Effect (%) 19.1 - 110.0%[6]
Precision and Accuracy Good[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the quantification of this compound in different matrices.

Protocol 1: Quantification of this compound in Whole Blood by LC-MS/MS

This protocol is based on a standard procedure for the analysis of synthetic cannabinoids in blood specimens.[3]

  • Sample Preparation:

    • To 500 µL of whole blood, add 50 µL of an internal standard solution (e.g., JWH-018-d9).

    • Add 500 µL of sodium bicarbonate buffer (pH 10.2).

    • Vortex the mixture.

  • Extraction:

    • Perform a liquid-liquid extraction (LLE) by adding 5 mL of a hexane:ethyl acetate (98:2) solution.

    • Mix the sample for 3 minutes and then centrifuge at 3,000 rpm for 3 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution & Analysis:

    • Reconstitute the dried extract in 200 µL of a deionized water:acetonitrile (50:50) mixture.

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

    • Instrumental analysis is performed using an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode.

Protocol 2: Quantification of this compound Metabolites in Urine by UHPLC-QTOF-MS

This protocol describes a sensitive screening and quantification method for synthetic cannabinoid metabolites in urine.[5][7]

  • Enzymatic Hydrolysis:

    • Treat urine samples with β-glucuronidase to hydrolyze glucuronidated metabolites.[5]

  • Extraction:

    • Utilize solid-phase extraction (SPE) for sample clean-up and concentration of the analytes.[5]

  • Chromatographic Separation:

    • Achieve separation using a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.[5]

  • Mass Spectrometric Analysis:

    • Perform an initial screening for identification and quantification, followed by a second injection for confirmation using an ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometer (UHPLC-QTOF-MS).[5]

Protocol 3: Quantification of this compound in Hair by UPLC-MS/MS

This protocol outlines a method for the simultaneous identification of multiple synthetic cannabinoids in hair.[6]

  • Sample Preparation:

    • Use approximately 20 mg of hair.

    • Perform cryo-grinding of the hair sample.

  • Extraction:

    • Extract the analytes from the pulverized hair with methanol.

  • Chromatographic Separation:

    • Use a UPLC HSS T3 column for chromatographic separation.

    • The mobile phase consists of a gradient of (A) 20 mmol/L ammonium acetate, 0.1% formic acid, and 5% acetonitrile in water, and (B) acetonitrile.[6]

  • Mass Spectrometric Analysis:

    • Perform quantitative analysis using a UPLC-MS/MS system.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for this compound quantification in each matrix.

G cluster_blood Blood Analysis Workflow b_start Whole Blood Sample b_is Add Internal Standard b_start->b_is b_buffer Add Buffer (pH 10.2) b_is->b_buffer b_lle Liquid-Liquid Extraction (Hexane:Ethyl Acetate) b_buffer->b_lle b_evap Evaporation b_lle->b_evap b_recon Reconstitution b_evap->b_recon b_lcms LC-MS/MS Analysis b_recon->b_lcms

Caption: Workflow for this compound quantification in blood.

G cluster_urine Urine Analysis Workflow u_start Urine Sample u_hydrolysis Enzymatic Hydrolysis (β-glucuronidase) u_start->u_hydrolysis u_spe Solid-Phase Extraction u_hydrolysis->u_spe u_uhplc UHPLC-QTOF-MS Analysis (Screening & Confirmation) u_spe->u_uhplc

Caption: Workflow for this compound metabolite analysis in urine.

G cluster_hair Hair Analysis Workflow h_start Hair Sample h_grind Cryo-Grinding h_start->h_grind h_extract Methanol Extraction h_grind->h_extract h_uplc UPLC-MS/MS Analysis h_extract->h_uplc

Caption: Workflow for this compound quantification in hair.

Logical Relationships in Cross-Validation

The choice of matrix for this compound quantification depends on the specific research or forensic question. Each matrix provides a different window of detection and type of information.

G cluster_matrices Biological Matrices for this compound Detection cluster_info Information Provided Blood Blood (Recent Use) Impairment Potential Impairment Blood->Impairment Urine Urine (Metabolites, Recent Use) Exposure Confirmation of Exposure Urine->Exposure Hair Hair (Long-term Exposure) History History of Use Hair->History

Caption: Relationship between matrix and detection window.

References

A Comparative Study of Apinaca and its 5-Fluoro Analog (5F-Apinaca)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Apinaca (AKB48) and its 5-fluoro analog, 5F-Apinaca (5F-AKB48), two synthetic cannabinoid receptor agonists. The following sections present a comprehensive overview of their pharmacological properties, supported by experimental data, detailed methodologies, and visual diagrams to facilitate understanding.

Introduction

This compound (AKB48) and 5F-Apinaca are potent synthetic cannabinoids that act as agonists at the cannabinoid receptors CB1 and CB2.[1] 5F-Apinaca is a fluorinated derivative of this compound, a structural modification known to alter pharmacological properties, often resulting in increased potency.[2] This guide aims to provide a side-by-side comparison of these two compounds to aid researchers in understanding their structure-activity relationships and potential applications in drug development and toxicology.

Chemical Structures

The chemical structures of this compound and 5F-Apinaca are presented below. The key difference is the presence of a fluorine atom on the terminal carbon of the pentyl chain in 5F-Apinaca.

This compound (AKB48): N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide[1]

5F-Apinaca (5F-AKB48): N-(1-adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide[1]

Quantitative Data Comparison

The following tables summarize the key quantitative pharmacological data for this compound and 5F-Apinaca.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)
This compound (AKB48)3.241.68
5F-Apinaca (5F-AKB48)1.940.27

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity at Cannabinoid Receptors (EC50, nM)
CompoundCB1 Receptor (EC50, nM)CB2 Receptor (EC50, nM)Agonist Type
This compound (AKB48)142141Full Agonist
5F-Apinaca (5F-AKB48)Not explicitly foundNot explicitly foundFull Agonist

Lower EC50 values indicate greater potency in activating the receptor.

In Vivo Effects

Both this compound and 5F-Apinaca have been shown to produce effects typical of cannabinoid agonists in vivo. These include the "tetrad" of effects in mice: hypothermia, catalepsy, analgesia, and locomotor suppression.[1] Studies suggest that the fluorination in 5F-Apinaca leads to stronger and more potent effects compared to its non-fluorinated counterpart.[2]

Signaling Pathways

Upon binding to CB1 and CB2 receptors, both this compound and 5F-Apinaca initiate downstream signaling cascades. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, these agonists can trigger G-protein-independent signaling through the recruitment of β-arrestin2.[3][4] Some evidence suggests that 5F-Apinaca may exhibit a preference for the β-arrestin2 pathway.[3][4]

Cannabinoid Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Dependent Pathway cluster_arrestin G-Protein Independent Pathway CB1/CB2 Receptor CB1/CB2 Receptor Gi/o Protein Activation Gi/o Protein Activation CB1/CB2 Receptor->Gi/o Protein Activation Activates β-Arrestin2 Recruitment β-Arrestin2 Recruitment CB1/CB2 Receptor->β-Arrestin2 Recruitment Promotes This compound / 5F-Apinaca This compound / 5F-Apinaca This compound / 5F-Apinaca->CB1/CB2 Receptor Binds to Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition Gi/o Protein Activation->Adenylyl Cyclase Inhibition cAMP Reduction cAMP Reduction Adenylyl Cyclase Inhibition->cAMP Reduction Downstream Signaling Downstream Signaling β-Arrestin2 Recruitment->Downstream Signaling Receptor Binding Assay Workflow Start Start Prepare Membranes Prepare Membranes Start->Prepare Membranes Cell membranes expressing CB1 or CB2 receptors Incubate Incubate Prepare Membranes->Incubate Incubate with radioligand ([3H]CP55,940) and test compound Filter and Wash Filter and Wash Incubate->Filter and Wash Separate bound and free radioligand Measure Radioactivity Measure Radioactivity Filter and Wash->Measure Radioactivity Quantify bound radioligand Data Analysis Data Analysis Measure Radioactivity->Data Analysis Calculate Ki values End End Data Analysis->End General Synthesis Workflow Start Start Indazole Carboxylic Acid Indazole Carboxylic Acid Start->Indazole Carboxylic Acid N-Alkylation N-Alkylation Indazole Carboxylic Acid->N-Alkylation React with pentyl bromide or 1-bromo-5-fluoropentane Amide Coupling Amide Coupling N-Alkylation->Amide Coupling Couple with adamantan-1-amine Purification Purification Amide Coupling->Purification Chromatography Final Product Final Product Purification->Final Product This compound or 5F-Apinaca

References

A Comparative Efficacy Analysis of Apinaca (AKB-48) and Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Apinaca (AKB-48) against other notable synthetic cannabinoids. The analysis is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on receptor binding affinities and functional activities, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) of this compound and selected comparator synthetic cannabinoids at human cannabinoid receptors CB1 and CB2. Lower Kᵢ and EC₅₀/IC₅₀ values indicate higher affinity and potency, respectively.

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)CB1 EC₅₀/IC₅₀ (nM)CB2 EC₅₀/IC₅₀ (nM)Assay TypeReference
This compound (AKB-48) 3.241.685.39 (IC₅₀)2.13 (IC₅₀)cAMP Inhibition[1]
142 (EC₅₀)141 (EC₅₀)Full Agonist (CB1), Partial Agonist (CB2)[2]
5F-Apinaca (5F-AKB-48) 1.940.266--Binding Affinity[3]
JWH-018 9.02.942.8 (EC₅₀)6.5 (EC₅₀)Membrane Potential[4][5]
9.628.55--Binding Affinity[2]
AM-2201 --3.9 (EC₅₀)7.3 (EC₅₀)Membrane Potential[5]
UR-144 --1959 (EC₅₀)61.1 (EC₅₀)Membrane Potential[5]
Δ⁹-THC (for comparison) 28.3537.82--Binding Affinity[2]

Note: Kᵢ and EC₅₀/IC₅₀ values can vary between studies due to different experimental conditions, cell lines, and assay formats.

Key Experimental Protocols

The data presented above are derived from several key in vitro assays designed to characterize the interaction of ligands with G-protein coupled receptors (GPCRs) like the cannabinoid receptors.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Objective: To determine the affinity (Kᵢ) of a test compound for CB1 and CB2 receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably transfected with the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells).[6]

    • Assay Setup: In a multi-well plate, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).[7]

    • Controls: Wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand like WIN-55,212-2) are included.[7]

    • Incubation: The mixture is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.[6][7]

    • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while unbound radioligand is washed away.[6]

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[7][8]

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It provides a measure of the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.

  • Objective: To quantify the ability of a compound to activate G-protein signaling through CB1/CB2 receptors.

  • Methodology:

    • Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit.[9][10]

    • Reaction Setup: Receptor-containing membranes are incubated with GDP, various concentrations of the test agonist, and a fixed concentration of [³⁵S]GTPγS in an appropriate assay buffer.[11]

    • Incubation: The reaction is incubated at room temperature or 30°C for 60-90 minutes.

    • Detection: The amount of bound [³⁵S]GTPγS is quantified. This can be done using two main formats:

      • Filtration Assay: The reaction is stopped by filtration, and the radioactivity trapped on the filter with the membranes is counted.[9][11]

      • Scintillation Proximity Assay (SPA): This is a homogeneous format where membranes are captured by SPA beads. When [³⁵S]GTPγS binds to the G-protein on the membrane, it comes into close proximity with the scintillant in the bead, generating a light signal that can be measured. No washing step is required.[10][12]

    • Data Analysis: Data are plotted as [³⁵S]GTPγS binding versus agonist concentration, and non-linear regression is used to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[9]

β-Arrestin Recruitment Assay

This assay measures a G-protein-independent signaling pathway. Upon agonist-induced receptor phosphorylation, β-arrestin proteins are recruited to the receptor, leading to desensitization, internalization, and activation of other signaling cascades. This is crucial for understanding biased agonism.

  • Objective: To measure the potency and efficacy of a ligand to induce β-arrestin recruitment to CB1 or CB2 receptors.

  • Methodology (PathHunter® Assay Example):

    • Principle: This assay utilizes an enzyme complementation system (e.g., β-galactosidase). The CB receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment.[13][14][15]

    • Cell System: A cell line (e.g., CHO-K1) is engineered to co-express the tagged receptor and β-arrestin.[14]

    • Assay Procedure: The cells are plated and treated with varying concentrations of the test compound.

    • Recruitment and Signal Generation: If the compound is an agonist, it will cause the tagged β-arrestin to be recruited to the tagged receptor. This brings the two enzyme fragments together, forming an active enzyme.

    • Detection: A substrate is added that is converted by the active enzyme into a chemiluminescent product. The light signal is then measured using a luminometer.[13][15]

    • Data Analysis: A dose-response curve is generated by plotting the luminescent signal against the ligand concentration to determine EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.[16]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the primary signaling pathways for cannabinoid receptors and a typical experimental workflow.

Cannabinoid_G_Protein_Signaling SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1/CB2 Receptor (GPCR) SC->CB1R Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) CB1R->G_protein Activates G_alpha Gαi/o-GTP (Active) G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->IonChannel Modulates cAMP ↓ cAMP AC->cAMP IonFlux Modulated Ion Flux IonChannel->IonFlux Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes 1. Prepare Receptor Membranes (from transfected cells) incubation 3. Incubate (Membranes + Radioligand + Test Compound) prep_membranes->incubation prep_reagents 2. Prepare Buffers & Reagents (Radioligand, Test Compounds) prep_reagents->incubation filtration 4. Filter & Wash (Separate bound from free) incubation->filtration counting 5. Scintillation Counting (Quantify bound radioligand) filtration->counting analysis 6. Calculate IC₅₀ & Kᵢ (Non-linear Regression) counting->analysis

References

A Comparative Analysis of In Vivo Hypothermic Effects: Apinaca (AKB-48) vs. Δ⁹-Tetrahydrocannabinol (THC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo hypothermic effects of the synthetic cannabinoid Apinaca (AKB-48) and the primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC). The information presented is collated from preclinical studies to support research and drug development in the field of cannabinoid pharmacology.

Executive Summary

Both this compound and THC induce hypothermia, a physiological response characterized by a decrease in core body temperature. This effect is primarily mediated through the activation of the cannabinoid type 1 (CB1) receptor.[1][2][3] However, the potency, efficacy, and duration of this effect can differ significantly between the two compounds. Synthetic cannabinoids like this compound are often full agonists at the CB1 receptor, whereas THC is a partial agonist, which may contribute to the observed differences in their pharmacological profiles.[3] Preclinical evidence suggests that many synthetic cannabinoids, including this compound, can produce more profound hypothermia than THC.[1][3]

Quantitative Comparison of Hypothermic Effects

The following tables summarize quantitative data from in vivo studies in rodent models, providing a comparative overview of the hypothermic effects of this compound and THC.

Table 1: Dose-Dependent Hypothermic Effects of this compound (AKB-48) in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Maximum Temperature Decrease (°C)Time to Peak EffectReference
RatIntraperitoneal (i.p.)3Significant hypothermia inducedNot specified[4]
MouseIntraperitoneal (i.p.)Not specifiedInduced hypothermiaNot specified[5][6]

Table 2: Dose-Dependent Hypothermic Effects of Δ⁹-Tetrahydrocannabinol (THC) in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Maximum Temperature Decrease (°C)Time to Peak EffectReference
MouseIntraperitoneal (i.p.)5-100Dose-dependent decreaseNot specified[7]
RatSubcutaneous (s.c.)Dose-dependentDose-related decreases> 90 minutes[2]
MouseIntraperitoneal (i.p.)10Profound hypothermia60 minutes[8]
RatIntravenous (i.v.)2-5Evident hypothermiaNot specified[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for assessing cannabinoid-induced hypothermia in vivo.

General Protocol for Measuring Cannabinoid-Induced Hypothermia in Rodents

This protocol outlines a typical experimental workflow for evaluating the hypothermic effects of cannabinoids.

  • Animal Model: Adult male ICR mice or Sprague Dawley/Wistar rats are commonly used.[4][10] Animals are housed in a temperature-controlled environment with a standard light-dark cycle and have ad libitum access to food and water.[11]

  • Drug Preparation and Administration:

    • This compound (AKB-48) or THC is dissolved in a vehicle solution, typically a mixture of ethanol, Tween-80, and saline.[11]

    • The prepared drug solution is administered to the animals via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2][10] A vehicle-only control group is always included.

  • Body Temperature Measurement:

    • Baseline rectal temperature is measured before drug administration using a digital thermometer with a lubricated probe inserted to a consistent depth.[12]

    • Following drug administration, rectal temperature is measured at regular intervals (e.g., 30, 60, 90, 120 minutes) to determine the time course and magnitude of the hypothermic effect.[8]

  • Data Analysis:

    • The change in body temperature from baseline is calculated for each animal at each time point.

    • Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of the drug with the vehicle control and to compare the effects of this compound and THC.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation baseline_temp Baseline Temperature Measurement acclimation->baseline_temp injection Drug Administration (i.p.) baseline_temp->injection drug_prep Drug Preparation (this compound/THC in Vehicle) drug_prep->injection temp_monitoring Post-injection Temperature Monitoring (at timed intervals) injection->temp_monitoring data_analysis Data Analysis temp_monitoring->data_analysis comparison Comparison of Hypothermic Effects data_analysis->comparison G cluster_ligand cluster_downstream Downstream Signaling This compound This compound (AKB-48) CB1R CB1 Receptor (in Hypothalamus) This compound->CB1R THC THC THC->CB1R G_protein G-protein Activation CB1R->G_protein AC_inhibition Inhibition of Adenylyl Cyclase G_protein->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Neuronal_activity Altered Neuronal Activity cAMP_decrease->Neuronal_activity Hypothermia Hypothermia Neuronal_activity->Hypothermia

References

Differential Convulsant Effects of Apinaca and Other Synthetic Cannabinoid Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the convulsant effects of Apinaca (AKB-48) and other synthetic cannabinoid receptor agonists (SCRAs). The information presented is collated from preclinical studies to support research and drug development in the field of neurotoxicology and substance abuse.

Comparative Analysis of Convulsant Activity

Synthetic cannabinoid receptor agonists (SCRAs) have been widely reported to induce seizures, a significantly more severe adverse effect compared to the psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC).[1][2] The convulsant effects of SCRAs are primarily mediated through the activation of the cannabinoid type 1 (CB1) receptor.[3][4] Preclinical studies in animal models, predominantly mice, have been instrumental in quantifying and comparing the seizure-inducing potential of various SCRAs.

A study investigating the neurotoxic effects of several SCRAs found that JWH-073 and AM-2201 produced a significantly higher number of convulsions in mice compared to THC, HU-210, and the endocannabinoid anandamide (mAEA).[3] In the same study, CP55940 and PB-22 did not show a statistically significant difference in the number of convulsions compared to the other tested drugs.[3]

Notably, another study demonstrated that this compound (AB-PINACA) and 5F-ADB-PINACA induced dose-dependent convulsant effects in mice, which were effectively blocked by the CB1 receptor antagonist rimonabant.[4] Interestingly, the benzodiazepine diazepam did not prevent these convulsions, suggesting that the underlying mechanism may differ from seizures that are responsive to GABAergic modulation.[4] Furthermore, this research indicated that the convulsant effects of these SCRAs were not associated with electroencephalographic (EEG) seizures, highlighting a potential distinction in the manifestation of these adverse neurological events.[4][5]

Quantitative Comparison of Convulsant Effects

The following table summarizes quantitative data from preclinical studies, comparing the convulsant effects of this compound and other SCRAs.

CompoundAnimal ModelDosageObservationOutcomeReference
This compound (AB-PINACA) Male NIH Swiss Mice10 mg/kg (i.p.)Visual scoring of convulsionsDose-dependent convulsant effects[4]
5F-ADB-PINACA Male NIH Swiss Mice3 mg/kg (i.p.)Visual scoring of convulsionsDose-dependent convulsant effects[4]
JWH-018 Male Mice10 mg/kg (i.p.)Observational rating scaleInduced spontaneous convulsions in all mice[6]
5F-AB-PINACA Male Mice10 mg/kg (i.p.)Observational rating scaleInduced spontaneous convulsions in all mice[6]
JWH-073 MiceNot specifiedVisual observationSignificantly more convulsions than THC[3]
AM-2201 MiceNot specifiedVisual observationSignificantly more convulsions than THC[3]
Δ⁹-THC Male MiceUp to 100 mg/kg (i.p.)Observational rating scaleDid not elicit convulsions[7]
Pentylenetetrazol (PTZ) Male Mice50 mg/kg (i.p.)Observational rating scaleInduced spontaneous convulsions in all mice[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key experiments cited in this guide.

In Vivo Convulsant Effect Assessment in Mice
  • Animals: Adult male NIH Swiss mice were used in the study.[4]

  • Drug Administration: SCRAs or pentylenetetrazole (PTZ) were administered to the mice. The route of administration was intraperitoneal (i.p.) injection.[3][4]

  • Observation: Following drug administration, mice were placed in observation chambers. Convulsant effects were scored based on a rating scale.[4][7] For some studies, mice were simply observed for the occurrence of visually detectable convulsions.[3]

  • Antagonist Studies: To determine the involvement of the CB1 receptor, a separate group of mice was pretreated with the CB1 receptor antagonist rimonabant (10 mg/kg) before the administration of the SCRA.[4] Similarly, the potential therapeutic effect of benzodiazepines was assessed by pretreating another group with diazepam (10 mg/kg).[4]

  • EEG Studies: In some experiments, mice were equipped with EEG headmounts to ascertain whether the observed convulsions were concurrent with seizure-like activity in the brain. Root-mean-square (RMS) power and high-amplitude EEG spike analysis were conducted.[4][5]

Signaling Pathways and Mechanisms

The primary mechanism underlying the convulsant effects of SCRAs involves their action as agonists at the CB1 receptor, which is widely distributed in the central nervous system.[8] Many SCRAs are full agonists at the CB1 receptor, unlike THC which is a partial agonist. This higher efficacy leads to a more intense and prolonged activation of the receptor, disrupting normal neural signaling and potentially leading to neurotoxicity.[8]

The overactivation of CB1 receptors by SCRAs is thought to lead to an imbalance between excitatory and inhibitory neurotransmission in the brain.[9][10] This can result in a state of neuronal hyperexcitability, which is a key factor in the initiation of seizures.[10] The process is characterized by high-frequency bursts of action potentials and the hypersynchronization of a population of neurons.[9]

The following diagram illustrates the proposed signaling pathway for SCRA-induced convulsions.

SCRA_Convulsant_Pathway cluster_0 cluster_1 SCRA This compound & Other SCRAs CB1R CB1 Receptor SCRA->CB1R Binds and Activates (Full Agonist) Neuronal_Hyperexcitability Neuronal Hyperexcitability CB1R->Neuronal_Hyperexcitability Disrupts Neurotransmission (↑ Excitation / ↓ Inhibition) Convulsions Convulsions / Seizures Neuronal_Hyperexcitability->Convulsions Leads to Rimonabant Rimonabant Rimonabant->CB1R Blocks

Caption: Proposed signaling pathway for SCRA-induced convulsions.

The experimental workflow for assessing the convulsant effects of SCRAs in a preclinical setting is a multi-step process. It begins with the administration of the compound and progresses through behavioral observation and, in some cases, neurophysiological monitoring.

Experimental_Workflow cluster_workflow Experimental Workflow Animal_Model Animal Model (e.g., Male NIH Swiss Mice) Drug_Admin Drug Administration (SCRA or Vehicle, i.p.) Animal_Model->Drug_Admin Observation Behavioral Observation (Convulsion Scoring) Drug_Admin->Observation Antagonist_Study Antagonist Study (e.g., Rimonabant Pretreatment) Drug_Admin->Antagonist_Study EEG_Monitoring EEG Monitoring (Optional) Drug_Admin->EEG_Monitoring Data_Analysis Data Analysis Observation->Data_Analysis Antagonist_Study->Observation EEG_Monitoring->Data_Analysis

Caption: Workflow for preclinical assessment of SCRA convulsant effects.

References

A Head-to-Head Pharmacological Comparison of Apinaca and CP-47,497

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological properties of two synthetic cannabinoid receptor agonists: Apinaca (also known as AKB-48) and CP-47,497. The information herein is supported by experimental data to facilitate a comprehensive understanding of their respective interactions with the endocannabinoid system.

Introduction

This compound (AKB-48) and CP-47,497 are potent synthetic cannabinoids that have been the subject of extensive research due to their high affinity for cannabinoid receptors. This compound is an indazole-based compound, while CP-47,497 is a non-classical cannabinoid, a derivative of 3-phenylcyclohexanol.[1][2] Understanding their distinct pharmacological profiles is crucial for research into cannabinoid receptor function and the development of novel therapeutics.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters for this compound and CP-47,497, providing a direct comparison of their binding affinities and functional activities at the human cannabinoid receptors CB1 and CB2.

Pharmacological ParameterThis compound (AKB-48)CP-47,497
CB1 Receptor Binding Affinity (Ki/Kd) 3.24 nM (Ki)[3]2.1 nM (Kd)
CB2 Receptor Binding Affinity (Ki) 1.68 nM[3]Higher affinity for CB1 than CB2[4]
CB1 Receptor Functional Activity IC50 = 5.39 nM (cAMP inhibition)[5]Potent Agonist
CB2 Receptor Functional Activity IC50 = 2.13 nM (cAMP inhibition)[5]Agonist activity demonstrated in vivo[6]
Receptor Efficacy Full Agonist at CB1 and CB2[5]Full Agonist

Signaling Pathways and Experimental Workflow

The activation of cannabinoid receptors by agonists such as this compound and CP-47,497 initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G-proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The following diagrams illustrate this signaling pathway and a typical experimental workflow for its investigation.

Cannabinoid Receptor Signaling Pathway Agonist This compound or CP-47,497 CBxR CB1/CB2 Receptor Agonist->CBxR Binds to G_protein Gi/o Protein CBxR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to Experimental Workflow cluster_0 Cell Culture & Membrane Preparation cluster_1 Radioligand Binding Assay cluster_2 cAMP Functional Assay A1 Culture CHO/HEK293 cells expressing CB1 or CB2 receptors A2 Harvest cells and homogenize A1->A2 A3 Centrifuge to isolate cell membranes A2->A3 B1 Incubate membranes with radioligand ([3H]CP-55,940) and competitor (this compound or CP-47,497) B2 Separate bound and free radioligand by filtration B1->B2 B3 Quantify radioactivity using scintillation counting B2->B3 B4 Calculate Ki from IC50 values B3->B4 C1 Treat cells with forskolin to stimulate cAMP production C2 Add varying concentrations of This compound or CP-47,497 C1->C2 C3 Measure cAMP levels (e.g., HTRF, ELISA) C2->C3 C4 Determine EC50 and Emax C3->C4 ComparativePharmacology cluster_this compound This compound (AKB-48) cluster_cp47497 CP-47,497 cluster_comparison Comparison A_CB1_Ki CB1 Ki: 3.24 nM Comp_Affinity Similar High CB1 Affinity A_CB1_Ki->Comp_Affinity A_CB2_Ki CB2 Ki: 1.68 nM Comp_Selectivity This compound: Slight CB2 Selectivity CP-47,497: CB1 Selective A_CB2_Ki->Comp_Selectivity A_CB1_IC50 CB1 IC50 (cAMP): 5.39 nM Comp_Potency Both are potent agonists A_CB1_IC50->Comp_Potency A_CB2_IC50 CB2 IC50 (cAMP): 2.13 nM A_Efficacy Full Agonist C_CB1_Kd CB1 Kd: 2.1 nM C_CB1_Kd->Comp_Affinity C_CB2_Ki CB1 > CB2 Affinity C_CB2_Ki->Comp_Selectivity C_CB1_Func Potent CB1 Agonist C_CB1_Func->Comp_Potency C_Efficacy Full Agonist

References

Safety Operating Guide

Navigating the Final Frontier: A Guide to the Proper Disposal of Apinaca

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial synthesis to final disposal. Apinaca, a synthetic cannabinoid, requires meticulous handling throughout its lifecycle due to its chemical properties and regulatory status as a controlled substance in many jurisdictions, including as a Schedule I substance in the United States.[1][2][3] Adherence to stringent disposal protocols is not only a matter of laboratory safety but also a legal necessity.

This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel, the environment, and full regulatory compliance.

Core Principles of this compound Waste Management

The disposal of this compound is governed by regulations for hazardous chemical waste and controlled substances.[4][5][6] Key principles include ensuring that the compound is rendered non-recoverable and that all disposal methods comply with federal, state, and institutional regulations.[6] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and to follow all legal requirements for the disposal of Schedule I substances.[4][5]

Segregation and Labeling: Proper segregation of waste is the first step in safe disposal. This compound waste should be collected in designated, clearly labeled, and sealed containers separate from other chemical waste streams.[4][7] Labels should clearly indicate the contents as "Hazardous Waste," include the chemical name "this compound," and any associated hazards.

Regulatory Compliance: As a Schedule I controlled substance, the disposal of this compound is regulated by agencies such as the Drug Enforcement Administration (DEA) in the United States.[3][6] All disposal procedures must be documented, and often, destruction must be witnessed and recorded on official forms (e.g., DEA Form 41).[6]

Recommended Disposal Methodologies

Given the nature of this compound, several disposal methods are recommended, each with specific procedural requirements. The selection of a method will depend on institutional capabilities and local regulations.

Disposal MethodDescriptionKey Requirements
Incineration High-temperature destruction of the chemical.Must be carried out in a licensed and approved hazardous waste incinerator.[6][8] This is often the preferred method for complete destruction of controlled substances.
Chemical Deactivation Altering the chemical structure to render it inert and non-recoverable.The specific deactivation protocol must be validated and approved by EHS. This may involve reaction with a chemical agent to break down the this compound molecule. This method is commonly used in both home and healthcare settings.[6]
Licensed Waste Management Service Contracting a specialized company for the collection, transport, and disposal of hazardous and controlled substance waste.The service provider must be licensed to handle Schedule I substances.[6][9] This method ensures proper handling and documentation.

Experimental Protocol: General Procedure for this compound Disposal via a Licensed Waste Management Service

The following protocol outlines the general steps for the disposal of this compound waste through a certified third-party vendor, which is a common and recommended practice for controlled substances.

Materials:

  • This compound waste (solid or in solution)

  • Designated hazardous waste container (sealable, compatible with the waste)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate gloves[7]

  • Inventory log for controlled substances

Procedure:

  • Segregation and Collection:

    • In a designated fume hood, collect all this compound waste into a dedicated, properly labeled hazardous waste container.[7]

    • Ensure the container is compatible with the waste type (e.g., do not mix aqueous and solvent wastes unless approved).[4]

    • Do not mix this compound waste with other non-hazardous or different classes of hazardous waste.[7][10]

  • Labeling and Documentation:

    • Affix a completed hazardous waste label to the container, including the chemical name, concentration, and associated hazards.

    • Update the controlled substance inventory log to reflect the amount of this compound designated for disposal. This is a critical step for regulatory compliance.

  • Secure Storage:

    • Store the sealed waste container in a secure, designated satellite accumulation area until pickup.[5]

    • Access to this area should be restricted to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste and controlled substance disposal service.

    • Provide all necessary documentation, which may include a copy of the active DEA license for the facility.[6]

  • Chain of Custody and Final Documentation:

    • Upon pickup, the disposal service will provide a manifest or other chain-of-custody documentation.[11]

    • Retain this documentation as proof of proper disposal in accordance with regulatory requirements. The disposal facility will provide final documentation, such as a completed DEA Form 41, confirming the destruction of the controlled substance.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical decision points and required actions.

Apinaca_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Disposal Process A Identify this compound Waste B Segregate Waste in Designated Container A->B C Label Container with Hazardous Waste Information B->C D Update Controlled Substance Inventory Log C->D E Store in Secure Satellite Accumulation Area D->E Secure Until Pickup F Contact EHS to Arrange for Licensed Disposal Service E->F Initiate Disposal G Transfer Waste with Chain of Custody Documentation F->G Scheduled Pickup H Receive and File Certificate of Destruction (e.g., DEA Form 41) G->H Final Confirmation

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Apinaca (AKB-48)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Apinaca (also known as AKB-48), a potent synthetic cannabinoid. Adherence to these procedural guidelines is critical to ensure personal safety and maintain a compliant laboratory environment. This guide will cover personal protective equipment (PPE), operational plans for safe handling, and detailed disposal protocols.

I. Personal Protective Equipment (PPE) for this compound

Given the pharmacological potency of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through dermal contact, inhalation, or ingestion. The following table summarizes the required PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationsRationale
Gloves Nitrile, powder-free, minimum thickness of 5 mil.[1][2][3] Double-gloving is required.Nitrile provides excellent resistance to a range of chemicals and is less likely to cause allergies than latex.[2][3] A 5-mil or greater thickness ensures adequate protection against tears and punctures.[1] Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of solutions containing this compound or from airborne particles of the solid compound.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.Required when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Protective Clothing A disposable, full-sleeved lab coat or a chemical-resistant suit.[4]Provides a barrier against spills and contamination of personal clothing. Disposable garments prevent the spread of contamination outside the laboratory.
Footwear Closed-toe shoes made of a non-porous material.[4]Protects feet from spills and falling objects.

Occupational Exposure Limits (OELs): To date, specific Occupational Exposure Limits (OELs) for this compound have not been established by regulatory bodies such as OSHA or ACGIH.[5][6][7] In the absence of a defined OEL, it is imperative to handle this compound as a highly potent compound and to minimize all potential routes of exposure by adhering strictly to the PPE and handling protocols outlined in this guide.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination Designate Area Designate a specific, well-ventilated work area (e.g., chemical fume hood). Assemble PPE Assemble and inspect all required PPE. Designate Area->Assemble PPE Prepare Materials Prepare all necessary equipment and reagents. Assemble PPE->Prepare Materials Don PPE Don all required PPE in the correct sequence. Handle Compound Handle this compound (solid or solution) within the designated area. Don PPE->Handle Compound Decontaminate Surfaces Decontaminate all work surfaces with an appropriate solvent. Segregate Waste Segregate all this compound-contaminated waste into designated containers. Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE in the correct sequence to avoid cross-contamination. Segregate Waste->Doff PPE

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

III. Disposal Plan for this compound Waste

Proper disposal of this compound and all contaminated materials is a critical step in the safety protocol to prevent environmental contamination and accidental exposure. This compound is regulated as a Schedule I compound in the United States and requires specific disposal procedures.[8]

Step 1: Waste Segregation Immediately after use, all materials that have come into contact with this compound must be segregated as hazardous waste. This includes:

  • Contaminated PPE (gloves, lab coats, etc.)

  • Used weighing papers and disposable utensils

  • Contaminated glassware

  • Solutions containing this compound

  • Spill cleanup materials

Solid and liquid waste streams should be kept separate.[9]

Step 2: Rendering this compound Waste Unusable Before final disposal, cannabinoid waste must be rendered "unusable and unrecognizable."[10][11] This can be achieved by mixing the this compound waste with at least 50% of another solid waste material.[10]

Recommended Adulterants:

  • Paper waste

  • Cardboard

  • Soil

  • Food waste

Procedure:

  • In a designated and well-ventilated area, carefully mix the this compound waste with the chosen adulterant in a durable, sealable container.

  • Ensure the final mixture is at least 50% non-Apinaca waste.

Step 3: Final Disposal Once rendered unusable, the sealed container of this compound waste must be disposed of through a licensed hazardous waste facility.[10] Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.[10]

Disposal of Liquid Waste: Liquid waste containing this compound should not be poured down the drain.[9] It must be collected in a designated, sealed, and properly labeled hazardous waste container for disposal by a licensed hazardous waste contractor.

The following diagram illustrates the decision-making process for the disposal of this compound-contaminated materials.

start This compound-Contaminated Material Generated is_solid Is the waste solid? start->is_solid mix_waste Render unusable: Mix with >=50% other solid waste in a sealed container. is_solid->mix_waste Yes collect_liquid Collect in a designated, sealed, and labeled hazardous liquid waste container. is_solid->collect_liquid No ehs_disposal Dispose of through the institution's EHS-approved hazardous waste program. mix_waste->ehs_disposal collect_liquid->ehs_disposal

Caption: A decision-making workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.